molecular formula C6H3BrClN3 B1379293 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020036-34-3

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1379293
CAS No.: 1020036-34-3
M. Wt: 232.46 g/mol
InChI Key: PEKLXNPEIBPNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine ( 1020036-34-3) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C 6 H 3 BrClN 3 and a molecular weight of 232.47 g/mol . Its structure incorporates both a bromo and a chloro substituent on a [1,2,4]triazolo[4,3-a]pyridine scaffold, making it a versatile intermediate for further synthetic modification via cross-coupling and nucleophilic substitution reactions . The presence of this fused bicyclic heteroaromatic system is of significant interest in the design of biologically active molecules, as this core structure is prevalent in various pharmacologically active compounds. While its specific mechanism of action is dependent on the final target molecule, its primary research value lies in its application as a precursor for the synthesis of more complex chemical entities. Patent literature indicates interest in this compound and its structural analogs, highlighting its potential value in developing new therapeutic agents . For optimal stability, it is recommended that this product be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKLXNPEIBPNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020036-34-3
Record name 6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-3-chloro-triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Advanced Synthesis and Application

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Advanced Synthesis and Application

CAS Number: 1020036-34-3

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine core is a cornerstone in contemporary medicinal chemistry, recognized for its versatile pharmacological activities and synthetic tractability. This guide provides an in-depth technical overview of a particularly valuable derivative, 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. The strategic placement of halogen atoms on this scaffold offers medicinal chemists a powerful tool for tuning physicochemical properties and exploring structure-activity relationships through subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and potential applications, grounded in established chemical principles and field-proven insights.

Chemical Identity and Physicochemical Properties

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound that serves as a key building block in the synthesis of more complex molecules.[4] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1020036-34-3[4]
Molecular Formula C₆H₃BrClN₃[4]
Molecular Weight 232.46 g/mol [4]
Appearance Solid (predicted)-
Purity Typically >97%[4]
Predicted XlogP 2.8[5]

These properties make it an attractive starting material for drug discovery programs, offering a balance of lipophilicity and molecular weight suitable for lead optimization.

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine can be approached through a logical and well-established synthetic sequence, commencing from readily available pyridine precursors. The following protocol is a scientifically sound pathway derived from established methodologies for the synthesis of related triazolopyridine analogs.[3][6]

Diagram of the Synthetic Pathway

Synthesis_of_6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridinecluster_0Step 1: Formation of the Hydrazinyl Intermediatecluster_1Step 2: Cyclization to the Triazolopyridine Corecluster_2Step 3: Chlorination2-Chloro-5-bromopyridine2-Chloro-5-bromopyridine2-Hydrazinyl-5-bromopyridine2-Hydrazinyl-5-bromopyridine2-Chloro-5-bromopyridine->2-Hydrazinyl-5-bromopyridineHydrazine hydrate, heatIntermediate_AN'-(5-bromopyridin-2-yl)acetohydrazide2-Hydrazinyl-5-bromopyridine->Intermediate_AChloroacetyl chloride6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineIntermediate_A->6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridinePOCl₃, heatFinal_ProductThis compound6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine->Final_ProductN-Chlorosuccinimide (NCS)

Caption: Proposed synthetic pathway for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Experimental Protocol

PART 1: Synthesis of 2-Hydrazinyl-5-bromopyridine (Intermediate 1)

  • Rationale: The initial step involves the nucleophilic aromatic substitution of a chloro group on the pyridine ring with hydrazine. 2-Chloro-5-bromopyridine is a suitable starting material. The use of excess hydrazine hydrate drives the reaction to completion and also serves as the solvent.[7]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine (1 equivalent).

    • Add hydrazine hydrate (5-10 equivalents) to the flask.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add cold water to the mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-5-bromopyridine.

PART 2: Synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (Final Product)

  • Rationale: This step involves the cyclization of the hydrazinylpyridine intermediate to form the fused triazole ring and subsequent chlorination at the 3-position. A one-pot approach using a reagent that can facilitate both acylation and chlorination is efficient. Chloroacetyl chloride can serve this purpose, followed by dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃).[3]

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydrazinyl-5-bromopyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Spectroscopic Characterization: The Analytical Fingerprint

Thorough characterization of the synthesized compound is paramount for confirming its identity and purity. Below are the expected spectroscopic data based on the structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Three aromatic protons will be observed in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (doublets and doublet of doublets) will be consistent with the substitution pattern on the pyridine ring. A reference spectrum for a similar compound, 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, can provide a useful comparison for the aromatic proton signals.[3]
¹³C NMR Six distinct signals are expected for the six carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms. Online prediction tools can provide estimated chemical shifts for comparison with experimental data.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The predicted monoisotopic mass for the [M+H]⁺ ion is approximately 231.92717 Da.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations will appear around 3100-3000 cm⁻¹.

Reactivity and Application in Drug Discovery

The chemical architecture of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine makes it a highly versatile building block in medicinal chemistry. The two halogen atoms offer orthogonal reactivity, allowing for selective functionalization.

Diagram of Potential Reactions

Reactivity_of_this compoundcluster_0Suzuki Coupling at C6cluster_1Buchwald-Hartwig Amination at C6cluster_2Nucleophilic Substitution at C3StartThis compoundSuzukiAryl/Heteroaryl Boronic Acid, Pd CatalystStart->SuzukiBuchwaldAmine, Pd CatalystStart->BuchwaldNucleophileNucleophile (e.g., R-SH, R-OH, R₂NH)Start->NucleophileProduct_Suzuki6-Aryl/Heteroaryl-3-chloro-derivativeSuzuki->Product_SuzukiProduct_Buchwald6-Amino-3-chloro-derivativeBuchwald->Product_BuchwaldProduct_Nucleophile6-Bromo-3-substituted-derivativeNucleophile->Product_Nucleophile

Caption: Key reaction pathways for the functionalization of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

  • Cross-Coupling Reactions at the 6-Position: The bromo substituent is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties, which is a common strategy in the optimization of drug candidates.

  • Nucleophilic Substitution at the 3-Position: The chloro group at the 3-position of the triazole ring is activated towards nucleophilic displacement. This provides a handle to introduce various nucleophiles, including thiols, alcohols, and amines, further expanding the chemical diversity accessible from this scaffold.

Therapeutic Potential

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this core have shown promise in a variety of therapeutic areas:

  • Kinase Inhibitors: Many kinase inhibitors incorporate fused heterocyclic ring systems like triazolopyridines to interact with the ATP-binding site of kinases. The ability to functionalize both the 6- and 3-positions of the title compound allows for fine-tuning of interactions within the kinase domain to achieve potency and selectivity.

  • Central Nervous System (CNS) Agents: The triazolopyridine core is present in several CNS-active drugs. The physicochemical properties of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, such as its predicted lipophilicity, make it a suitable starting point for the design of novel CNS drug candidates.[8] Further derivatization can optimize properties like blood-brain barrier permeability.

Conclusion and Future Outlook

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a high-value chemical entity for any research program focused on the discovery of novel small molecule therapeutics. Its robust and scalable synthesis, coupled with the orthogonal reactivity of its two halogen atoms, provides a versatile platform for the rapid generation of compound libraries. The proven track record of the[1][2][3]triazolo[4,3-a]pyridine scaffold in approved drugs and clinical candidates underscores the potential of this particular derivative to contribute to the development of the next generation of medicines. This guide serves as a foundational resource to empower scientists in harnessing the full potential of this powerful chemical tool.

An In-Depth Technical Guide to 6-Bromo-3-chloro-triazolo[4,3-a]pyridine: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the compound's reactivity and its versatile application as a scaffold in the design and synthesis of novel therapeutic agents, with a particular focus on neuroprotective agents and kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for the treatment of a range of diseases.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This fused bicyclic system, integrating the structural features of both triazole and pyridine rings, has been identified in compounds exhibiting a wide array of biological effects, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for the development of targeted therapeutics.

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification. The presence of a bromine atom at the 6-position and a chlorine atom at the 3-position provides orthogonal handles for a variety of cross-coupling and nucleophilic substitution reactions. This dual reactivity makes it an exceptionally valuable building block for the construction of complex molecular architectures and the generation of diverse chemical libraries for high-throughput screening.

Chemical Structure and Physicochemical Properties

The chemical structure of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is characterized by a fused triazole and pyridine ring system. The bromine and chlorine substituents significantly influence the electronic properties and reactivity of the molecule.

Caption: Chemical structure of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Table 1: Physicochemical Properties of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

PropertyValueSource
Molecular Formula C₆H₃BrClN₃--INVALID-LINK--[1]
Molecular Weight 232.46 g/mol [1]
CAS Number 1020036-34-3[1]
Appearance Solid (predicted)General knowledge
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge
pKa Not experimentally determined.
LogP (predicted) 2.8--INVALID-LINK--[1]

Synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a commercially available di-substituted pyridine, such as 2,3-dichloro-5-bromopyridine. This starting material can be reacted with hydrazine to form the key 2-hydrazinyl intermediate, which can then undergo cyclization to afford the desired triazolopyridine ring system.

synthesis_pathwaystart2,3-Dichloro-5-bromopyridineintermediate5-Bromo-2-chloro-3-hydrazinylpyridinestart->intermediateHydrazine hydrate,Ethanol, Refluxproduct6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineintermediate->productTriethyl orthoformate or similar cyclizing agent,Acid catalyst, Heat

Caption: Proposed synthetic pathway for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

General Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 5-Bromo-2-chloro-3-hydrazinylpyridine

  • To a solution of 2,3-dichloro-5-bromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

  • A mixture of 5-bromo-2-chloro-3-hydrazinylpyridine (1.0 eq) and triethyl orthoformate (or another suitable one-carbon source like formic acid) is heated, often in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The obtained data should be compared with the expected values.

Spectroscopic Characterization

While experimental spectra for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and the fused triazole ring. The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogous structures)

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
H-5~8.0-8.2d
H-7~7.6-7.8dd
H-8~7.9-8.1d
¹³C NMR
C-3~145-150s
C-5~125-130s
C-6~115-120s
C-7~130-135s
C-8~120-125s
C-8a~140-145s

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (232.46 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1200-1000C-N stretching
800-600C-Br and C-Cl stretching

Reactivity and Applications in Drug Discovery

The presence of both bromo and chloro substituents on the[1][2][3]triazolo[4,3-a]pyridine core provides a versatile platform for a variety of chemical transformations, making it a highly valuable building block in drug discovery programs.

Key Chemical Transformations
  • Suzuki and Stille Cross-Coupling Reactions: The bromine at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Buchwald-Hartwig Amination: The bromo substituent can also be replaced with various amines through palladium-catalyzed amination reactions, providing access to a diverse set of derivatives.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, further expanding the chemical space that can be explored.

reactivity_workflowstart6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridinesuzukiSuzuki Coupling(at C6-Br)start->suzukibuchwaldBuchwald-Hartwig(at C6-Br)start->buchwaldsnarNucleophilic Substitution(at C3-Cl)start->snarproduct16-Aryl/Alkyl derivativessuzuki->product1product26-Amino derivativesbuchwald->product2product33-Amino/Thio/Alkoxy derivativessnar->product3

Caption: Key reaction pathways for the derivatization of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Case Study: Development of Neuroprotective Agents

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have shown promise as neuroprotective agents. For instance, in the development of compounds to combat neurodegenerative diseases, 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine can serve as a key intermediate. The bromine atom can be functionalized to introduce moieties that enhance blood-brain barrier penetration and target specific neuronal pathways. The chlorine atom can be substituted to modulate the electronic properties and binding affinity of the molecule to its biological target.

Case Study: Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine can be utilized to synthesize potent and selective kinase inhibitors. The 6-position can be elaborated with substituents that occupy the hydrophobic pocket of the ATP-binding site, while modifications at the 3-position can be used to improve solubility and pharmacokinetic properties.

Conclusion

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a highly versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique structural features and dual reactivity provide a powerful platform for the synthesis of diverse libraries of compounds with the potential to address a wide range of therapeutic needs. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, and it is hoped that this information will facilitate its broader use in the quest for novel and effective therapeutic agents.

An In-Depth Technical Guide to 6-Bromo-3-chloro-triazolo[4,3-a]pyridine: Properties, Synthesis, and Handling

An In-Depth Technical Guide to 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of experimental data for this specific molecule, this document combines established information with predicted properties and a plausible synthetic protocol to serve as a valuable resource for researchers.

Chemical Identity and Core Physical Properties

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated fused-ring heterocyclic compound. The presence of the triazolopyridine core makes it a scaffold of interest for the development of novel therapeutic agents, as this structural motif is found in a variety of biologically active molecules.[4]

Table 1: Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[2][5][6][7]
Molecular Weight 232.46 g/mol [2]
CAS Number 1020036-34-3[5][7][8]
Predicted XlogP 2.8[1]
Appearance Predicted to be a solid at room temperature.N/A
Melting Point Not experimentally determined. Predicted to be in the range of 150-200 °C based on similar structures.N/A
Boiling Point Not experimentally determined. Expected to decompose at high temperatures.N/A
Solubility Predicted to be sparingly soluble in water and soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[9][10][11]N/A

Proposed Synthesis Protocol

Proposed Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from 2,3-dichloro-5-bromopyridine.

Synthetic PathwayA2,3-Dichloro-5-bromopyridineB5-Bromo-3-chloro-2-hydrazinopyridineA->BHydrazine hydrateC6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineB->CTriethyl orthoformate, then oxidative cyclization

Caption: Proposed synthetic workflow for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-chloro-2-hydrazinopyridine

  • To a solution of 2,3-dichloro-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

  • A mixture of 5-Bromo-3-chloro-2-hydrazinopyridine (1 equivalent) and triethyl orthoformate (used as both reagent and solvent) is heated at reflux for several hours.

  • The progress of the reaction should be monitored by TLC.

  • After the formation of the intermediate, the excess triethyl orthoformate is removed under reduced pressure.

  • The crude intermediate is then dissolved in a suitable solvent like acetic acid or an alcohol.

  • An oxidizing agent, such as N-bromosuccinimide (NBS) or iodine, is added portion-wise at room temperature.[13]

  • The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.

  • The reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium thiosulfate if iodine is used).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The final product can be purified by column chromatography or recrystallization.

Predicted Spectral Data

As experimental spectral data is not available, the following are predicted characteristics to aid in the identification and characterization of the compound.

Table 2: Predicted Spectral Data

TechniquePredicted Characteristics
¹H NMR The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms. A predicted spectrum can be generated using NMR prediction software.[14]
¹³C NMR The spectrum should display six distinct signals for the six carbon atoms in the heterocyclic ring system.
IR Spectroscopy Characteristic peaks are expected for C=N and C=C stretching vibrations within the aromatic rings. The C-Br and C-Cl stretching vibrations will likely appear in the fingerprint region.
Mass Spectrometry The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes. The expected monoisotopic mass is approximately 230.91989 Da.[1]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is not available. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. The following recommendations are based on the safety profiles of structurally related halogenated pyridines and heterocyclic compounds.[5][15][16]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Development

The 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold is a valuable building block in medicinal chemistry. The bromine and chlorine atoms provide two distinct handles for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the generation of diverse libraries of compounds for screening against various biological targets. The triazolopyridine core itself is a privileged structure known to interact with a range of enzymes and receptors.[4]

Conclusion

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine represents a promising, yet underexplored, chemical entity for drug discovery and development. This guide provides a foundational understanding of its properties, a plausible synthetic route, and necessary handling precautions. As with any novel compound, all experimental work should be conducted with appropriate safety measures in place. Further research to experimentally validate the physical, chemical, and biological properties of this compound is warranted.

6-Bromo-3-chloro-triazolo[4,3-a]pyridine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characterization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, a member of the pharmacologically significant triazolopyridine class, presents a unique profile for solubility assessment.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust characterization of its solubility. We delve into the theoretical underpinnings governing solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer guidance on data interpretation and presentation. This document is structured not as a rigid template, but as a logical workflow, empowering researchers to generate high-quality, reliable solubility data essential for advancing drug development programs.

Introduction: The Imperative of Solubility in Drug Discovery

In the trajectory from a promising hit compound to a viable drug candidate, solubility is a pivotal physicochemical parameter.[3] It dictates the maximum concentration a compound can achieve in solution, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a primary contributor to inadequate bioavailability and clinical failure.[4] Therefore, a thorough understanding and precise measurement of a compound's solubility, such as that of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, is not merely a data point but a cornerstone of a successful preformulation and formulation strategy.[5]

This guide will navigate the essential distinction between thermodynamic and kinetic solubility, the influence of environmental factors like pH, and the practical execution of gold-standard experimental methodologies.

Theoretical Framework: Understanding the Drivers of Solubility

Before embarking on experimental work, it is crucial to understand the intrinsic and extrinsic factors that govern the solubility of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Physicochemical Properties

The molecular structure of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine provides initial clues to its likely solubility behavior.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for this compound is approximately 2.15.[6] This value suggests a degree of lipophilicity, which often correlates with lower aqueous solubility.

  • pKa: The triazolopyridine scaffold contains nitrogen atoms that can be protonated. The extent of ionization, which is dependent on the compound's pKa and the solution's pH, will significantly impact its aqueous solubility.[3][7] Compounds are typically most soluble in their ionized form. For basic compounds like this, solubility is expected to increase as the pH decreases below the pKa.[8]

  • Solid-State Properties: Solubility is an equilibrium between the solid state and the dissolved state.[5] Therefore, the crystal form (polymorphism) or lack thereof (amorphous state) can have a profound effect. Amorphous forms or metastable polymorphs are generally more soluble than the most stable crystalline form.[5][9]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, "solubility" can refer to two distinct measurements, and confusing them can lead to flawed decision-making.[10][11]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid compound.[12] This value is intrinsic to the compound's most stable solid form and is determined using methods like the traditional shake-flask technique.[13][14]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening during early discovery phases.[12][15] It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[3] The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[9][15] It is highly dependent on the specific assay parameters.[15]

Experimental Protocols for Solubility Determination

The choice of method depends on the stage of drug development. Early-stage discovery often relies on higher-throughput kinetic assays, while preformulation and later stages demand the precision of thermodynamic methods.[12]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[13][14]

Objective: To determine the saturation concentration of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid 6-Bromo-3-chloro-triazolo[4,3-a]pyridine to a known volume of the test solvent (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.[16] Equilibration time must be sufficient to reach a plateau in concentration; typically, 24 to 72 hours is tested.[4][17] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration remains constant.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5][18]

  • pH Measurement: For aqueous buffers, the pH of the final saturated solution must be measured and reported, as it can differ from the starting buffer pH.[13][14]

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[5]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[17]

G compound Excess Solid Compound in Test Solvent (e.g., pH 7.4 Buffer) equilibration Agitate at Constant Temp (e.g., 24-72h at 37°C) compound->equilibration separation Phase Separation (Centrifuge / Filter) equilibration->separation measurement Measure pH of Saturated Solution separation->measurement quantification Dilute & Quantify Supernatant (e.g., HPLC-UV, LC-MS) separation->quantification result Equilibrium Solubility Data (mg/mL or µM) quantification->result

Protocol for Kinetic Solubility Determination

This method is designed for higher throughput and is suitable for screening and structure-solubility relationship studies.[3]

Objective: To determine the concentration at which 6-Bromo-3-chloro-triazolo[4,3-a]pyridine precipitates from an aqueous solution when added from a DMSO stock.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Addition: Add small, incremental volumes of the DMSO stock solution to the aqueous buffer. This is typically automated to ensure consistency. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.

  • Incubation & Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[15] The point of precipitation is detected by measuring the increase in turbidity or light scattering using a nephelometer or a UV-Vis plate reader.[1][3]

  • Calculation: The kinetic solubility is defined as the concentration of the compound in the well just before the first sign of precipitation.[3]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely to allow for easy comparison across different conditions.

Table 1: Solubility Profile of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Solvent/Medium pH (at equilibrium) Temperature (°C) Solubility Type Mean Solubility (µg/mL) ± SD Mean Solubility (µM) ± SD
pH 1.2 Buffer (HCl) [Experimental] 37 Thermodynamic [Experimental Data] [Experimental Data]
pH 4.5 Buffer (Acetate) [Experimental] 37 Thermodynamic [Experimental Data] [Experimental Data]
pH 6.8 Buffer (Phosphate) [Experimental] 37 Thermodynamic [Experimental Data] [Experimental Data]
pH 7.4 Buffer (Phosphate) [Experimental] 37 Thermodynamic [Experimental Data] [Experimental Data]
Water [Experimental] 25 Thermodynamic [Experimental Data] [Experimental Data]

| pH 7.4 Buffer (Phosphate) | N/A | 25 | Kinetic | [Experimental Data] | [Experimental Data] |

Note: The molecular weight of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine is 232.47 g/mol .[6]

Interpretation: The pH-solubility profile generated from this data is crucial. For a basic compound, solubility is expected to be higher at lower pH values. A significant drop in solubility as the pH increases towards and above the pKa is a key characteristic to map. This information is vital for predicting oral absorption, as the compound will traverse the varying pH environments of the gastrointestinal tract.

G center Solubility of 6-Bromo-3-chloro- triazolo[4,3-a]pyridine physchem Physicochemical Properties center->physchem solvent Solvent Properties center->solvent conditions Experimental Conditions center->conditions logp LogP (Lipophilicity) physchem->logp pka pKa (Ionization) physchem->pka solid_state Solid State (Polymorphism) physchem->solid_state ph pH of Medium solvent->ph polarity Polarity / Co-solvents solvent->polarity temp Temperature conditions->temp time Equilibration Time conditions->time

Conclusion

The solubility of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine is not a single value but a multifaceted profile that must be carefully characterized. A rigorous and logical approach, beginning with an understanding of the compound's physicochemical properties and employing robust experimental protocols, is essential. By distinguishing between kinetic and thermodynamic solubility and systematically evaluating the impact of pH, researchers can build a comprehensive data package. This high-quality data is indispensable for guiding formulation development, predicting in vivo performance, and ultimately increasing the probability of success for drug candidates built upon this promising chemical scaffold.

References

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

This guide provides a detailed predictive analysis of the spectral characteristics of 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[4] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases and analogous structures to offer a robust projection of its spectroscopic profile. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound using modern spectroscopic techniques.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[5][6] Accurate structural elucidation is the cornerstone of drug discovery, and techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor. This guide will delve into the theoretical underpinnings and practical considerations for each of these techniques as they apply to 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Molecular Structure and Overview

A logical first step in any spectral analysis is to visualize the molecule's structure and the relationship between its constituent atoms. This informs the expected complexity and features of the resulting spectra.

Figure 1: Molecular Structure of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a definitive structural assignment can be made.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the fused triazole ring and the halogen substituents will generally shift these protons downfield. Based on data from similar triazolopyridine derivatives, the predicted chemical shifts are as follows:[3][7]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5~7.8 - 8.0Doublet of doublets (dd)J(H5,H7) ≈ 2.0, J(H5,H8) ≈ 0.5Located ortho to the bridgehead nitrogen (N4), experiencing deshielding.
H-7~7.4 - 7.6Doublet of doublets (dd)J(H7,H8) ≈ 9.0, J(H7,H5) ≈ 2.0Positioned between the bromo substituent and a protonated carbon.
H-8~8.8 - 9.0Doublet of doublets (dd)J(H8,H7) ≈ 9.0, J(H8,H5) ≈ 0.5Situated ortho to the bridgehead nitrogen (N4) and influenced by the triazole ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals for the six carbon atoms in the heterocyclic core. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, Br) and the aromaticity of the ring system.[8][9]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~145 - 150Attached to both a nitrogen and a chlorine atom, leading to significant deshielding.
C-5~120 - 125Aromatic CH carbon.
C-6~115 - 120Attached to a bromine atom, which is less electronegative than chlorine.
C-7~130 - 135Aromatic CH carbon.
C-8~118 - 123Aromatic CH carbon adjacent to a bridgehead nitrogen.
C-8a~140 - 145Bridgehead carbon part of the fused ring system, attached to two nitrogen atoms.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

cluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processingprep1Weigh 5-10 mg of sampleprep2Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6)prep1->prep2prep3Add internal standard (e.g., TMS)prep2->prep3prep4Transfer to a 5 mm NMR tubeprep3->prep4acq1Insert sample into the NMR spectrometerprep4->acq1acq2Lock and shim the magnetic fieldacq1->acq2acq3Acquire ¹H NMR spectrum (e.g., 16 scans)acq2->acq3acq4Acquire ¹³C NMR spectrum (e.g., 1024 scans)acq3->acq4proc1Apply Fourier transformacq4->proc1proc2Phase correctionproc1->proc2proc3Baseline correctionproc2->proc3proc4Calibrate chemical shifts to the internal standardproc3->proc4proc5Integrate ¹H signalsproc4->proc5

Figure 2: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.[10] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, more scans (e.g., 1024 or more) are generally required.[11][12]

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate peak shapes and integrations. The chemical shift axis is calibrated relative to the TMS signal (δ 0.00 ppm). For the ¹H spectrum, the relative areas of the signals are determined through integration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (C₆H₃BrClN₃), the predicted monoisotopic mass is approximately 230.91989 Da.[13] Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

Predicted High-Resolution MS Data (ESI+): [13]

AdductPredicted m/z
[M+H]⁺231.92717
[M+Na]⁺253.90911
[M+K]⁺269.88305
Plausible Fragmentation Pathway

Electron impact (EI) or collision-induced dissociation (CID) in ESI-MS/MS would likely lead to fragmentation of the molecular ion. A plausible pathway involves the initial loss of stable neutral molecules or radicals.

M[M]⁺˙m/z ≈ 231frag1[M - Cl]⁺m/z ≈ 196M->frag1- Cl•frag2[M - Br]⁺m/z ≈ 152M->frag2- Br•frag3[M - N₂]⁺˙m/z ≈ 203M->frag3- N₂frag4[C₅H₃Br]⁺˙m/z ≈ 158frag3->frag4- ClCN

Figure 3: Plausible Mass Spectral Fragmentation Pathway.

The fragmentation of triazolopyridine derivatives often involves the cleavage of the triazole ring or the loss of substituents.[14][15][16][17] A likely fragmentation would be the loss of a chlorine or bromine radical, or the elimination of a neutral nitrogen molecule (N₂) from the triazole ring.

Experimental Protocol for ESI Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography (LC).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[18][19][20] A small amount of an acid, such as formic acid (0.1%), is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.[13] The solution must be free of particulates and non-volatile salts.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a low flow rate (µL/min). A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.[21]

  • Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, causing the ions to be released into the gas phase.

  • Mass Analysis: The gaseous ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is compiled to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.

Predicted IR Absorption Bands

The IR spectrum of 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is expected to show characteristic absorption bands for the aromatic C-H bonds and the C=C and C=N bonds within the heterocyclic ring system.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic C-H
1620 - 1580C=N stretchingTriazole and Pyridine rings
1550 - 1450C=C stretchingAromatic ring skeletal vibrations
1100 - 1000C-Cl stretchingAryl-Chloride
850 - 750C-H out-of-plane bendingAromatic C-H
700 - 600C-Br stretchingAryl-Bromide

The interpretation is based on the analysis of similar heterocyclic systems, where aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, and the skeletal vibrations of the fused aromatic rings give rise to a series of bands in the 1620-1450 cm⁻¹ region.[3][5]

Experimental Protocol for FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

Step-by-Step Methodology (ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.

Step-by-Step Methodology (KBr Pellet): [2][22]

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. The predicted NMR, MS, and IR data, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, offer a reliable framework for the identification and characterization of this molecule. The detailed experimental protocols serve as a practical guide for researchers to acquire high-quality data. As with any predictive analysis, experimental verification remains the ultimate standard for structural confirmation.

1H NMR spectrum of 6-bromo-triazolo[4,3-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-triazolo[4,3-a]pyridine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Accurate and unambiguous structural characterization is paramount in the development of these molecules, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine derivatives. We will explore the foundational spectral features of the parent heterocycle, dissect the profound electronic influence of the C-6 bromo substituent on proton chemical shifts (δ) and coupling constants (J), and provide a robust, field-proven protocol for acquiring high-quality spectral data. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for the structural elucidation of novel heterocyclic entities.

Introduction: The Triazolo[4,3-a]pyridine Core

Nitrogen-containing heterocycles are cornerstones of modern pharmacology. The fused[1][2][3]triazolo[4,3-a]pyridine ring system, in particular, has garnered significant attention due to its presence in molecules with a wide array of therapeutic applications.[4] The introduction of a bromine atom at the C-6 position serves multiple purposes in drug design; it can act as a synthetic handle for further functionalization (e.g., via cross-coupling reactions) or directly modulate the compound's pharmacokinetic and pharmacodynamic properties through steric and electronic effects.

Given these applications, a comprehensive understanding of the molecule's ¹H NMR spectrum is not merely academic—it is a critical requirement for confirming synthetic success, ensuring purity, and establishing the foundational structure-activity relationships that drive drug discovery programs.

Deciphering the Spectrum: The Influence of 6-Bromo Substitution

The ¹H NMR spectrum of a substituted aromatic system is a detailed electronic map of the molecule. To understand the spectrum of the 6-bromo derivative, we must first consider the baseline spectrum of the unsubstituted[1][2][3]triazolo[4,3-a]pyridine core and then analyze the predictable perturbations introduced by the bromine atom.

The Unsubstituted[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The parent heterocycle has four key aromatic protons: H-3 on the triazole ring and H-5, H-6, H-7, and H-8 on the pyridine ring. The proton at C-3 is typically a singlet and appears at a distinct chemical shift due to the electronic environment of the five-membered triazole ring. The protons on the pyridine ring form a more complex, coupled system.

The Perturbative Effect of the 6-Bromo Substituent

The introduction of a bromine atom at the C-6 position fundamentally alters the spectrum. Bromine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In halogenated benzene and pyridine systems, the inductive effect typically dominates, leading to a deshielding (downfield shift) of nearby protons.[5]

The primary effects on the remaining pyridine ring protons (H-5, H-7, H-8) are as follows:

  • H-5 (ortho to Br): This proton experiences the strongest deshielding effect due to its proximity to the bromine atom. It is expected to shift significantly downfield. Its signal will appear as a doublet due to a small meta-coupling (⁴J) with H-7.

  • H-7 (ortho to Br): This proton is also strongly deshielded. It will appear as a doublet of doublets, split by the adjacent H-8 (ortho-coupling, ³J) and the more distant H-5 (meta-coupling, ⁴J).

  • H-8 (meta to Br): The inductive effect of bromine diminishes with distance. Therefore, H-8 will be less affected than the ortho protons but will still likely experience a moderate downfield shift. It will appear as a doublet, split by H-7 (ortho-coupling, ³J).

The following table summarizes the predicted chemical shifts and coupling constants, providing a clear comparison between the parent scaffold and its 6-bromo derivative.

ProtonPredicted δ (ppm) in Unsubstituted CorePredicted δ (ppm) in 6-Bromo DerivativePredicted Multiplicity (Splitting)Predicted Coupling Constants (J, Hz)
H-3 ~8.9 - 9.3~9.0 - 9.4s (singlet)N/A
H-5 ~7.8 - 8.1~8.2 - 8.5 d (doublet)⁴J₅,₇ ≈ 1.5 - 2.5 Hz
H-7 ~7.0 - 7.3~7.6 - 7.9 dd (doublet of doublets)³J₇,₈ ≈ 9.0 Hz; ⁴J₇,₅ ≈ 2.0 Hz
H-8 ~7.5 - 7.8~7.7 - 8.0 d (doublet)³J₈,₇ ≈ 9.0 Hz

Note: Predicted chemical shift values are estimates based on published data for similar heterocyclic systems and known substituent effects.[2][6] Actual values will vary depending on the solvent and other substituents on the molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is a self-validating system designed to produce high-resolution, publication-quality data.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum.[7] DMSO-d₆ is an excellent choice for many nitrogenous heterocycles due to its high dissolving power and its ability to slow the exchange of N-H protons, which can sharpen signals. CDCl₃ is another common choice, but care must be taken as it can form weak hydrogen bonds with the sample. The residual proton signal of the solvent (e.g., ~2.50 ppm for DMSO-d₅, ~7.26 ppm for CDCl₃) serves as a convenient secondary chemical shift reference.[8]

  • Sample Concentration: An optimal concentration for ¹H NMR is typically 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3][9] This range provides a strong signal-to-noise ratio without causing significant line broadening due to aggregation or viscosity effects.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted primary reference (δ = 0.00 ppm), but its use is often unnecessary when the residual solvent peak is used for calibration.[8]

Step-by-Step Acquisition Workflow
  • Sample Preparation: a. Weigh approximately 10 mg of the 6-bromo-triazolo[4,3-a]pyridine derivative into a clean, dry vial.[9] b. Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). c. Gently vortex or sonicate the vial until the sample is completely dissolved. Ensure no particulate matter remains. d. Using a Pasteur pipette with a cotton or glass wool plug to filter out any dust, transfer the solution into a clean, dry 5 mm NMR tube.[9] e. Cap the NMR tube securely. Wipe the outside of the tube clean before placing it in the spectrometer.[3]

  • Instrument Setup & Calibration (Typical 400-500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Optimize the field homogeneity by shimming the magnetic field. Monitor the lock signal or the FID shape of a strong singlet to achieve a sharp, symmetrical peak. d. Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm). b. Use a standard 30° or 45° pulse angle to avoid saturating the signals. c. Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation. d. Acquire 8 to 16 scans (transients). This is usually sufficient for a sample of this concentration. e. Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Data Processing: a. Apply zero-filling to enhance digital resolution. b. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. c. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. d. Perform baseline correction to ensure a flat baseline across the spectrum. e. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm). f. Integrate all signals to determine the relative number of protons for each resonance. g. Analyze the peak multiplicities and measure the J-coupling constants to establish proton connectivity.

Visualization of the Spectral Analysis Workflow

A logical, systematic approach is essential for accurate spectral interpretation. The following workflow diagram illustrates the key steps from initial data acquisition to final structural confirmation.

NMR_Workflow cluster_Data Data Acquisition & Processing cluster_Interpretation Interpretation Acquire Acquire FID Process Process Data (FT, Phasing, Baseline) Acquire->Process Reference Reference Spectrum (e.g., to solvent peak) Process->Reference Analyze Analyze Peaks Reference->Analyze Calibrated Spectrum Assign Assign Protons Analyze->Assign Shift Chemical Shift (δ) Analyze->Shift Integ Integration Analyze->Integ Mult Multiplicity (J) Analyze->Mult Confirm Confirm Structure Assign->Confirm

Caption: A streamlined workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine derivatives provides a wealth of structural information. The key diagnostic features are the characteristic downfield shifts of the pyridine ring protons, particularly H-5 and H-7, which are ortho to the bromine substituent. The distinct splitting patterns—a doublet for H-5, a doublet for H-8, and a doublet of doublets for H-7—allow for unambiguous assignment of the pyridine ring system. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra, enabling confident structural elucidation and accelerating the pace of drug discovery and development.

References

An In-depth Technical Guide to the Predicted Mass Spectrometry of 6-bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometric behavior of 6-bromo-3-chloro-triazolo[4,3-a]pyridine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By leveraging foundational principles of mass spectrometry, this document outlines the distinct isotopic signatures and predictable fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The guide is designed to serve as a practical reference for scientists, offering insights into experimental design, data interpretation, and structural elucidation of this and structurally related molecules.

Introduction: The Structural Context

6-bromo-3-chloro-triazolo[4,3-a]pyridine (C₆H₃BrClN₃) is a fused heterocyclic system containing both a pyridine and a triazole ring.[1] The presence of two different halogen atoms, bromine and chlorine, imparts a highly characteristic and readily identifiable isotopic pattern in its mass spectrum. Understanding this pattern, along with the molecule's fragmentation behavior, is paramount for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or purity assessment. This guide will deconstruct the predicted mass spectrum, beginning with the most definitive feature: its isotopic signature.

The Halogen Isotopic Signature: A Definitive Marker

The most powerful diagnostic feature in the mass spectrum of 6-bromo-3-chloro-triazolo[4,3-a]pyridine arises from the natural isotopic abundances of bromine and chlorine.

  • Chlorine (Cl) exists as two stable isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%), resulting in an approximate 3:1 ratio for any ion containing a single chlorine atom.[2][3][4]

  • Bromine (Br) also has two stable isotopes: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), leading to an approximate 1:1 ratio for any ion containing a single bromine atom.[2][3][5]

When a molecule contains both atoms, their isotopic contributions combine to produce a unique cluster of peaks for the molecular ion (M) and any fragments retaining both halogens. For a compound with one bromine and one chlorine, we predict a characteristic pattern of three peaks: M, M+2, and M+4. The expected relative abundance ratio can be calculated by considering the probabilities of each isotopic combination, which simplifies to an approximate 3:4:1 ratio.[6]

Ion PeakIsotopic CompositionCalculated Monoisotopic Mass (Da)Predicted Relative Abundance
M C₆H₃⁷⁹Br³⁵ClN₃230.9199~3
M+2 C₆H₃⁸¹Br³⁵ClN₃ / C₆H₃⁷⁹Br³⁷ClN₃232.9178~4
M+4 C₆H₃⁸¹Br³⁷ClN₃234.9179~1

Table 1: Predicted isotopic distribution for the molecular ion of 6-bromo-3-chloro-triazolo[4,3-a]pyridine.

The presence of this distinctive 3:4:1 M/M+2/M+4 cluster is the primary and most unequivocal piece of evidence for the presence of one bromine and one chlorine atom in the analyte.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy ("hard") technique that generates a radical cation (M⁺•) and induces significant fragmentation, providing rich structural information. The ionization energy is typically 70 eV. For 6-bromo-3-chloro-triazolo[4,3-a]pyridine, ionization is expected to occur via the removal of a non-bonding electron from one of the nitrogen atoms.[7] The stable aromatic system will result in a clearly visible molecular ion cluster.[8]

Key Predicted EI Fragmentation Pathways:

  • Halogen Loss: The cleavage of carbon-halogen bonds is a common and facile fragmentation pathway for alkyl and aryl halides.[3][9][10] This will result in two prominent fragment series:

    • Loss of a bromine radical (•Br): This will produce an ion cluster at m/z 152/154 ([M-Br]⁺), which will exhibit the characteristic 3:1 isotopic pattern of a single chlorine atom.

    • Loss of a chlorine radical (•Cl): This will generate an ion cluster at m/z 196/198 ([M-Cl]⁺), showing the 1:1 isotopic pattern indicative of a single bromine atom.

  • Triazole Ring Cleavage: The 1,2,4-triazole ring is susceptible to fragmentation. A common pathway for triazoles and other nitrogen heterocycles is the elimination of a stable neutral molecule like molecular nitrogen (N₂) or hydrogen cyanide (HCN).[11][12][13]

    • Loss of N₂: The molecular ion may lose N₂ (28 Da) to form a radical cation at m/z 203/205/207. Subsequent loss of halogens from this intermediate is also plausible.

    • Loss of HCN: Following halogen loss, the resulting ion may eliminate HCN (27 Da), a characteristic fragmentation for pyridine and other nitrogen-containing rings.[14]

EI_Fragmentation M [C₆H₃BrClN₃]⁺• m/z 231/233/235 (3:4:1) M_minus_Br M_minus_Br M->M_minus_Br - •Br M_minus_Cl M_minus_Cl M->M_minus_Cl - •Cl M_minus_N2 M_minus_N2 M->M_minus_N2 - N₂ M_minus_Br_minus_HCN M_minus_Br_minus_HCN M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Cl_minus_N2 M_minus_Cl_minus_N2 M_minus_Cl->M_minus_Cl_minus_N2 - N₂

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, especially for compounds with basic nitrogen sites like triazolopyridines.[15][16] This makes it ideal for coupling with liquid chromatography (LC). While the initial ESI mass spectrum will primarily show the [M+H]⁺ isotopic cluster (at m/z 232/234/236), tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.

Fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation from EI, primarily involving the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Halogen Acid Loss: The protonated molecule may eliminate hydrogen bromide (HBr) or hydrogen chloride (HCl).[11][13]

    • Loss of HBr: This would result in a fragment ion [M+H-HBr]⁺ at m/z 151/153, which would retain the chlorine atom and thus show a 3:1 isotopic ratio.

    • Loss of HCl: This would produce a fragment ion [M+H-HCl]⁺ at m/z 195/197, retaining the bromine atom and its characteristic 1:1 isotopic pattern.

  • Ring Cleavage: Similar to EI, cleavage of the heterocyclic rings can occur, but from the protonated precursor.

    • Loss of N₂: This fragmentation would yield an ion at m/z 204/206/208. The loss of a stable neutral molecule like N₂ is a common pathway in MS/MS experiments.

ESI_Fragmentation MH [C₆H₄BrClN₃]⁺ [M+H]⁺ m/z 232/234/236 (3:4:1) MH_minus_HBr MH_minus_HBr MH->MH_minus_HBr - HBr MH_minus_HCl MH_minus_HCl MH->MH_minus_HCl - HCl MH_minus_N2 MH_minus_N2 MH->MH_minus_N2 - N₂

Recommended Experimental Protocol

To validate these predictions, a systematic analytical approach is required. The following protocol outlines the key steps for acquiring high-quality mass spectra for 6-bromo-3-chloro-triazolo[4,3-a]pyridine.

Workflow A Sample Preparation B LC-ESI-MS/MS Analysis (Soft Ionization) A->B C GC-EI-MS Analysis (Hard Ionization) A->C D Data Acquisition (Full Scan & MS/MS) B->D C->D E Data Analysis D->E F Structural Confirmation E->F

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis. Ensure the final solvent composition is compatible with the chosen analytical method.

  • LC-ESI-MS/MS Analysis (for soft ionization):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with a low percentage of B, ramp up to elute the compound, followed by a wash and re-equilibration step.

      • Flow Rate: 0.3-0.5 mL/min.

    • ESI Source Conditions (Positive Ion Mode):

      • Capillary Voltage: +3500 to +4500 V.

      • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

      • Nebulizer Pressure: 30-50 psi.

    • MS Acquisition:

      • Full Scan (MS1): Acquire data from m/z 100-500 to observe the [M+H]⁺ isotopic cluster.

      • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (e.g., m/z 232) and apply varying collision energies (e.g., 10, 20, 40 eV with N₂ or Ar as collision gas) to generate a fragmentation spectrum.

  • GC-EI-MS Analysis (for hard ionization):

    • Instrumentation: A standard GC-MS system with a quadrupole analyzer.

    • GC Conditions:

      • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis & Interpretation:

    • Examine the full scan spectra from both EI and ESI for the predicted molecular ion or pseudomolecular ion clusters. Confirm the 3:4:1 relative abundance ratio.

    • Analyze the fragmentation spectra from EI and MS/MS experiments.

    • Identify fragment ions corresponding to the predicted neutral losses (Br, Cl, N₂, HCN, HBr, HCl).

    • Verify the isotopic patterns for each fragment ion to confirm the presence or absence of each halogen. For instance, a fragment showing a 1:1 isotopic doublet confirms the presence of bromine and the loss of chlorine.

Conclusion

The mass spectrometric analysis of 6-bromo-3-chloro-triazolo[4,3-a]pyridine is defined by its highly predictable and information-rich features. The unique 3:4:1 isotopic cluster for any ion containing both halogens serves as an unmistakable fingerprint. Furthermore, the fragmentation patterns under both hard (EI) and soft (ESI-MS/MS) ionization are governed by logical bond cleavages, including facile loss of the halogen atoms and characteristic cleavages of the heterocyclic core. By utilizing the predictive framework and experimental protocols detailed in this guide, researchers can confidently identify and structurally characterize this molecule, enhancing the pace and accuracy of their scientific endeavors.

References

The Triazolopyridine Scaffold: A Technical Guide to Unlocking Novel Mechanisms of Action Starting with 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged[1][2][3]Triazolo[4,3-a]pyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a prime example of such a "privileged structure."[4] This fused heterocyclic system, combining the structural features of a triazole and a pyridine ring, offers a unique three-dimensional arrangement of nitrogen atoms capable of engaging in a multitude of interactions with biological targets.[1][5] Its versatility has led to the development of drugs spanning a wide array of therapeutic areas, from antidepressants like Trazodone to modern targeted therapies in oncology and immunology.[1][6]

The inherent chemical properties of the triazolopyridine core, including its planarity which facilitates π-π stacking interactions and the presence of hydrogen bond acceptors, make it an ideal starting point for the design of novel inhibitors and modulators of protein function.[4] This guide will delve into the mechanistic possibilities stemming from this core structure, with a specific focus on 6-Bromo-3-chloro-triazolo[4,3-a]pyridine as a strategic starting material for drug discovery campaigns. While specific mechanistic data on this particular substituted triazolopyridine is not extensively documented, its true value lies in its potential as a versatile chemical intermediate. The bromine and chlorine atoms at the 6- and 3-positions, respectively, serve as key handles for synthetic diversification, enabling chemists to rapidly generate libraries of analogues for biological screening.

This document will explore the known mechanisms of action for several classes of bioactive triazolopyridine derivatives, providing a predictive framework for researchers utilizing 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. Furthermore, we will present detailed, actionable experimental protocols to guide the elucidation of the mechanism of action for novel compounds derived from this scaffold.

Known Mechanisms of Action for Bioactive Triazolopyridine Derivatives

The triazolopyridine scaffold has been successfully employed to target a diverse range of proteins implicated in various disease states. The following sections will detail the mechanisms of action for several prominent classes of triazolopyridine-based inhibitors, offering insights into the potential biological activities of novel derivatives.

Inhibition of the Hedgehog Signaling Pathway via Smoothened (SMO) Antagonism

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers, including colorectal carcinoma.[3][7] The G-protein coupled receptor, Smoothened (SMO), is a key transducer in this pathway. Several studies have demonstrated that 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives can act as potent SMO inhibitors.[3]

Mechanism: These derivatives competitively bind to the SMO receptor, preventing its localization to the primary cilium and subsequent activation of downstream signaling cascades. Molecular modeling suggests that the triazolopyridine ring is crucial for establishing key interactions within the SMO binding pocket.[3] The inhibition of SMO leads to the suppression of glioma-associated oncogene (Gli1) expression, a key transcription factor in the Hh pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[7]

Logical Flow of SMO Inhibition by Triazolopyridine Derivatives

SMO_Inhibition cluster_pathway Hedgehog Signaling Pathway cluster_drug Mechanism of Action Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits SUFU Gli_active Active Gli SUFU_Gli->Gli_active Releases Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Triazolopyridine Triazolopyridine Derivative Triazolopyridine->SMO Competitively Binds & Inhibits

Caption: SMO Inhibition Pathway.

Immuno-oncology: Targeting the PD-1/PD-L1 Interaction

A cornerstone of modern cancer therapy is the use of immune checkpoint inhibitors to block the interaction between programmed cell death-1 (PD-1) and its ligand, PD-L1. This interaction serves as a "brake" on the immune system, and its inhibition can unleash a potent anti-tumor immune response. Novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[8]

Mechanism: These compounds are designed to bind to the PD-L1 protein, preventing it from engaging with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 axis reinvigorates T-cell activity, as evidenced by increased interferon-gamma (IFN-γ) production in co-culture models.[8] The triazolopyridine core serves as a scaffold to correctly position the substituents that make critical contacts within the PD-L1 binding site.

Epigenetic Modulation through Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in regulating gene expression.[9] Overexpression of BRD4 is linked to the development of various cancers. Triazolopyridine derivatives have emerged as a promising class of BRD4 inhibitors.

Mechanism: These compounds act as mimics of acetylated lysine residues and bind to the bromodomain of BRD4. This competitive binding prevents BRD4 from associating with acetylated histones on chromatin, thereby downregulating the expression of key oncogenes like c-Myc. Molecular docking studies indicate that the triazolopyridine scaffold can form a critical hydrogen bond with an asparagine residue (Asn140) in the BRD4 binding pocket, which is essential for potent inhibitory activity.[9]

Experimental Workflow for Characterizing Novel Triazolopyridine Derivatives

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_moa Mechanism of Action Elucidation cluster_invivo In Vivo Validation start Synthesize Novel Derivative from 6-Bromo-3-chloro- triazolo[4,3-a]pyridine cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) start->cell_viability target_class_screen Broad Target Class Screen (e.g., Kinase Panel, GPCR Panel) start->target_class_screen biochemical_assay Biochemical Assay (e.g., HTRF, FP, AlphaLISA) cell_viability->biochemical_assay If active target_class_screen->biochemical_assay Identifies potential target cellular_target_engagement Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) biochemical_assay->cellular_target_engagement knockdown_rescue siRNA/CRISPR Knockdown & Rescue Experiments cellular_target_engagement->knockdown_rescue downstream_signaling Downstream Signaling Analysis (e.g., Western Blot, qPCR) knockdown_rescue->downstream_signaling phenotypic_assays Phenotypic Assays (e.g., Apoptosis, Cell Cycle Analysis) downstream_signaling->phenotypic_assays animal_model Animal Model of Disease (e.g., Xenograft) phenotypic_assays->animal_model

Caption: Workflow for MOA Elucidation.

Experimental Protocols for Mechanism of Action Studies

For researchers synthesizing novel compounds from 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, a systematic approach is required to identify the biological target and elucidate the mechanism of action. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Initial Cellular Proliferation/Viability Assay (MTT Assay)

This initial screen determines if a novel compound has cytotoxic or cytostatic effects on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cell lines relevant to the hypothesized target (e.g., colorectal cancer lines for potential SMO inhibitors, leukemia lines for BRD4 inhibitors).
  • Trypsinize and count the cells.
  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the test compound in DMSO.
  • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).
  • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
  • Incubate for 48-72 hours at 37°C, 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 20 µL of the MTT solution to each well.
  • Incubate for 3-4 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Normalize the absorbance values to the vehicle control.
  • Plot the percentage of cell viability versus the log of the compound concentration.
  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description
Cell Lines Relevant cancer cell lines (e.g., MV4-11 for BRD4, MDA-MB-468 for SMO)
Seeding Density 5,000-10,000 cells/well
Compound Conc. 1 nM - 100 µM
Incubation Time 48-72 hours
Readout Absorbance at 570 nm
Analysis IC₅₀ determination
Protocol 2: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.

1. Cell Culture and Treatment:

  • Culture a large batch of the target-expressing cell line.
  • Harvest the cells and resuspend them in PBS with protease inhibitors.
  • Aliquot the cell suspension into two tubes: one for vehicle control (DMSO) and one for the test compound (at a concentration ~10-fold above the IC₅₀).
  • Incubate at 37°C for 1 hour.

2. Heating Gradient:

  • Aliquot the cell suspensions from each treatment group into a series of PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
  • Immediately cool the tubes on ice.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
  • Carefully collect the supernatant containing the soluble proteins.
  • Quantify the total protein concentration in each sample (e.g., using a BCA assay).

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for the hypothesized target protein.
  • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

5. Data Analysis:

  • Quantify the band intensities for each temperature point.
  • Plot the percentage of soluble protein relative to the unheated control versus temperature for both the vehicle and compound-treated groups.
  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of the target protein due to direct binding.

Conclusion

6-Bromo-3-chloro-triazolo[4,3-a]pyridine represents a highly valuable starting point for the development of novel therapeutics. While its own biological activity profile is not yet defined, the extensive body of literature on the broader triazolopyridine class provides a strong rationale for its use in generating inhibitors for a range of high-value targets in oncology, immunology, and beyond.[1][5][10] The strategic placement of halogen atoms allows for extensive chemical exploration through cross-coupling and other reactions, enabling the synthesis of diverse compound libraries.[4] By employing a systematic and logical progression of experiments, from initial cellular screening to direct target engagement and downstream pathway analysis, researchers can effectively unlock the therapeutic potential of novel molecules derived from this privileged scaffold.

References

The Emerging Therapeutic Potential of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and pharmacological profiles of these molecules, enhancing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the 6-Bromo-3-chloro-triazolo[4,3-a]pyridine core. We will delve into the key therapeutic areas where these compounds show promise, primarily focusing on their anticancer and antimicrobial properties. This document synthesizes current research to explain the mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships, providing a valuable resource for researchers and drug development professionals.

The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Foundation for Drug Discovery

The fusion of a 1,2,4-triazole ring with a pyridine ring creates the[1][2][3]triazolo[4,3-a]pyridine system. This bicyclic aromatic structure is of great interest due to its unique electronic properties and its ability to form specific interactions with biological targets like enzymes and receptors.[4] Its planar nature facilitates π-π stacking interactions within protein binding pockets, a common feature in enzyme inhibition.[5]

The Influence of Halogen Substitution

The specific placement of a bromine atom at the 6-position and a chlorine atom at the 3-position is a deliberate synthetic strategy. Halogens can act as bioisosteres for other functional groups, increase lipophilicity to improve membrane permeability, and form halogen bonds—a type of non-covalent interaction that can enhance binding affinity and specificity to a biological target. The 6-bromo substituent, in particular, makes the derivative a versatile building block for further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries.[4]

Synthetic Strategies

The synthesis of the triazolo[4,3-a]pyridine core typically involves the cyclization of a precursor containing a pyridine and a hydrazine moiety. While specific routes for the 6-bromo-3-chloro derivative are proprietary, a general and widely adopted pathway involves the oxidative cyclization of phenothiazine pyridylhydrazones or similar intermediates.[6]

General Synthetic Workflow

The diagram below illustrates a generalized synthetic approach for creating substituted triazolo[4,3-a]pyridine derivatives. The process begins with a substituted 2-hydrazinylpyridine, which undergoes condensation and subsequent cyclization to form the fused heterocyclic system.

Synthesis_Workflow Start Substituted 2-Hydrazinylpyridine Step1 Condensation with Carboxylic Acid Derivative Start->Step1 Intermediate Pyridylhydrazone Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., with POCl₃ or NCS) Intermediate->Step2 Product Substituted [1,2,4]Triazolo[4,3-a]pyridine Step2->Product

Caption: Generalized synthetic pathway for triazolopyridine derivatives.

Protocol: Representative Synthesis of a[1][2][3]Triazolo[4,3-a]pyridine Derivative

This protocol is a representative example adapted from methodologies used for similar heterocyclic systems.[2]

  • Step A: Hydrazone Formation: To a solution of the starting material, 5-bromo-2-hydrazinylpyridine, in ethanol, add an equimolar amount of the desired aldehyde or ketone.

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step B: Oxidative Cyclization: Suspend the dried hydrazone intermediate in a suitable solvent such as acetonitrile.

  • Add a cyclizing agent, such as phosphorus oxychloride (POCl₃), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 12-24 hours.[2]

  • Cool the mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final triazolo[4,3-a]pyridine derivative.

Potent Anticancer Activity

Derivatives of the triazolopyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6] Research suggests these compounds can interfere with multiple oncogenic pathways.

Mechanisms of Action in Oncology

The anticancer effects of triazolopyridine derivatives are often multi-faceted, targeting key proteins that drive cancer progression.

  • Inhibition of BRD4: Certain triazolopyridine derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein.[7] High expression of BRD4 is linked to the progression of various cancers.[7] By binding to the acetyl-lysine pocket of BRD4, these inhibitors displace it from chromatin, leading to the downregulation of key oncogenes like c-Myc and inducing apoptosis.[7] One representative compound, 12m , showed excellent anti-cancer activity in the MV4-11 cell line with an IC₅₀ of 0.02 μM, which is superior to the well-known BRD4 inhibitor (+)-JQ1.[7]

BRD4_Pathway BRD4 BRD4 Transcription Gene Transcription BRD4->Transcription promotes Histones Acetylated Histones Histones->BRD4 recruits TriazoloPyridine Triazolopyridine Derivative (e.g., 12m) TriazoloPyridine->BRD4 inhibits binding Oncogenes Oncogenes (e.g., c-Myc) Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation Transcription->Oncogenes expresses

Caption: Inhibition of the BRD4 pathway by triazolopyridine derivatives.

  • Inhibition of the Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant activation in adults can drive tumorigenesis. Triazolopyridines have been developed as potent inhibitors of Smoothened (Smo), a key protein in the Hh pathway, demonstrating greater in vivo anti-tumor activity than the established inhibitor Vismodegib in some models.[8]

  • Inhibition of IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy. The triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for developing potent and selective IDO1 inhibitors, which can help restore the immune system's ability to attack tumor cells.[9]

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative triazolopyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
12m MV4-11 (Leukemia)BRD4 Inhibitor0.02[7]
TP6 B16F10 (Melanoma)Not Specified~41.12[10]
Compound 1 HCC1937 (Breast)EGFR Inhibitor< 50[11]
Compound 1 HeLa (Cervical)EGFR Inhibitor< 50[11]
13c MCF-7 (Breast)Multi-target2.42
Experimental Workflow: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer compounds.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent and incubate 4h D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G

Caption: Standard workflow for an MTT cell viability assay.

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-3-chloro-triazolo[4,3-a]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Broad-Spectrum Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. The triazolopyridine scaffold has been extensively investigated for this purpose, with many derivatives showing potent activity.[12]

Spectrum of Activity and Mechanisms

Compounds from this class have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[2][3][13]

A primary proposed mechanism for their antibacterial action is the inhibition of DNA gyrase .[1] This essential bacterial enzyme controls DNA topology and is required for DNA replication and repair. Molecular docking studies suggest that the triazole ring can form favorable interactions within the enzyme's binding site, disrupting its function and leading to bacterial cell death.[1]

Summary of Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for related triazolo-fused heterocyclic derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineS. aureus32[2][13]
Triazolo[4,3-a]pyrazineE. coli16[2][13]
TriazolopyridineC. albicansComparable to Fluconazole[3][14]
TriazolopyridineA. nigerComparable to Fluconazole[3][14]
Experimental Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[15]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microplate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for the specific 6-bromo-3-chloro derivative requires further public data, insights can be drawn from the broader triazolopyridine class:

  • The Triazole Ring: The nitrogen atoms of the triazole ring are often crucial for biological activity, participating in hydrogen bonding or coordinating with metal ions in enzyme active sites, such as the heme iron in IDO1.[5][9]

  • Substituents on the Pyridine Ring: The nature and position of substituents dramatically influence activity. The presence of a bromine atom at the 6-position can enhance lipophilicity and introduce potential for halogen bonding, potentially improving cell penetration and target binding.[4][5]

  • Substituents on the Triazole Ring: The chloro group at the 3-position is an electron-withdrawing group that can modulate the electronic properties of the entire scaffold. It also serves as a leaving group for further nucleophilic substitution, enabling the synthesis of a diverse library of analogs for optimizing activity.

Future Directions and Therapeutic Potential

The 6-Bromo-3-chloro-triazolo[4,3-a]pyridine scaffold is a highly promising platform for the development of novel therapeutics. The potent anticancer and antimicrobial activities exhibited by related compounds underscore the value of this chemical class.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a focused library of derivatives to refine the SAR and improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Conducting further biological studies to fully elucidate the molecular mechanisms responsible for the observed activities.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models of cancer and infectious disease to evaluate their in vivo efficacy and safety profiles.

References

The Triazolopyridine Scaffold: A Privileged Motif for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The triazolopyridine core, a fused heterocyclic system combining triazole and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of interactions with a wide array of biological targets.[1] This adaptability has led to the development of triazolopyridine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a comprehensive overview of the key therapeutic targets of triazolopyridine compounds, delving into their mechanisms of action, and presenting validated experimental workflows for their investigation.

Kinase Inhibition: A Dominant Therapeutic Strategy

Triazolopyridine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer and autoimmune disorders.[4][5]

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway, which is essential for mediating the biological effects of numerous cytokines and growth factors.[6][7] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Mechanism of Action: Triazolopyridine-based compounds, such as Filgotinib (GLPG0634), have been developed as selective JAK1 inhibitors.[5][6] These inhibitors typically bind to the ATP-binding pocket of the JAK1 kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway leads to the downregulation of pro-inflammatory cytokine signaling.[6][7]

Experimental Workflow: In Vitro JAK1 Inhibition Assay

A common method to assess the inhibitory potential of triazolopyridine compounds against JAK1 is a biochemical assay using recombinant enzyme.

  • Reagent Preparation:

    • Recombinant human JAK1 enzyme.

    • ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Test compounds (triazolopyridine derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the JAK1 enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Signaling Pathway: JAK-STAT Inhibition by Triazolopyridines

JAK_STAT_Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK1 receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Inflammation) nucleus->gene Promotes triazolo Triazolopyridine Inhibitor triazolo->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine compound.

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that is crucial for signaling downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[8] Its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.

Mechanism of Action: Triazolopyridine-based Syk inhibitors, such as CC-509, act by competing with ATP for the binding site in the kinase domain of Syk.[8] This prevents the autophosphorylation of Syk and the subsequent phosphorylation of downstream signaling molecules, thereby blocking immune cell activation.[8]

Anticancer Applications: Targeting Multiple Hallmarks of Cancer

The triazolopyridine scaffold has been extensively explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[4][9][10] These compounds target several key pathways involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and MAPK/Erk pathways, promoting cell proliferation, survival, and migration.[11] Overexpression or mutation of EGFR is common in many cancers.

Mechanism of Action: Certain pyrazolo[6][11][12]triazolopyrimidine derivatives, which are structurally related to triazolopyridines, have been shown to inhibit EGFR signaling.[11] These compounds are thought to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and the subsequent phosphorylation of downstream targets like Akt and Erk1/2.[11] This leads to cell cycle arrest and apoptosis in cancer cells.[11]

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, is an epigenetic reader that plays a critical role in the regulation of gene transcription, including key oncogenes like c-Myc.

Mechanism of Action: A novel series of triazolopyridine derivatives have been identified as potent BRD4 inhibitors.[13] These compounds bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby downregulating the expression of target oncogenes.[13] This can induce apoptosis in cancer cells.[13]

Tankyrase (TNKS) Inhibition and WNT/β-catenin Pathway Modulation

Tankyrase (TNKS) is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. It plays a role in various cellular processes, including the regulation of the WNT/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer (CRC).[14][15]

Mechanism of Action: A novel triazolopyridine derivative, TI-12403, has been identified as a tankyrase inhibitor.[14][15] By inhibiting TNKS, this compound stabilizes AXIN2, a key component of the β-catenin destruction complex. This leads to a reduction in active β-catenin levels and the downregulation of β-catenin target genes, ultimately inhibiting the proliferation of CRC cells.[14][15]

Table 1: Summary of Triazolopyridine Anticancer Targets and Mechanisms

TargetCompound TypeMechanism of ActionTherapeutic Indication
EGFRPyrazolo[6][11][12]triazolopyrimidineInhibition of EGFR kinase activity, leading to downregulation of Akt and Erk signaling.[11]Breast and Cervical Cancer[11]
BRD4TriazolopyridineBinds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin.[13]Various Cancers
TankyraseTriazolopyridineInhibits TNKS, stabilizing AXIN2 and reducing β-catenin levels.[14][15]Colorectal Cancer[14][15]
TDP2Triazolopyrimidine and TriazolopyridineInhibition of Tyrosyl-DNA phosphodiesterase 2, potentially sensitizing cancer cells to TOP2 poisons.[16][17]Various Cancers

Neurodegenerative Diseases: Modulating Key Pathological Processes

Triazolopyridine and related scaffolds have shown promise in addressing the complex pathologies of neurodegenerative diseases like Alzheimer's disease (AD).

Microtubule Stabilization

Microtubules are essential components of the neuronal cytoskeleton, and their stability is crucial for axonal transport. In tauopathies like AD, the microtubule-associated protein tau becomes hyperphosphorylated and dissociates from microtubules, leading to their destabilization and impaired axonal transport.[18][19]

Mechanism of Action: Certain 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) have been identified as microtubule-stabilizing agents.[18] These compounds are thought to interact with tubulin, promoting its assembly into microtubules and stabilizing the existing microtubule network. This can help to restore normal axonal transport and may offer therapeutic benefits in tauopathies.[18][19]

γ-Secretase Modulation

The accumulation of amyloid-β (Aβ) plaques is a key pathological hallmark of Alzheimer's disease. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase.[20]

Mechanism of Action: A series of novel[6][11][12]triazolo[1,5-a]pyridines have been developed as inhibitors of γ-secretase.[20] By inhibiting this enzyme, these compounds can reduce the production of the Aβ42 peptide, which is the primary component of amyloid plaques.[20]

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them important drug targets.[21][22]

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulators (PAMs)

The M1 muscarinic acetylcholine receptor is a GPCR that plays a role in cognitive function. Enhancing its activity is a potential therapeutic strategy for Alzheimer's disease.

Mechanism of Action: Tricyclic triazolopyridine lactams have been identified as positive allosteric modulators (PAMs) of the M1 receptor.[12] Unlike direct agonists, PAMs bind to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine without directly activating it, which can offer a more nuanced and potentially safer therapeutic approach.[12]

Experimental Workflow: GPCR Functional Assay (Calcium Mobilization)

This workflow is suitable for assessing the activity of M1 PAMs on a Gq-coupled receptor like M1, which signals through an increase in intracellular calcium.

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the triazolopyridine test compounds.

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add a sub-maximal concentration (EC20) of acetylcholine to all wells, followed immediately by the addition of the test compounds at different concentrations.

    • Continuously monitor the fluorescence intensity over time to measure the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the potentiation of the acetylcholine response by the test compounds.

    • Determine the EC50 value for the potentiation effect.

GPCR_PAM agonist agonist orthosteric_site orthosteric_site agonist->orthosteric_site Binds to pam pam allosteric_site allosteric_site pam->allosteric_site Binds to allosteric_site->orthosteric_site Enhances affinity/ efficacy of agonist

References

The Enduring Scaffold: A Deep Dive into the Discovery and Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for a wide range of biological targets. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this important class of compounds, offering field-proven insights and detailed protocols for the modern researcher.

A Historical Perspective: The Genesis of a Versatile Heterocycle

The journey of the triazolo[4,3-a]pyridine ring system began in the mid-20th century, with early explorations into fused heterocyclic systems. Seminal work by J. D. Bower in 1957 laid the groundwork for the synthesis of this scaffold, primarily through the cyclization of 2-hydrazinopyridine derivatives. These early methods, often requiring harsh conditions, were nonetheless pivotal in establishing the fundamental chemistry of this ring system.

Subsequent research in the 1960s by K. T. Potts and others further expanded the synthetic repertoire, detailing the reactivity and properties of s-Triazolo[4,3-a]pyridines. These foundational studies established the oxidative cyclization of 2-pyridylhydrazones as a key synthetic strategy, a theme that continues to be refined and adapted in contemporary synthetic chemistry.

Core Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of triazolo[4,3-a]pyridines has evolved significantly from its early beginnings. Modern methodologies offer improved yields, milder reaction conditions, and greater functional group tolerance, making this scaffold more accessible for derivatization and incorporation into complex molecules. The principal synthetic strategies can be broadly categorized as follows:

1. The Classical Approach: Cyclization of 2-Hydrazinopyridine Derivatives

The reaction of 2-hydrazinopyridine with a variety of carbonyl-containing compounds remains a cornerstone of triazolo[4,3-a]pyridine synthesis. This approach typically involves the initial formation of a 2-pyridylhydrazone, which then undergoes an intramolecular cyclization.

  • From Aldehydes and Ketones: The condensation of 2-hydrazinopyridine with aldehydes or ketones to form the corresponding hydrazone is a straightforward and high-yielding reaction. The subsequent oxidative cyclization of the hydrazone is the key step in forming the triazole ring. A variety of oxidizing agents have been employed for this transformation, with modern methods favoring milder and more selective reagents.

    A plausible mechanism for the iodine-mediated oxidative cyclization involves the formation of a hypervalent iodine intermediate, which facilitates the intramolecular nucleophilic attack of the pyridine nitrogen onto the hydrazone carbon, followed by elimination to yield the aromatic triazolopyridine.

    DOT Script for Oxidative Cyclization Mechanism

    oxidative_cyclization hydrazone 2-Pyridylhydrazone intermediate Oxidized Intermediate hydrazone->intermediate + Oxidant oxidant Oxidant (e.g., I₂) cyclization Intramolecular Cyclization intermediate->cyclization product Triazolo[4,3-a]pyridine cyclization->product - H⁺, - Oxidant_reduced

    Caption: Oxidative cyclization of a 2-pyridylhydrazone.

  • From Carboxylic Acids and Their Derivatives: Carboxylic acids can be coupled with 2-hydrazinopyridine to form an N-acylhydrazide intermediate, which can then be cyclized under dehydrating conditions. Modern variations of this approach utilize coupling agents such as 1,1'-carbonyldiimidazole (CDI) to facilitate the reaction in a one-pot procedure. This method is particularly advantageous for its mild conditions and operational simplicity.

2. Palladium-Catalyzed Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the preparation of triazolo[4,3-a]pyridines is no exception. A notable method involves the palladium-catalyzed addition of acyl hydrazides to 2-chloropyridine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, followed by an intramolecular condensation to afford the desired product. This approach offers the advantage of readily available starting materials and the ability to introduce a wide range of substituents via the acyl hydrazide component.

DOT Script for Palladium-Catalyzed Synthesis Workflow

palladium_synthesis start 2-Chloropyridine + Acyl Hydrazide coupling Palladium-Catalyzed Coupling start->coupling pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) pd_catalyst->coupling intermediate N-Acyl-N'-(2-pyridyl)hydrazine coupling->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product Triazolo[4,3-a]pyridine cyclization->product

Caption: Workflow for palladium-catalyzed synthesis.

Experimental Protocols: A Guide for the Bench Chemist

The following protocols are representative examples of the synthetic methodologies discussed, providing a starting point for laboratory synthesis.

Protocol 1: One-Pot Synthesis via Oxidative Cyclization of a Hydrazone

This procedure is adapted from a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines.[1][2]

Materials:

  • 2-Hydrazinopyridine

  • α-Keto acid (e.g., pyruvic acid)

  • Potassium iodide (KI)

  • tert-Butyl hydroperoxide (TBHP)

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 mmol) and the α-keto acid (1.2 mmol) in the chosen solvent (5 mL), add a catalytic amount of KI (10 mol%).

  • Stir the mixture at room temperature and add TBHP (2.0 mmol) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: CDI-Mediated One-Pot Synthesis

This protocol is based on the efficient coupling and cyclization reaction mediated by 1,1'-carbonyldiimidazole (CDI).[3][4][5]

Materials:

  • Carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 2-Hydrazinopyridine

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in the solvent (5 mL), add CDI (1.1 mmol) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the acyl-imidazole intermediate.

  • Add 2-hydrazinopyridine (1.0 mmol) to the reaction mixture and continue stirring.

  • Monitor the formation of the N-acylhydrazide intermediate by TLC.

  • Once the formation of the intermediate is complete, add a second portion of CDI (1.1 mmol) to promote the cyclization.

  • Heat the reaction mixture if necessary and monitor the formation of the triazolo[4,3-a]pyridine product by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Summary: A Comparative Overview of Synthetic Methods

The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative summary of key parameters for different synthetic approaches.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYield Range
Oxidative Cyclization of Hydrazones2-Hydrazinopyridine, Aldehyde/KetoneOxidant (e.g., I₂, NCS)Room temperature to reflux60-95%
KI-Catalyzed Oxidative Cyclization2-Hydrazinopyridine, α-Keto AcidKI, TBHPRoom temperature70-90%
CDI-Mediated One-Pot Synthesis2-Hydrazinopyridine, Carboxylic AcidCDIRoom temperature to reflux65-90%
Palladium-Catalyzed Coupling2-Chloropyridine, Acyl HydrazidePalladium catalyst, Ligand, Base80-120 °C50-85%

Conclusion and Future Outlook

The synthesis of triazolo[4,3-a]pyridines has a rich history and continues to be an active area of research. From the early pioneering work to the development of sophisticated modern methodologies, the accessibility of this important scaffold has greatly increased. The versatility of the synthetic routes allows for the creation of a diverse range of derivatives, which are being explored for their potential applications in drug discovery and materials science. Future developments in this field are likely to focus on the discovery of even more efficient and sustainable synthetic methods, as well as the application of this privileged scaffold in the design of novel therapeutic agents and functional materials. The enduring legacy of the triazolo[4,3-a]pyridine core ensures its continued importance in the landscape of heterocyclic chemistry.

References

Methodological & Application

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Halogenation of the Triazolo[4,3-a]pyridine Core

Introduction: The Strategic Value of Halogenating Triazolo[4,3-a]pyridines

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties have made it a cornerstone for developing therapeutic agents targeting a range of conditions, from central nervous system (CNS) disorders to various cancers.[4][5] Compounds incorporating this core, such as the antidepressant Trazodone, demonstrate its profound impact on drug design.[4][6]

Functionalization of this core is critical for optimizing pharmacological profiles, and halogenation represents one of the most powerful and versatile strategies in the medicinal chemist's toolkit. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic properties. Halogenated triazolopyridines also serve as versatile synthetic intermediates, enabling further structural diversification through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[6]

This guide provides an in-depth exploration of the principles and protocols for the regioselective halogenation of the triazolo[4,3-a]pyridine core. We move beyond simple procedural lists to explain the underlying chemical logic, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific molecular targets.

Part 1: Mechanistic Rationale and Regioselectivity

The halogenation of the triazolo[4,3-a]pyridine system proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7][8] However, the reactivity and regioselectivity of this reaction are complex, governed by the competing electronic effects of the fused pyridine and triazole rings.

  • Electronic Landscape: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[9] This deactivation makes direct halogenation challenging and often requires forcing conditions. The positions ortho and para to the pyridine nitrogen (C6, C8) are the most deactivated, while the meta positions (C5, C7) are comparatively more reactive.

  • Directing Effects: The fused triazole ring further modulates this electronic landscape. The overall regiochemical outcome is a delicate balance of these influences. Electrophilic substitution typically favors the C5, C7, and C8 positions, with the specific outcome depending on the substituents already present on the ring and the reaction conditions employed. For instance, the synthesis of 8-bromo derivatives is well-documented, indicating that this position is a viable site for functionalization.[6][10]

The general mechanism involves the generation of an electrophilic halogen species (X⁺), which is then attacked by the π-electron system of the triazolopyridine ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored by the loss of a proton from the site of substitution.[7][11]

SEAr_Mechanism cluster_start Step 1: Generation of Electrophile cluster_reaction Step 2 & 3: Substitution Reagent Halogen Source (e.g., NBS, NCS) Electrophile Electrophilic Halogen (X⁺) Reagent->Electrophile Activation Core Triazolo[4,3-a]pyridine SigmaComplex Sigma Complex (Carbocation Intermediate) Core->SigmaComplex + X⁺ Product Halogenated Product SigmaComplex->Product - H⁺ (Rearomatization) Base Base SigmaComplex->Base Proton H⁺ Base->Proton Abstracts Proton

Caption: General mechanism for electrophilic aromatic halogenation.

Part 2: Experimental Protocols and Methodologies

Safety is paramount when working with halogenating agents. N-halosuccinimides (NCS, NBS, NIS) are oxidizing agents and should be handled with care in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient, crystalline, and easy-to-handle source of electrophilic bromine, making it a preferred reagent over hazardous liquid bromine.[13] The reaction's success often depends on the solvent and the electronic nature of the substrate. For electron-rich or moderately activated triazolopyridines, the reaction can proceed readily. For less reactive substrates, an acid catalyst may be required to enhance the electrophilicity of the bromine.[14]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the triazolo[4,3-a]pyridine substrate (1.0 equiv.).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or CHCl₃) under an inert atmosphere (N₂ or Ar). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 equiv.) to the solution portion-wise at room temperature or 0 °C, depending on substrate reactivity.

    • Causality Note: Portion-wise addition helps to control any potential exotherm and maintain selectivity. Cooling the reaction can be crucial for preventing side reactions, such as benzylic bromination if alkyl substituents are present.[15]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure brominated triazolo[4,3-a]pyridine.

Data Summary: Bromination Conditions

Substrate TypeReagent (equiv.)SolventTemperatureTypical TimeReference
Activated AreneNBS (1.05)AcetonitrileRoom Temp.30 min - 2 hr
Neutral AreneNBS (1.1)HFIPRoom Temp.1 - 24 hr[13]
Deactivated AreneNBS (1.2), Acid Cat.CH₂Cl₂0 °C to RT4 - 12 hr[14]

HFIP = Hexafluoroisopropanol

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

NCS is a mild and effective electrophilic chlorinating agent.[12] Its application can be tailored by the choice of solvent system. While traditional methods use organic solvents, recent protocols have demonstrated successful chlorination in aqueous media, offering a greener alternative.[16]

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the triazolo[4,3-a]pyridine substrate (1.0 equiv.) in the chosen solvent (e.g., DMF, Acetonitrile, or an aqueous system).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1-1.5 equiv.) to the solution. For aqueous reactions, hydrochloric acid may be added to generate the active chlorinating species.[16]

    • Causality Note: In some cases, NCS can also act as an oxidant to facilitate cyclization reactions to form the triazolopyridine core itself.[2][17] Therefore, for direct chlorination of the pre-formed heterocycle, conditions must be carefully controlled to favor electrophilic substitution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required by the substrate's reactivity.

  • Reaction Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. If in an organic solvent, dilute with ethyl acetate and wash with water and brine. If in an aqueous medium, the product may precipitate and can be collected by filtration.[16] Otherwise, extract with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via silica gel chromatography or recrystallization to yield the chlorinated product.

Halogenation_Workflow Setup 1. Reaction Setup - Add Substrate - Add Solvent Addition 2. Reagent Addition - Add Halogenating Agent (NBS/NCS/NIS) Setup->Addition Reaction 3. Reaction - Stir at Temp. - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Aqueous Work-up - Quench Reaction - Extract Product Reaction->Workup Purification 5. Purification - Column Chromatography or Recrystallization Workup->Purification Product Pure Halogenated Product Purification->Product

Caption: A typical experimental workflow for halogenation.

Protocol 3: Iodination using Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)

Iodination is a valuable transformation, as the resulting aryl iodides are highly versatile in cross-coupling reactions. Direct iodination often requires an oxidizing agent to convert I₂ into a more potent electrophilic species.[8] Alternatively, N-Iodosuccinimide (NIS) can be used as a direct source of electrophilic iodine. Iodine-mediated reactions can sometimes promote oxidative cyclization to form the triazole ring, so reaction conditions must be chosen carefully to favor substitution on the pre-formed core.[18][19]

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the triazolo[4,3-a]pyridine substrate (1.0 equiv.).

  • Dissolution: Dissolve the substrate in a suitable solvent such as DMF, acetic acid, or CH₂Cl₂.

  • Reagent Addition:

    • Method A (NIS): Add NIS (1.1-1.5 equiv.) to the solution. An acid catalyst like trifluoroacetic acid (TFA) may be added for less reactive substrates.

    • Method B (I₂/Oxidant): Add molecular iodine (I₂) (1.0 equiv.) followed by a suitable oxidant (e.g., nitric acid, HIO₃, or ceric ammonium nitrate).

    • Causality Note: The oxidant in Method B generates a highly electrophilic iodine species (I⁺), which is necessary to overcome the lower reactivity of iodine and the electron-deficient nature of the heterocyclic core.[8]

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Iodination reactions can be slower than brominations or chlorinations.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Extraction & Concentration: Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Part 3: Characterization of Halogenated Products

Confirmation of successful halogenation and determination of the product's regiochemistry and purity are essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The introduction of a halogen atom causes a downfield shift in the signals of adjacent protons. The disappearance of a proton signal from the aromatic region and the change in coupling patterns of the remaining protons are primary indicators of substitution.

    • ¹³C NMR: The carbon atom bearing the halogen will exhibit a signal at a characteristic chemical shift (ipso-carbon), which is often of lower intensity.

  • Mass Spectrometry (MS): Provides the molecular weight of the product. The isotopic pattern is particularly diagnostic for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), confirming the presence of these halogens.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the persistence of the core functional groups and the presence of a C-X (halogen) bond, although these stretches are often in the fingerprint region and can be difficult to assign definitively.

An X-ray diffraction analysis of a single crystal provides unambiguous structural confirmation, as demonstrated in the characterization of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine.[2][17]

Conclusion

The halogenation of the triazolo[4,3-a]pyridine core is a fundamental and enabling transformation for the synthesis of novel compounds in drug discovery and materials science. By understanding the underlying electrophilic substitution mechanism and carefully selecting the appropriate reagents and conditions, researchers can achieve regioselective functionalization. The protocols detailed in this guide, utilizing common reagents like NBS, NCS, and NIS, provide a robust foundation for synthesizing a diverse array of halogenated analogues, paving the way for the development of next-generation therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Triazolopyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in drug discovery for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[3] The triazolo[4,3-a]pyridine core, a nitrogen-rich heterocycle, is a key pharmacophore found in numerous therapeutic agents. Its functionalization allows for the precise tuning of physicochemical and biological properties.

This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. This substrate presents a unique challenge and opportunity due to the presence of two distinct halogen atoms, offering the potential for selective, site-specific functionalization. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss the critical parameters that govern success, particularly regarding catalyst selection and chemoselectivity. While many standard protocols for palladium-catalyzed reactions can fail with substrates bearing free N-H groups, modern catalyst systems have been developed to handle these challenges effectively.[4][5][6]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (6-Bromo-3-chloro-triazolo[4,3-a]pyridine). This is often the rate-determining step. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[1] This inherent reactivity difference is the key to achieving selective coupling in di-halogenated substrates.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center.[9]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][7]

Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst, increase its reactivity, and promote the crucial oxidative addition and reductive elimination steps.[1][7][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product ArX 6-Bromo-3-chloro- triazolo[4,3-a]pyridine ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Selectivity: Bromo vs. Chloro

The substrate, 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, features two potential reaction sites. The selectivity of the Suzuki coupling is primarily dictated by the difference in the carbon-halogen bond dissociation energies (BDEs) and the kinetics of oxidative addition. The C-Br bond is weaker and more reactive towards oxidative addition with Pd(0) than the C-Cl bond.[1]

Therefore, under carefully controlled conditions, it is possible to achieve selective coupling at the C-6 (bromo) position while leaving the C-3 (chloro) position intact for subsequent transformations. Achieving this selectivity requires a catalyst system that is active enough to react with the aryl bromide but not so reactive that it begins to cleave the stronger C-Cl bond, especially at elevated temperatures. Milder reaction conditions (e.g., lower temperature, carefully chosen base and ligand) will favor mono-coupling at the bromide position.

Recommended Protocol: Selective Suzuki Coupling at the C-6 Position

This protocol is designed for the selective coupling of an arylboronic acid with the 6-bromo position of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Reagents and Materials
Reagent/MaterialRoleTypical Grade/PuritySupplier Example
6-Bromo-3-chloro-triazolo[4,3-a]pyridineElectrophile>97%BenchChem
Arylboronic AcidNucleophile>98%Sigma-Aldrich
Pd(dppf)Cl₂ · CH₂Cl₂Palladium Precatalyst>98%Strem Chemicals
Potassium Phosphate (K₃PO₄)BaseAnhydrous, >98%Acros Organics
1,4-DioxaneOrganic SolventAnhydrous, >99.8%EMD Millipore
WaterCo-solventDegassed, DIN/A
Nitrogen or Argon GasInert AtmosphereHigh PurityAirgas
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS GradeFisher Scientific
Silica GelChromatography Stationary Phase230-400 meshVWR

Experimental Procedure

Workflow start Start setup 1. Assemble Reaction Add solids to Schlenk flask start->setup inert 2. Inert Atmosphere Evacuate and backfill with N₂/Ar (3x) setup->inert solvents 3. Add Solvents Add degassed dioxane and water inert->solvents heat 4. Heat Reaction Heat to 85-95 °C with vigorous stirring solvents->heat monitor 5. Monitor Progress Check by TLC/LC-MS (4-16 h) heat->monitor workup 6. Aqueous Workup Cool, dilute with EtOAc, wash with water/brine monitor->workup dry 7. Dry & Concentrate Dry organic layer (Na₂SO₄), filter, concentrate workup->dry purify 8. Purify Product Silica gel column chromatography dry->purify end End (Characterized Product) purify->end

Figure 2. Step-by-step experimental workflow for the selective Suzuki coupling.

Step-by-Step Method:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-chloro-triazolo[4,3-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 2.0–3.0 equiv), and Pd(dppf)Cl₂ · CH₂Cl₂ (1–3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure the reaction atmosphere is thoroughly inert.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 (v/v) ratio. The final concentration of the substrate should be approximately 0.1 M. Using a solvent mixture containing water is common to dissolve the inorganic base.[12]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 85–95 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4–16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-aryl-3-chloro-triazolo[4,3-a]pyridine product.

Key Considerations for Success & Optimization

  • Choice of Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other systems can be employed. For challenging couplings or to improve yields, catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group can be highly effective, especially for heteroaryl systems.[13] These advanced ligands can facilitate the coupling of less reactive chlorides, so careful temperature control is needed to maintain selectivity for the bromide.[13][14]

  • Base Selection: Potassium phosphate (K₃PO₄) is an excellent choice for nitrogen-containing heterocycles as it is effective yet generally non-nucleophilic, minimizing side reactions.[10] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with Cs₂CO₃ often being used for more difficult couplings due to its higher solubility.[1][10]

  • Solvent System: The ratio of organic solvent to water can be critical. Anhydrous conditions are also possible, but the biphasic system often enhances the reaction rate by facilitating the dissolution of the base and activation of the boronic acid.[1][12] Common organic solvents include dioxane, THF, and toluene.[1][12]

  • Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Maintaining a strictly inert atmosphere throughout the setup and reaction is paramount to prevent catalyst degradation and ensure high yields.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines). Using high-quality, pure boronic acid is essential. If the boronic acid is unstable, using its corresponding pinacol ester or MIDA boronate can be a superior strategy.[12][15]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine offers a strategic pathway to novel, functionalized heterocycles for pharmaceutical and materials science research. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective mono-functionalization can be achieved with high fidelity. The protocol described herein provides a robust starting point for researchers. Careful selection of the catalyst, base, and solvent system, coupled with rigorous anaerobic technique, will ensure the successful synthesis of the desired 6-aryl-3-chloro-triazolo[4,3-a]pyridine derivatives, paving the way for further molecular exploration.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging heteroaromatic substrate, 3-chloro-triazolo[4,3-a]pyridine. The palladium-catalyzed cross-coupling of amines with aryl halides has become an indispensable tool in modern synthetic chemistry, particularly in the synthesis of nitrogen-containing compounds prevalent in pharmaceuticals and natural products.[1] This guide will delve into the mechanistic intricacies of the reaction, offer a detailed, step-by-step protocol, and provide insights into optimizing reaction conditions for this specific substrate class. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction.

Introduction: The Significance of Buchwald-Hartwig Amination in Modern Synthesis

The synthesis of arylamines is a cornerstone of medicinal chemistry and materials science. Traditionally, methods for their preparation, such as nucleophilic aromatic substitution or the Goldberg reaction, often required harsh reaction conditions and exhibited limited substrate scope.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild and general method for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and has been successfully applied to a wide array of aryl halides and amines.[1]

The triazolo[4,3-a]pyridine scaffold is a privileged heterocycle in drug discovery, appearing in a variety of biologically active molecules. The ability to functionalize this core structure, particularly at the 3-position, is of significant interest. The Buchwald-Hartwig amination of 3-chloro-triazolo[4,3-a]pyridine offers a direct route to a diverse library of 3-amino-triazolo[4,3-a]pyridine derivatives. However, the presence of multiple nitrogen atoms in the heterocyclic core can lead to challenges such as catalyst inhibition and competing side reactions. This guide aims to provide a robust starting point for overcoming these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange R'R''NH Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ligand Exchange->Ar-Pd(II)(NHR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NHR'R'')L2->Reductive Elimination Base Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, 3-chloro-triazolo[4,3-a]pyridine, to form a Pd(II) complex.[3][4][5]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Experimental Protocol: Buchwald-Hartwig Amination of 3-chloro-triazolo[4,3-a]pyridine

This protocol provides a general procedure for the amination of 3-chloro-triazolo[4,3-a]pyridine with a representative secondary amine, morpholine. Optimization of the reaction conditions may be necessary for different amines.

Materials:

  • 3-chloro-triazolo[4,3-a]pyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (5 mL).

  • Reagent Addition:

    • Add 3-chloro-triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.).

    • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with the addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(morpholino)-[1][2][4]triazolo[4,3-a]pyridine.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For a challenging substrate like 3-chloro-triazolo[4,3-a]pyridine, systematic optimization is often necessary.

ParameterRecommended Starting ConditionsAlternatives and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pre-formed catalysts like XPhos Pd G3 can offer improved reactivity and reproducibility.
Ligand XPhosBuchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are excellent choices for challenging substrates.[2] N-heterocyclic carbene (NHC) ligands can also be effective.[6]
Base NaOtBuStrong, non-nucleophilic bases are generally required. K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[3]
Solvent TolueneDioxane, THF, or t-butanol can also be used.[7][8] Solvent choice can significantly impact reaction rate and yield.
Temperature 100 °CReaction temperatures typically range from 80-120 °C.[8] Lower temperatures may be possible with highly active catalyst systems.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider a more active pre-catalyst.
Poor substrate reactivityAryl chlorides are less reactive than bromides or iodides.[9] Increase reaction temperature or catalyst loading. Screen different ligands.
Side reactions (e.g., hydrodehalogenation) Competing reaction pathwayOptimize the base and solvent. A weaker base or a different solvent may suppress this side reaction.
Difficulty in product isolation Product coordinates to the catalystEmploy a thorough workup procedure. A wash with a dilute acid solution may help to protonate the product and break its coordination to the metal.
Inconsistent results Sensitivity to air and moistureUse rigorous Schlenk line or glovebox techniques. Ensure all reagents and solvents are properly dried and degassed.

Conclusion

The Buchwald-Hartwig amination of 3-chloro-triazolo[4,3-a]pyridine provides a powerful and versatile method for the synthesis of novel 3-amino-substituted triazolopyridines. While the electron-rich and coordinating nature of the substrate can present challenges, a systematic approach to reaction optimization, guided by a sound mechanistic understanding, can lead to high-yielding and reproducible results. The protocols and insights provided in this guide serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

References

Application Note & Protocols: Strategic Derivatization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine for Medicinal Chemistry

Application Note & Protocols: Strategic Derivatization of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine for Medicinal Chemistry

Abstract

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[3][4] The di-halogenated derivative, 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, represents a particularly versatile starting material for the construction of compound libraries. Its two distinct halogen atoms at the C3 and C6 positions offer orthogonal handles for sequential and selective functionalization. This document provides a detailed guide for researchers, outlining proven strategies and step-by-step protocols for the derivatization of this scaffold, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The causality behind experimental choices, including catalyst, ligand, and base selection, is explained to empower chemists in developing novel molecular entities.

Introduction: The Triazolopyridine Scaffold

Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery.[2][5] Among these, the[1][2][3]triazolo[4,3-a]pyridine system has garnered significant attention due to its presence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][6][7] The scaffold's rigid, planar structure and its capacity for hydrogen bonding and π-π interactions make it an ideal framework for engaging with biological targets.[8] The ability to strategically modify the scaffold at various positions is crucial for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine Building Block

The subject of this guide, 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, is a powerful intermediate for library synthesis.[9][10] The key to its utility lies in the differential reactivity of its two halogen substituents.

  • C6-Bromine: The C-Br bond is significantly more reactive in palladium-catalyzed oxidative addition steps compared to the C-Cl bond.[11][12] This reactivity difference is the foundation for selective C6-functionalization.

  • C3-Chlorine: The C-Cl bond is less reactive in typical cross-coupling reactions but is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused triazole and pyridine rings.[13]

This differential reactivity allows for a controlled, stepwise approach to molecular elaboration, as illustrated below.

Gstart6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridinec6_modC6-Functionalized Intermediate(C3-Cl intact)start->c6_mod  Pd-Catalyzed  Cross-Coupling  (e.g., Suzuki, Buchwald-Hartwig)c3_modC3-Functionalized Intermediate(C6-Br intact)start->c3_mod  Nucleophilic  Aromatic Substitution  (SNAr)final_productDi-functionalized Analogc6_mod->final_product  SNAr at C3c3_mod->final_product  Cross-Coupling at C6

Figure 1: Orthogonal derivatization strategies for the scaffold.

Selective Functionalization at the C6-Position (C-Br)

The higher reactivity of the C-Br bond makes palladium-catalyzed cross-coupling reactions the method of choice for initial derivatization at the C6-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organohalide.[12][14]

Causality & Mechanism: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14][15] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[15]

Gcluster_mainSuzuki-Miyaura Cyclepd0Pd(0)L₂pd2_complexAr-Pd(II)L₂-Brpd0->pd2_complexOxidativeAddition(Ar-Br)pd2_boronAr-Pd(II)L₂-Rpd2_complex->pd2_boronTransmetalation(R-B(OH)₂ + Base)pd2_boron->pd0ReductiveElimination(Ar-R)

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3.1: General Procedure for Selective Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst/ligand system. For general screening, Pd(dppf)Cl₂ (3-5 mol%) is a reliable starting point.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF) to achieve a final concentration of ~0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 6-aryl-3-chloro-[1][2][3]triazolo[4,3-a]pyridine derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O85
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene100
4Thiophene-2-boronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃ (2.5)Dioxane100
Buchwald-Hartwig Amination: C-N Bond Formation

For installing amine functionalities, which are prevalent in bioactive molecules, the Buchwald-Hartwig amination is the premier method.[16] It facilitates the coupling of an amine with an aryl halide.

Causality & Mechanism: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[17][18] A key difference is the role of the base (typically a strong, non-nucleophilic base like NaOtBu or LiHMDS), which deprotonates the amine, forming a palladium-amido complex.[17] The choice of phosphine ligand is critical and often dictates the success of the reaction; bulky, electron-rich ligands (e.g., XPhos, RuPhos) promote the reductive elimination step and are often required for coupling less reactive aryl chlorides, though they are also highly effective for bromides.[18][19]

Protocol 3.2: General Procedure for Selective Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add 6-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.) and the strong base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv.).

  • Solvent & Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner (1.1–1.3 equiv.).

  • Reaction: Seal the flask and heat to 80–110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the desired 6-amino-3-chloro-[1][2][3]triazolo[4,3-a]pyridine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)
1MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBu (1.5)Toluene100
2AnilinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2)Dioxane110
3BenzylaminePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (3)t-BuOH90
4IndolePd₂(dba)₃ (2.5) / XPhos (5)K₂CO₃ (2.5)Dioxane110

Functionalization at the C3-Position (C-Cl)

Once the C6-position is functionalized, or if direct C3-functionalization is desired, the C-Cl bond can be targeted. Nucleophilic aromatic substitution is the most common approach.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the triazolopyridine ring system facilitates the addition of a nucleophile to the carbon bearing the chloro substituent, followed by elimination of the chloride ion.[13][20] This reaction is often thermally driven and may not require a metal catalyst.

Causality & Mechanism: The reaction proceeds through a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms in the heterocyclic system. Stronger nucleophiles and higher temperatures generally accelerate the reaction.

Protocol 4.1: General Procedure for SNAr with Amines

  • Reaction Setup: In a sealed tube or microwave vial, combine the 3-chloro-triazolopyridine substrate (1.0 equiv.) and the desired amine nucleophile (2.0–5.0 equiv.). Using the amine as the solvent is often effective if it is a liquid.

  • Solvent (Optional): If the amine is a solid or a more controlled reaction is desired, add a high-boiling polar aprotic solvent such as NMP, DMSO, or DMA. A non-nucleophilic base like DIPEA (2.0 equiv.) can be added to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 100–160 °C (conventional heating) or 150-200 °C (microwave irradiation). Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture. If a solvent was used, dilute with water to precipitate the product or dilute with ethyl acetate and perform an aqueous wash. If the amine was used as the solvent, remove the excess amine under high vacuum.

  • Purification: Purify the crude material by flash chromatography or recrystallization to yield the 3-substituted product.

Table 3: Representative Conditions for SNAr

EntryNucleophileBase (equiv.)SolventTemp (°C)
1PiperidineNonePiperidine120
2Sodium MethoxideN/AMethanol65 (reflux)
34-FluoroanilineDIPEA (2)NMP150
4Sodium thiophenoxideN/ADMF80

Sequential Derivatization Workflow

The true power of the 6-bromo-3-chloro scaffold is realized through sequential reactions, enabling the rapid creation of diverse and complex molecules. The most common and logical pathway is to perform the palladium-catalyzed cross-coupling at C6 first, followed by SNAr at C3.

Gcluster_workflowSequential Library Synthesis WorkflowAStart:6-Bromo-3-chloro-scaffoldBStep 1: C6-Coupling(Suzuki or Buchwald-Hartwig)Introduce R¹ GroupA->BCIntermediate:6-R¹-3-chloro-scaffoldB->CDStep 2: C3-Substitution(SNAr)Introduce R² GroupC->DEFinal Product:6-R¹-3-R²-scaffoldD->E

Figure 3: A typical workflow for sequential library synthesis.

This strategy allows for the introduction of a C-C or C-N linked substituent (R¹) under relatively mild conditions while preserving the C3-chloro group, which can then be displaced by a different set of nucleophiles (R²) under more forcing SNAr conditions.

Conclusion

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a high-value building block for medicinal chemistry programs. The distinct electronic properties and reactivities of the C-Br and C-Cl bonds provide a clear and reliable roadmap for selective and sequential derivatization. By employing palladium-catalyzed cross-coupling reactions at the C6-position and nucleophilic aromatic substitution at the C3-position, researchers can efficiently access a vast chemical space, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic candidates.

Application Notes and Protocols for the Analytical Characterization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-chloro-triazolo[4,3-a]pyridine is a halogenated heterocyclic compound with a fused triazolopyridine core.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[2] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research, development, and potential pharmaceutical applications. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine is essential for method development and data interpretation.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.47 g/mol [6]
Monoisotopic Mass 230.91989 Da[5]
SMILES C1=CC2=NN=C(N2C=C1Br)Cl[5]
InChIKey PEKLXNPEIBPNKV-UHFFFAOYSA-N[5]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative assays of pharmaceutical compounds.[7] For 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, a reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's aromatic and moderately polar nature.[8]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial screening to final validation.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application col_select Column & Mobile Phase Screening opt Optimization of Separation Parameters col_select->opt Initial Separation spec Specificity opt->spec Optimized Method lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec lod_loq LOD & LOQ acc_prec->lod_loq robust Robustness lod_loq->robust routine Routine Analysis (Purity & Assay) robust->routine Validated Method

Caption: Workflow for HPLC method development and validation.

Protocol 1: RP-HPLC Method for Purity Determination and Assay

This protocol describes a general-purpose RP-HPLC method suitable for determining the purity and assay of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. Method validation should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][9]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine (purity ≥98%)

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax, Waters SunFire)Provides good retention and selectivity for aromatic, halogenated compounds.[10]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic nitrogen heterocycle.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic and heterocyclic compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

4. System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[4]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of replicate injections ≤ 2.0%

5. Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total area of all peaks.

  • Assay: Quantify the sample against the reference standard using an external standard calibration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

1. Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

3. Data Acquisition and Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The presence of bromine and chlorine, being electronegative, will influence the chemical shifts of the protons on the pyridine ring, generally causing a downfield shift.[11]

  • ¹³C NMR: The carbon NMR will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the nitrogen atoms in the heterocyclic rings.

Expected Spectral Features:

  • The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons.

  • The chemical shifts can be predicted using computational models or by comparison with similar structures.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Protocol 3: Mass Spectrometry Analysis

1. Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

2. Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound plus a proton (approx. 231.9, 233.9, and 235.9 amu).[5]

3. Isotopic Pattern Analysis:

  • A key feature in the mass spectrum of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[13][14] This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. The expected isotopic distribution for the [M+H]⁺ ion will show a complex pattern due to the combination of Br and Cl isotopes.[13]

MS_Fragmentation MI Molecular Ion [M+H]⁺ (m/z ~232, 234, 236) F1 Loss of Cl [M+H-Cl]⁺ MI->F1 F2 Loss of Br [M+H-Br]⁺ MI->F2 F3 Loss of N₂ MI->F3

Caption: Plausible fragmentation pathways for 6-Bromo-3-chloro-triazolo[4,3-a]pyridine in MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Protocol 4: FTIR Spectroscopy

1. Instrumentation:

  • FTIR spectrometer

2. Sample Preparation:

  • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

3. Data Acquisition and Interpretation:

  • Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands for the triazolopyridine ring system are expected.[15][16] These include C-H stretching and bending vibrations, as well as C=N and C=C stretching vibrations within the aromatic rings.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450C=C and C=N stretching in aromatic rings
1400-1000In-plane C-H bending
Below 850Out-of-plane C-H bending

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.

Protocol 5: Elemental Analysis (CHN)

1. Instrumentation:

  • CHN Elemental Analyzer

2. Sample Preparation:

  • Accurately weigh a small amount of the dry sample (typically 1-3 mg).

3. Data Analysis:

  • The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula (C₆H₃BrClN₃).[17]

Theoretical Composition:

  • Carbon (C): 31.00%

  • Hydrogen (H): 1.30%

  • Nitrogen (N): 18.08%

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming the identity, purity, and structure of this compound. Adherence to established validation protocols is critical to ensure the reliability and reproducibility of the analytical data, which is a prerequisite for its use in research and drug development.

References

The Strategic Utility of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine in Modern Kinase Inhibitor Synthesis

The Strategic Utility of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged Triazolopyridine Scaffold in Kinase Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a variety of clinically relevant molecules, including anti-inflammatory, anti-cancer, and anti-psychotic agents.[4] Its rigid, bicyclic structure and specific arrangement of nitrogen atoms make it an excellent bioisostere for purines, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

The strategic disubstitution of the triazolopyridine ring with orthogonal reactive handles provides a powerful platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies. Specifically, the 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine intermediate has emerged as a particularly valuable building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically and independently introduce a variety of substituents at both the C-6 and C-3 positions to optimize potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine in the synthesis of kinase inhibitors. We will provide an in-depth analysis of the synthetic strategies, step-by-step experimental protocols for key transformations, and insights into the rationale behind these methodologies.

Synthetic Strategy: Sequential Cross-Coupling for Library Development

The primary synthetic utility of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine lies in the differential reactivity of its two halogen atoms. The C-Br bond at the 6-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C-Cl bond at the 3-position. This allows for a highly selective initial functionalization at C-6, leaving the C-3 chloro group intact for a subsequent coupling reaction, typically a Buchwald-Hartwig amination or another C-N bond-forming reaction. This sequential approach is fundamental to building a library of kinase inhibitors with diverse functionalities.

A general and effective synthetic workflow is depicted below:

GA6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineBStep 1: Suzuki-Miyaura Coupling(Selective at C6-Br)A->BAr-B(OH)2 or EsterPd Catalyst, BaseC3-Chloro-6-(aryl/heteroaryl)-[1,2,4]triazolo[4,3-a]pyridine IntermediateB->CDStep 2: Buchwald-Hartwig Amination(Functionalization at C3-Cl)C->DR1R2NHPd Catalyst, Ligand, BaseEFinal Kinase Inhibitor(6-Aryl, 3-Amino substituted)D->E

Figure 1: General synthetic workflow for kinase inhibitors.

This two-step process allows for the systematic exploration of the chemical space around the triazolopyridine core. The C-6 position often probes solvent-exposed regions of the kinase active site, where larger, more polar groups can be tolerated to enhance solubility and target specific sub-pockets. The C-3 position, on the other hand, frequently engages in crucial hydrogen bonding interactions with the hinge region of the kinase, making the introduction of various amine functionalities a key strategy for modulating potency and selectivity.

PART 1: Detailed Application Notes & Protocols

Application Note 1: Synthesis of a p38 Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

Background: The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in inflammatory responses. Inhibitors of p38 kinase are of significant interest for the treatment of various inflammatory diseases. The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl moieties at the C-6 position of our starting material. The higher reactivity of the C-Br bond allows this reaction to proceed with high selectivity.

Protocol 1: Synthesis of 3-chloro-6-(1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridine

This protocol is adapted from the general procedures outlined in patent literature for the synthesis of triazolopyridine-based kinase inhibitors.

Materials:

  • 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq)

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and Pd(dppf)Cl₂.

  • Add sodium carbonate to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, which is the BOC-protected pyrazole intermediate, is then typically deprotected. This can be achieved by dissolving the crude material in a suitable solvent such as dichloromethane (DCM) or methanol and treating it with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • After deprotection, the reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent.

  • The final product, 3-chloro-6-(1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, is purified by flash column chromatography on silica gel.

Causality and Expertise:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides a good balance of electron richness and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in activating the boronic ester for transmetalation without causing degradation of sensitive functional groups.

  • Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is critical to prevent oxidation of the Pd(0) active catalyst.

  • BOC Protection: The pyrazole nitrogen is protected with a tert-butyloxycarbonyl (BOC) group to prevent side reactions and improve the stability and solubility of the boronic ester reagent. This protecting group is easily removed under acidic conditions after the coupling reaction.

Application Note 2: Final Assembly of a p38 Kinase Inhibitor via Buchwald-Hartwig Amination

Background: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] In this context, it is used to install the crucial amine functionality at the C-3 position of the triazolopyridine core. The choice of amine is critical for determining the final inhibitor's potency and selectivity, as this part of the molecule often interacts with the hinge region of the kinase.

Protocol 2: Synthesis of N-cyclopropyl-6-(1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine

This protocol describes the amination of the intermediate synthesized in Protocol 1.

Materials:

  • 3-chloro-6-(1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq)

  • Cyclopropylamine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add 3-chloro-6-(1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, Pd₂(dba)₃, Xantphos, and Cesium Carbonate.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe.

  • Add cyclopropylamine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final compound.

Causality and Expertise:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of heteroaryl chlorides. Xantphos has a large bite angle, which promotes the reductive elimination step, often the rate-limiting step in the catalytic cycle, and prevents catalyst decomposition.

  • Base: Cesium carbonate is a strong base that is soluble in many organic solvents and is highly effective in promoting the deprotonation of the amine to form the palladium-amido intermediate.

  • Solvent: Anhydrous, non-protic solvents like dioxane or toluene are required to prevent quenching of the basic and organometallic intermediates in the reaction.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

PART 2: Data Presentation & Visualization

Representative Kinase Inhibitors Synthesized from 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

The following table summarizes representative kinase inhibitors that can be synthesized using the described methodologies, along with their target kinases and reported inhibitory activities.

Compound IDStructureR¹ (at C6)R² (at C3)Target KinaseIC₅₀ (nM)
INH-1 1H-Pyrazol-4-ylCyclopropylaminop38α50
INH-2 4-FluorophenylMorpholinoJAK1120
INH-3 2-Methoxypyridin-4-yl(S)-3-hydroxypyrrolidin-1-ylLRRK235
INH-4 Thiophen-3-ylPiperidin-1-ylp38β85

Note: The structures and IC₅₀ values are representative examples based on compounds disclosed in the patent literature and are intended for illustrative purposes.

Visualized Experimental Workflow

The following diagram illustrates the detailed workflow for the synthesis of a representative p38 kinase inhibitor.

Gcluster_0Step 1: Suzuki-Miyaura Couplingcluster_1Step 2: Buchwald-Hartwig AminationA1. Combine Reagents:- 6-Bromo-3-chloro-triazolopyridine- Pyrazole Boronic Ester- Pd(dppf)Cl₂- Na₂CO₃B2. Add Solvents:- Degassed Dioxane/WaterA->BC3. Reaction:- Heat at 80-100 °C, 2-12h- Monitor by LC-MSB->CD4. Work-up & Deprotection:- EtOAc Extraction- Acidic treatment (TFA or HCl)C->DE5. Purification:- Column ChromatographyD->EF1. Combine Reagents:- Chloro-intermediate from Step 1- Cyclopropylamine- Pd₂(dba)₃ / Xantphos- Cs₂CO₃E->FIntermediate ProductG2. Add Solvent:- Anhydrous, Degassed DioxaneF->GH3. Reaction:- Heat at 100-120 °C, 12-24h- Monitor by LC-MSG->HI4. Work-up:- Filter through Celite- EtOAc ExtractionH->IJ5. Purification:- Column Chromatography or Prep-HPLCI->J

Figure 2: Detailed workflow for the two-step synthesis.

Conclusion

6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its differentially reactive halogen substituents enable a robust and modular synthetic strategy based on sequential palladium-catalyzed cross-coupling reactions. This allows for the systematic and independent diversification of the C-6 and C-3 positions, which is essential for optimizing the pharmacological profile of the resulting inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers in the field of drug discovery to leverage this powerful intermediate in their quest for novel and effective targeted therapies.

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine (CAS No. 1020036-34-3)[1][2][3]. This document is designed for researchers, medicinal chemists, and drug development professionals who are handling this halogenated heterocyclic compound. High purity is paramount for reliable downstream applications, and this guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve your desired analytical standard.

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5][6] The specific nature of 6-Bromo-3-chloro-[1][7][8]triazolo[4,3-a]pyridine, with its fused aromatic system and halogen substituents, presents unique challenges and considerations during purification that this guide will address directly.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers encounter when working with 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Q1: What are the most common impurities I should expect?

A1: Impurities typically originate from the synthetic route. For triazolopyridine synthesis, common impurities include unreacted starting materials (e.g., a substituted 2-hydrazinopyridine), reagents from the cyclization step, and regioisomers or side-products from incomplete or alternative reaction pathways.[4][9][10] Given the compound's structure, potential side-products could include hydrolyzed or dehalogenated species, especially if purification conditions are too harsh.

Q2: What is the expected physical state and appearance of the pure compound?

A2: Pure 6-Bromo-3-chloro-triazolo[4,3-a]pyridine is expected to be a solid at room temperature.[11] Its appearance is typically a white to off-white or pale crystalline powder. Significant color deviation may indicate the presence of impurities.

Q3: How should I assess the purity of my crude and purified material?

A3: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): The first and most immediate assessment. It helps identify the number of components and optimize solvent systems for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate purity assessment (% area under the curve) and confirms the molecular weight of the main component (C₆H₃BrClN₃, MW: ~232.47 g/mol ).[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities that are not visible by other methods.

  • Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Is this compound stable under typical purification conditions?

A4: While generally stable, many nitrogen-containing heterocycles can be sensitive to highly acidic or basic conditions.[9] The triazole ring can participate in hydrogen bonding, which influences its stability and solubility.[7] It is advisable to avoid prolonged exposure to strong acids or bases and high temperatures. Monitoring for degradation by TLC or LC-MS during purification is a prudent practice.[9]

Core Purification Protocols

Based on the physicochemical properties of halogenated aromatic heterocycles, two primary purification methods are recommended: Recrystallization for high-purity crude materials and Column Chromatography for complex mixtures.

Protocol 1: Recrystallization

Recrystallization is the method of choice when the crude material is relatively pure (>90%) and a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Step-by-Step Methodology
  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes in a water or sand bath. A suitable solvent will fully dissolve the compound at or near its boiling point.

    • Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.

  • Dissolution:

    • Place the bulk of your crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring the mixture until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under a vacuum to remove residual solvent. The purity should be confirmed by the analytical methods described in FAQ Q3.

Data Presentation: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityRationale & Comments
Isopropanol 82MediumOften a good starting point for moderately polar compounds. A patent for a similar compound mentions its use.[8]
Acetonitrile 82Medium-HighKnown to be effective for recrystallizing nitrogen heterocycles.[8]
Ethanol 78Medium-HighSimilar to isopropanol but may have higher solvency.
Ethyl Acetate 77MediumGood for compounds with moderate polarity. Can be used in a solvent/anti-solvent system with hexanes.
Toluene 111LowUseful for less polar compounds or if other solvents fail. Higher boiling point requires caution.
Hexanes/Heptane ~69Very LowUnlikely to be a good single solvent but excellent as an "anti-solvent" to induce precipitation.
Water 100Very HighUnlikely to be suitable alone due to the compound's aromatic nature, but the triazole nitrogen atoms can form H-bonds.[7]
Protocol 2: Flash Column Chromatography

This technique is essential when dealing with complex mixtures where impurities have similar polarities to the product. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution by a mobile phase.[13][14]

Step-by-Step Methodology
  • TLC Optimization:

    • Develop a solvent system (eluent) using TLC. The ideal eluent provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound.

    • Start with a non-polar solvent (e.g., hexanes or heptane) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Visualize spots using a UV lamp (254 nm).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[15]

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring a level and compact bed. Do not let the silica run dry.[13][15]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This method often results in better separation.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to maintain a steady flow rate.[14]

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Confirm purity using the methods described in FAQ Q3.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification process.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: This happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

  • Solution 1: Re-heat the solution to dissolve the oil, then add a slightly larger volume of the hot solvent to reduce saturation and allow it to cool more slowly.

  • Solution 2: Try a lower-boiling point solvent.

  • Solution 3: Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent (in which it is insoluble) until turbidity persists. Then, gently heat until clear and cool slowly.

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is often due to using too much solvent or incomplete precipitation.

  • Solution 1: Ensure you used the absolute minimum amount of hot solvent for dissolution.

  • Solution 2: After cooling to room temperature, ensure the flask is cooled in an ice bath for an extended period (30-60 minutes).

  • Solution 3: Try to partially evaporate the solvent from the mother liquor to see if a second crop of crystals can be obtained. Check the purity of this second crop separately.

Q: My compound is streaking or not moving from the baseline on the TLC plate.

A: This indicates the compound is too polar for the chosen eluent or is interacting too strongly with the silica.

  • Solution 1: Increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.

  • Solution 2: If streaking persists even in highly polar eluents, it may be due to the acidic nature of silica gel. Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Given the basic nitrogen atoms in the triazolopyridine ring system, triethylamine is a logical first choice.

Q: My compound appears to be decomposing on the silica gel column.

A: Some sensitive compounds can degrade on standard silica gel due to its acidic nature.

  • Solution 1: Deactivate the silica gel by treating it with a base. This can be done by running a solvent system containing 1-2% triethylamine through the column before loading your sample.

  • Solution 2: Use an alternative stationary phase, such as neutral alumina, which is less acidic.

  • Solution 3: Work quickly and keep the column cold if the compound is thermally labile.

Purification Method Selection Workflow

To assist in choosing the optimal purification strategy, the following decision tree illustrates a logical workflow based on the state of your crude material.

PurificationWorkflow start Start: Crude 6-Bromo-3-chloro- triazolo[4,3-a]pyridine purity_check Assess Crude Purity (TLC, LC-MS) start->purity_check purity_decision Is Crude Purity >90% and only 1-2 spots on TLC? purity_check->purity_decision recrystallize Action: Perform Recrystallization (See Protocol 1) purity_decision->recrystallize  Yes complex_mixture Are Impurities Close in Polarity to the Product? purity_decision->complex_mixture No   final_purity Final Purity Analysis (LC-MS, NMR, MP) recrystallize->final_purity column_chrom Action: Perform Column Chromatography (See Protocol 2) column_chrom->final_purity complex_mixture->recrystallize No (impurities are very different in polarity) complex_mixture->column_chrom  Yes

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Recrystallization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it suitable for purifying 6-Bromo-3-chloro-triazolo[4,3-a]pyridine?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids increases with temperature.[1] For a successful recrystallization, the crude compound is dissolved in a minimum amount of a suitable hot solvent. As this solution cools, it becomes supersaturated, and the desired compound crystallizes out, leaving soluble impurities behind in the "mother liquor." Insoluble impurities can be removed beforehand by hot filtration.[2]

This method is ideal for purifying 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, a key heterocyclic intermediate in pharmaceutical research, as it efficiently removes by-products from its synthesis, resulting in a high-purity crystalline solid suitable for downstream applications. The planar nature of the triazolopyridine core can facilitate the formation of an ordered crystal lattice.[3]

Q2: How do I select the best solvent for recrystallizing this specific compound?

Choosing the right solvent is the most critical step for a successful recrystallization.[1][4] The ideal solvent should exhibit a "high temperature coefficient" for the solute.[2]

Key Characteristics of an Ideal Solvent:

  • High Solvency at High Temperatures: The solvent must completely dissolve the 6-Bromo-3-chloro-triazolo[4,3-a]pyridine near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, ensuring maximum recovery upon cooling.[1][2]

  • Impurity Solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal by filtration.[5]

  • Chemical Inertness: The solvent must not react with the compound.[2][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[2]

Given the structure of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine (a moderately polar heterocyclic compound), good starting points for solvent screening include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile). Aromatic solvents like toluene may also be effective.[6] For compounds with challenging solubility profiles, a mixed-solvent system (e.g., ethanol-water, toluene-hexane) can be highly effective.[7]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of crude product, perform small-scale tests to identify the optimal solvent or solvent system.

Methodology:

  • Place approximately 20-30 mg of crude 6-Bromo-3-chloro-triazolo[4,3-a]pyridine into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.[5]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the formation of crystals.

  • If crystals form, place the tube in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the quality and quantity of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Data Summary: Hypothetical Solvent Screening Results
SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingEstimated Yield
Water InsolubleInsolubleNoneN/A
Hexane InsolubleSparingly SolublePoor, powdery solidLow
Ethyl Acetate Sparingly SolubleSolubleGood, well-formed needlesModerate
Isopropanol Sparingly SolubleSolubleExcellent, large prismsHigh
Acetonitrile SolubleVery SolublePoor, required significant coolingLow
Toluene Sparingly SolubleSolubleGood, but slow formationModerate-High

Based on this hypothetical data, isopropanol would be the solvent of choice for the bulk recrystallization.

Protocol 2: Bulk Recrystallization (Using Isopropanol)

Methodology:

  • Dissolution: Place the crude 6-Bromo-3-chloro-triazolo[4,3-a]pyridine in an Erlenmeyer flask (sized so the solvent will fill about half the volume). Add the minimum amount of isopropanol to create a slurry. Heat the flask on a hot plate with stirring. Add more hot isopropanol in small portions until the solid completely dissolves.[2] Note: Using excess solvent is the most common reason for low recovery.[8]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat a funnel and a new, clean Erlenmeyer flask with hot solvent vapor to prevent premature crystallization in the funnel.[9] Pour the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Product (6-Bromo-3-chloro-triazolo[4,3-a]pyridine) Screening Small-Scale Solvent Screening Crude->Screening Dissolve Dissolve in Minimum Hot Solvent Screening->Dissolve Select Best Solvent HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool NoCrystals Troubleshooting: No Crystals Formed? Cool->NoCrystals IceBath Cool in Ice Bath OilOut Troubleshooting: Compound Oiled Out? IceBath->OilOut Isolate Isolate Crystals (Vacuum Filtration) LowYield Troubleshooting: Low Yield? Isolate->LowYield Dry Dry Crystals Pure Pure Crystalline Product Dry->Pure OilOut->Dissolve Yes: Re-heat, add more solvent, cool slower OilOut->Isolate No NoCrystals->Dissolve Yes: Evaporate some solvent, scratch flask, or add seed crystal NoCrystals->IceBath No LowYield->IceBath Concentrate Mother Liquor for 2nd Crop LowYield->Dry Acceptable

Caption: Decision workflow for the recrystallization of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds with lower melting points or when the solution is highly concentrated.[9]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8][9]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to retain heat longer. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratching: Vigorously scratching the inside of the flask at the solution's surface with a glass rod can induce crystallization by creating nucleation sites.[7]

Q4: The solution has cooled completely, but no crystals have formed. What should I do?

This is a very common issue and usually points to one of two causes: using too much solvent or the solution is supersaturated.[8][9]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.[8][10]

  • Induce Nucleation (for supersaturated solutions):

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.[7][10]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can trigger rapid crystallization.[7][10]

    • Ultra-Cooling: Place the flask in a salt/ice bath or a freezer for a short period. The lower temperature may be sufficient to induce crystallization.

Q5: My final yield of pure product is very low. How can I improve recovery?

A low yield is typically caused by using too much solvent or the compound having significant solubility even in the cold solvent.[7][10]

Solutions:

  • Minimize Hot Solvent: During the dissolution step, be meticulous about adding only the absolute minimum amount of hot solvent required to dissolve the solid.

  • Ensure Thorough Cooling: Make sure the crystallization flask spends adequate time in an ice bath (30 minutes or more) to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Reduce its volume by about half on a rotary evaporator and cool it again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and might require a separate recrystallization.[7]

References

Technical Support Center: 6-Bromo-3-chloro-triazolo[4,3-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and identify impurities encountered during this synthesis. The following question-and-answer guide provides in-depth analysis, preventative measures, and analytical protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the common synthetic pathway for 6-Bromo-3-chloro-triazolo[4,3-a]pyridine, and what are the critical control points?

A1: The most prevalent and industrially relevant synthesis is a two-step process starting from 5-bromo-2-chloropyridine. Understanding the critical parameters of each step is fundamental to controlling the impurity profile.

Step 1: Hydrazinolysis 5-Bromo-2-chloropyridine is reacted with hydrazine hydrate to form the key intermediate, 5-bromo-2-hydrazinopyridine.

  • Causality & Experimental Choice: This is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the 2-position of the pyridine ring is activated towards displacement by the electron-withdrawing nature of the ring nitrogen. Hydrazine acts as a potent nucleophile.

  • Critical Control Points:

    • Temperature: Exothermic reaction. Controlled addition of hydrazine is crucial to prevent runaway reactions and the formation of undesired side products.

    • Stoichiometry: An excess of hydrazine is typically used to drive the reaction to completion, but a large excess can complicate work-up and purification.

    • Purity of Starting Material: Impurities in the starting 5-bromo-2-chloropyridine will carry through to the next step.

Step 2: Cyclization and Chlorination The intermediate, 5-bromo-2-hydrazinopyridine, is cyclized to form the triazole ring while simultaneously installing the chloro group at the 3-position. This is commonly achieved using phosphorus oxychloride (POCl₃) and a one-carbon source like N,N-dimethylformamide (DMF) or an orthoformate.

  • Causality & Experimental Choice: This reaction proceeds via the Vilsmeier-Haack mechanism (when using POCl₃/DMF), where the Vilsmeier reagent acts as both the one-carbon electrophile for cyclization and the chlorinating agent.

  • Critical Control Points:

    • Reagent Quality: POCl₃ is moisture-sensitive and can degrade to phosphoric acid, which hinders the reaction. Use of fresh, high-purity POCl₃ is essential.

    • Temperature and Reaction Time: The reaction typically requires heating. Insufficient heat or time leads to incomplete conversion, while excessive heat or time can promote dehalogenation and other side reactions.[1][2]

Below is a diagram illustrating the primary synthetic workflow.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization & Chlorination SM 5-Bromo-2-chloropyridine reagent1 Hydrazine Hydrate (NH2NH2·H2O) SM->reagent1 INT 5-Bromo-2-hydrazinopyridine INT_ref 5-Bromo-2-hydrazinopyridine reagent1->INT FP 6-Bromo-3-chloro- [1,2,4]triazolo[4,3-a]pyridine reagent2 POCl3 / DMF reagent2->FP INT_ref->reagent2

Caption: Primary synthetic route to 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

Q2: My LC-MS analysis shows a significant impurity with a mass of M-79 (loss of Br). What is this impurity and how can I minimize it?

A2: This is a classic case of dehalogenation, specifically debromination. The impurity is 3-chloro-[1][3][4]triazolo[4,3-a]pyridine . The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond and is more susceptible to cleavage under certain conditions.[2][5]

Common Causes:

  • Reductive Environments: Trace metal impurities (e.g., Palladium, Nickel, Copper) from previous synthetic steps or the reactor itself can catalyze hydrodehalogenation in the presence of a hydrogen source.[2]

  • Thermal Stress: Prolonged reaction times or excessive temperatures during the cyclization step can promote thermal C-Br bond cleavage.

  • Radical Mechanisms: Certain reagents or initiators can trigger radical pathways that lead to dehalogenation.[1]

Troubleshooting & Prevention:

  • Metal Scavenging: If metal contamination is suspected, treat the starting materials or intermediates with a metal scavenger.

  • Inert Atmosphere: Conduct the cyclization step under an inert atmosphere (Nitrogen or Argon) to minimize oxidative or radical side reactions.

  • Optimize Reaction Conditions: Carefully monitor the reaction progress by TLC or HPLC. Avoid unnecessarily long reaction times and use the minimum temperature required for efficient conversion.

  • Reagent Purity: Ensure all reagents are of high purity and free from metallic contaminants.

G Product 6-Bromo-3-chloro- [1,2,4]triazolo[4,3-a]pyridine (Desired Product) Impurity 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine (Debrominated Impurity) Product->Impurity [H] Loss of 'Br' Cause Causes: - Trace Metals (Pd, Cu) - Excess Heat - Prolonged Reaction Time Cause->Product

Caption: Pathway for the formation of the debrominated impurity.

Q3: I'm observing an impurity with the same mass as my product but with a different chromatographic retention time. What could it be?

A3: This is highly indicative of an isomeric impurity . Triazolopyridines exist as multiple stable isomers, and the synthetic conditions can influence which one is formed.[4][6][7] The most likely isomeric impurity in this synthesis is 6-Bromo-2-chloro-[1][3][4]triazolo[1,5-a]pyridine .

Mechanism of Formation: The cyclization of 2-hydrazinopyridines can proceed through two different pathways, leading to the thermodynamically more stable [1,5-a] isomer or the kinetically favored [4,3-a] isomer. This is a form of the Dimroth rearrangement.[4] The reaction conditions, particularly pH and temperature, can influence the ratio of these isomers. While the [4,3-a] system is typically the major product in this specific synthesis, significant amounts of the [1,5-a] isomer can form, especially if the reaction is not carefully controlled.

Troubleshooting & Prevention:

  • Control of Cyclization Conditions: The choice of cyclizing reagent (e.g., POCl₃ vs. other dehydrating agents) and strict temperature control are paramount to maximizing the yield of the desired [4,3-a] isomer.

  • Analytical Confirmation: Isomers can be distinguished using 2D NMR techniques (HMBC, NOESY) by observing correlations between the triazole proton/carbon and the pyridine ring protons. Their fragmentation patterns in MS/MS may also differ.

  • Purification: These isomers often have very similar polarities, making them difficult to separate. Specialized chromatography, such as supercritical fluid chromatography (SFC) or careful optimization of a normal-phase column chromatography method, may be required.

G cluster_0 Cyclization Pathways INT 5-Bromo-2-hydrazinopyridine Intermediate P1 [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product - Desired) INT->P1  Kinetic Control (Standard Conditions) P2 [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product - Isomeric Impurity) INT->P2  Thermodynamic Control (e.g., High Temp, Acid/Base)

Caption: Competing pathways leading to desired product and isomeric impurity.

Q4: What analytical techniques are recommended for monitoring this reaction and characterizing impurities?

A4: A multi-technique approach is essential for robust impurity profiling.[8]

  • Primary Technique (In-Process Control & Final Purity):

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). This is the workhorse method. It can separate the non-polar debrominated impurity, the product, and more polar impurities like unreacted starting material or hydrolyzed byproducts. MS provides definitive mass identification.[9]

  • Confirmatory & Structural Elucidation Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the primary structure of the final product. 2D NMR (COSY, HSQC, HMBC) is invaluable for definitively distinguishing between isomers.

    • High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the determination of elemental composition for unknown impurities.

Impurity TypeTypical Analytical Signature (RP-HPLC)Confirmation Method
Starting Material (5-bromo-2-hydrazinopyridine)More polar, shorter retention time than productLC-MS (distinct mass)
Debrominated Impurity Less polar, longer retention time than productLC-MS (M-79 mass)
Isomeric Impurity Similar polarity, retention time close to productHRMS, 2D-NMR
Hydrolyzed Impurity (Triazolone)More polar, shorter retention time than productLC-MS (M-Cl+OH)
Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling

This method provides a baseline for separating the key components discussed. Optimization may be required based on your specific system and impurity profile.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Detection: UV at 254 nm; MS (ESI+)

  • Gradient Program:

Time (min)%B
0.010
10.095
12.095
12.110
15.010

References

Technical Support Center: Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is yielding a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired triazolo[4,3-a]pyridine?

A1: Isomer Formation: The Dimroth Rearrangement

A common side reaction in the synthesis of triazolo[4,3-a]pyridines is the formation of the isomeric[1][2][3]triazolo[1,5-a]pyridine system. This often occurs through a Dimroth rearrangement, which is facilitated by acidic or basic conditions, and is particularly prevalent when using electron-deficient 2-hydrazinopyridines.[4]

Troubleshooting Steps:

  • Confirmation of Isomer: The two isomers can typically be distinguished by NMR spectroscopy. The proton at the 5-position of the triazolo[4,3-a]pyridine ring system is often deshielded compared to the corresponding proton in the triazolo[1,5-a]pyridine isomer. Careful analysis of 1H and 13C NMR spectra, and comparison with literature data for known compounds, is crucial for confirmation.

  • Reaction Condition Optimization:

    • pH Control: If the rearrangement is suspected, carefully control the pH of your reaction mixture. If the reaction is run under acidic or basic conditions, consider using milder conditions or a buffered system.

    • Temperature: The Dimroth rearrangement can be temperature-dependent. Running the reaction at a lower temperature may disfavor the rearrangement.

    • Reaction Time: Prolonged reaction times can sometimes lead to increased formation of the thermodynamically more stable isomer. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Choice of Starting Materials:

    • The electronic nature of the substituents on the 2-hydrazinopyridine ring plays a significant role. Highly electron-withdrawing groups on the pyridine ring can make the triazolo[4,3-a]pyridine product more susceptible to rearrangement.[4] If possible, consider a synthetic route that avoids such precursors or introduces these groups later in the synthetic sequence.

Visualizing the Dimroth Rearrangement:

Dimroth_Rearrangement A [1,2,4]Triazolo[4,3-a]pyridine B Ring-Opened Intermediate A->B Ring Opening (Acid/Base Catalyzed) C [1,2,4]Triazolo[1,5-a]pyridine B->C Ring Closure

Caption: The Dimroth rearrangement pathway.

Q2: I am observing incomplete cyclization and the presence of my hydrazone intermediate. How can I drive the reaction to completion?

A2: Incomplete Cyclization of Hydrazone Intermediate

The formation of triazolo[4,3-a]pyridines often proceeds through a hydrazone intermediate, which then undergoes oxidative cyclization.[1][5] Incomplete conversion of this intermediate can be a common issue.

Troubleshooting Steps:

  • Oxidant Choice and Stoichiometry:

    • The choice of oxidant is critical. Common oxidants include sodium hypochlorite, ceric ammonium nitrate (CAN), and iodine.[1][5][6] The effectiveness of an oxidant can be substrate-dependent.

    • Ensure the correct stoichiometry of the oxidant is used. An insufficient amount will lead to incomplete reaction, while an excess can sometimes lead to over-oxidation or other side reactions. A small-scale optimization of the oxidant loading is recommended.

  • Reaction Temperature and Time:

    • Some oxidative cyclizations require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating the reaction mixture.[1]

    • Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the efficacy of the oxidant. Protic solvents like ethanol are often used, but aprotic solvents may be beneficial in some cases.

Experimental Protocol: Oxidative Cyclization of a Pyridylhydrazone

StepProcedure
1.Dissolve the pyridylhydrazone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol).
2.Add the chosen oxidant (e.g., sodium hypochlorite, 1.1 eq) dropwise at room temperature.
3.Stir the reaction mixture and monitor its progress by TLC.
4.If the reaction is slow, gently heat to 40-50 °C.
5.Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if using an oxidizing agent).
6.Extract the product with an appropriate organic solvent, dry, and concentrate.
7.Purify the crude product by column chromatography.
Q3: My reaction, which uses a dehydrative cyclization approach, is producing a complex mixture of products, including what appears to be a styrene derivative. What is happening and how can I prevent this?

A3: Side Reactions in Dehydrative Cyclizations (Bischler-Napieralski Type)

When employing a Bischler-Napieralski type reaction for the synthesis of dihydroisoquinoline precursors that can be aromatized to the desired triazolopyridine, a common side reaction is the formation of styrene derivatives via a retro-Ritter reaction.[7] This occurs when a nitrilium ion intermediate is formed, which can then eliminate to form the styrene.[7]

Troubleshooting Steps:

  • Choice of Dehydrating Agent: Strong dehydrating agents like P2O5 or POCl3 are often used.[7][8] The choice and amount of the dehydrating agent can influence the reaction pathway. Using a milder reagent or optimizing the stoichiometry may reduce side product formation.

  • Reaction Temperature: These reactions often require elevated temperatures. However, excessively high temperatures can favor the elimination pathway leading to the styrene byproduct. Careful temperature control is crucial.

  • Solvent Choice: In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter reaction.[7]

Visualizing the Competing Pathways:

Bischler_Napieralski A β-Arylethylamide B Nitrilium Ion Intermediate A->B Dehydration C Desired Dihydroisoquinoline Product B->C Intramolecular Cyclization D Styrene Side Product B->D Retro-Ritter Elimination

Caption: Competing pathways in a Bischler-Napieralski reaction.

Q4: I am observing ring-opening of the triazole ring in my product. Under what conditions does this occur and how can I avoid it?

A4: Triazole Ring Opening

The triazole ring in triazolopyridine systems can be susceptible to ring-opening under certain conditions, leading to the formation of substituted pyridine derivatives. This can occur with loss of nitrogen gas.

Troubleshooting Steps:

  • Reagent and Condition Control:

    • Strong Acids and High Temperatures: Ring opening can be promoted by strong acids (e.g., aqueous sulfuric acid) and high temperatures. If your purification or subsequent reaction steps involve such conditions, consider milder alternatives.

    • Oxidizing Agents: Certain oxidizing agents, such as selenium dioxide or bromine, can also induce ring-opening. Be mindful of the reagents used in your synthetic sequence.

    • Reductive Cleavage: Hydride reducing agents can, in some cases, lead to the opening of the six-membered pyridine ring.

  • Purification Strategy: When purifying the triazolo[4,3-a]pyridine, avoid strongly acidic or basic conditions during chromatography or extraction if ring-opening is a concern. Neutral alumina or silica gel with a suitable eluent system is generally preferred.

Analytical and Purification Strategies

Detection and Characterization of Side Products:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and identify the presence of multiple components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of the desired product and potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated side products.

Purification Techniques:

  • Column Chromatography: The most common method for separating the desired triazolo[4,3-a]pyridine from side products and unreacted starting materials. The choice of stationary phase (silica gel or alumina) and eluent system is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, particularly for removing small amounts of impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining highly pure material, preparative HPLC can be employed.

References

Technical Support Center: Optimization of Suzuki Coupling Reaction Yield for 6-Bromo Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-bromo substrates, which are common scaffolds in medicinal chemistry and materials science.[1] These substrates often present unique challenges, including steric hindrance and electronic effects that can lead to low yields and side reactions. This resource synthesizes field-proven insights and established chemical principles to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding Suzuki couplings with 6-bromo substrates.

Q1: Why are Suzuki coupling reactions with 6-bromo substrates often challenging?

A1: The reactivity of 6-bromo substrates, particularly in heteroaromatic systems like quinolines or pyridines, is influenced by several factors. Steric hindrance from adjacent substituents can impede the approach of the bulky palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step.[2][3][4] Furthermore, the electronic properties of the ring can either activate or deactivate the substrate towards oxidative addition. Electron-donating groups can increase the electron density at the carbon-halogen bond, making it less receptive to the electron-rich Pd(0) catalyst.[5][6]

Q2: What is the single most critical factor for a successful Suzuki coupling with a difficult 6-bromo substrate?

A2: While the entire system of catalyst, ligand, base, and solvent is crucial, the choice of ligand is often the most impactful parameter for overcoming the challenges associated with sterically hindered or electron-rich 6-bromo substrates.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential for promoting the oxidative addition step and stabilizing the active catalytic species.[8][9]

Q3: Can I use the same conditions for a 6-bromoquinoline as I would for a simple bromobenzene?

A3: Not typically. Heteroaromatic substrates like quinolines can coordinate to the palladium center through the nitrogen atom, potentially leading to catalyst inhibition.[10] This necessitates the use of specialized ligands that are bulky enough to prevent this unproductive binding while still facilitating the catalytic cycle. Conditions must be tailored to the specific electronic and steric nature of the heteroaromatic system.[7]

Q4: What is protodeboronation and why is it a concern?

A4: Protodeboronation is a major side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water or alcohol in the reaction mixture), replacing the boronic acid/ester group with a hydrogen atom.[5][11] This consumes your coupling partner and directly leads to lower yields. Electron-deficient and some heteroaromatic boronic acids are particularly susceptible.[12][13] Using stable boronic esters (like pinacol or MIDA esters), anhydrous conditions, and carefully chosen bases can minimize this issue.[5][13]

Troubleshooting Guide: From Low Yield to High Performance

This guide is structured to address specific experimental problems with probable causes and actionable solutions.

Problem 1: Low or No Conversion of the 6-Bromo Substrate

Probable Cause A: Inefficient Oxidative Addition

The oxidative addition of the Pd(0) catalyst into the C-Br bond is often the rate-determining step, especially for sterically hindered or electron-rich substrates.[5] If this step is too slow, the reaction will not proceed efficiently.

Solutions:

  • Upgrade Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[5] Switch to a more robust ligand system known to accelerate oxidative addition.

  • Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy. Monitor for substrate or product decomposition at higher temperatures.[5]

  • Check Catalyst Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. Pd(II) precursors must be reduced in situ to the active Pd(0) species; if this reduction is inefficient, the catalytic cycle won't start.[14]

Ligand ClassExample LigandsRecommended For...
Bulky Biarylphosphines SPhos, XPhos, RuPhosGeneral-purpose for hindered and electron-rich aryl bromides. Excellent for increasing the rate of oxidative addition.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often in PEPPSI catalysts)Highly active for sterically demanding couplings and reactions with aryl chlorides.[8][15]
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich ligands that are effective but can be sensitive to air.

Probable Cause B: Catalyst Deactivation

The active Pd(0) catalyst is sensitive to oxygen.[16] Improper degassing or an air leak in your setup can rapidly kill the catalyst, often indicated by the formation of palladium black.[17] Phosphine ligands can also be oxidized by trace peroxides in ether solvents like THF or dioxane.[17]

Solutions:

  • Rigorous Inert Atmosphere Technique: Ensure your reaction flask is properly purged. A common method is to evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5][16]

  • Use Degassed Solvents: Sparge your solvent with an inert gas for 15-30 minutes before use to remove dissolved oxygen.[18] Anhydrous, sealed solvents are highly recommended.[16]

  • Purify Solvents: If using THF or dioxane, ensure they are free of peroxides.[17]

Problem 2: Significant Formation of Homocoupled Boronic Acid/Ester Product

Probable Cause: Inefficient Transmetalation or Premature Reductive Elimination

This side reaction suggests that the transfer of the organic group from boron to palladium (transmetalation) is slow compared to other pathways. The base plays a critical role in this step by activating the boronic acid to form a more nucleophilic boronate species.[15][19]

Solutions:

  • Optimize the Base: The choice of base is critical. For challenging couplings, stronger bases are often necessary. If using a weaker base like K₂CO₃, consider switching to a stronger one.

  • Solvent System: The solvent must be able to dissolve the inorganic base and the organic components. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is common, as water helps solubilize the base and facilitates the formation of the active boronate species.[20] However, for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃ may be superior.[5][13]

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMEStandard, but may be too weak for difficult couplings.
K₃PO₄ StrongToluene, Dioxane, THF (often with some water)A very effective and widely used base for challenging substrates.[5]
Cs₂CO₃ StrongDioxane, TolueneOften gives excellent results, especially in anhydrous conditions, but is more expensive.[5]
KF MildTHF, DioxaneUseful for substrates with base-sensitive functional groups.[15]
Problem 3: Protodeboronation of the Boronic Acid Reagent is Observed

Probable Cause: Unstable Boronic Acid/Ester

As discussed in the FAQs, protodeboronation depletes a key starting material. This is often exacerbated by excess water, strong bases (especially hydroxides), and prolonged reaction times at high temperatures.[12][13]

Solutions:

  • Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol (Bpin) or MIDA boronate ester. These are more stable and act as a "slow release" source of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[5][21]

  • Switch to Anhydrous Conditions: Eliminate water as a proton source. Use a strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃ with dry solvents.[13]

  • Minimize Reaction Time: A more active catalyst system that allows the reaction to complete faster and/or at a lower temperature will reduce the time available for the side reaction to occur.[12]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.[14][22] For 6-bromo substrates, the initial Oxidative Addition step is often the primary bottleneck.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Off-Cycle Processes cluster_side_reactions Side Reactions Pd0 Pd(0)L_n (Active Catalyst) PdII_RX R¹-Pd(II)L_n-X (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition (Often Rate-Limiting) Ar-Br + Pd(0) -> Ar-Pd(II)-Br PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation Ar-Pd(II)-Br + R²-B(OR)₂⁻ -> Ar-Pd(II)-R² PdII_R1R2->Pd0 Reductive Elimination Ar-Pd(II)-R² -> Ar-R² + Pd(0) BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate Base Activation Base Base (e.g., K₃PO₄) Base->Boronate Base Activation Boronate->PdII_RX Enters Cycle Protodeboronation Protodeboronation R²-B(OH)₂ + H⁺ -> R²-H Boronate->Protodeboronation caption Suzuki-Miyaura Catalytic Cycle with Key Steps.

Caption: Suzuki-Miyaura Catalytic Cycle with Key Steps.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving low-yield issues with 6-bromo substrates.

Troubleshooting_Workflow start Start: Low Yield with 6-Bromo Substrate check_conversion Is Starting Material Consumed? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No good_conversion Problem: Side Reactions check_conversion->good_conversion Yes check_catalyst 1. Check Catalyst & Ligand Is the system active enough? (e.g., use XPhos, SPhos, NHC) low_conversion->check_catalyst check_conditions 2. Check Reaction Conditions Is temperature high enough? Is the atmosphere inert? check_catalyst->check_conditions solution Optimized Yield check_conditions->solution check_protodeboronation 1. Check for Protodeboronation (LC-MS analysis for R²-H) good_conversion->check_protodeboronation use_stable_boron 2. Use Stable Boron Reagent (Pinacol or MIDA ester) check_protodeboronation->use_stable_boron check_base 3. Optimize Base/Solvent (Try K₃PO₄ or Cs₂CO₃, consider anhydrous conditions) use_stable_boron->check_base check_base->solution caption Troubleshooting Flowchart for Suzuki Couplings.

Caption: Troubleshooting Flowchart for Suzuki Couplings.

Experimental Protocols

Protocol 1: General Screening Protocol for a 6-Bromo Substrate

This protocol is a robust starting point for a new 6-bromo substrate.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 6-bromo substrate (1.0 eq, 0.2 mmol), the arylboronic acid (1.2-1.5 eq, 0.24-0.3 mmol), and potassium phosphate (K₃PO₄) (2.0-3.0 eq, 0.4-0.6 mmol).[5]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[16]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 2 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 100 °C) with vigorous stirring.[23]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Protocol for a Substrate Prone to Protodeboronation

This protocol is designed to minimize the decomposition of sensitive boronic acid reagents.

  • Reaction Setup: To a dry Schlenk tube, add the 6-bromo substrate (1.0 eq, 0.2 mmol), the arylboronic acid pinacol ester (1.1 eq, 0.22 mmol), and cesium carbonate (Cs₂CO₃) (2.0 eq, 0.4 mmol).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.[16]

  • Catalyst Addition: Add a highly active pre-catalyst, such as XPhos-Pd-G3 (1-2 mol%). These "G3" (third-generation) precatalysts are air-stable and offer reliable activation.

  • Solvent Addition: Add anhydrous, degassed THF or CPME (2 mL).

  • Reaction Execution: Heat the reaction to a lower temperature if possible (e.g., 80 °C) and stir vigorously.

  • Monitoring and Workup: Proceed as described in Protocol 1. The use of a more stable boronic ester should result in a cleaner reaction profile with less byproduct formation.[5]

References

Technical Support Center: Regioselectivity in Dihalogenated Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to resolving regioselectivity challenges in the functionalization of dihalogenated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with site-selectivity in their synthetic routes. We will move beyond simple protocols to explore the underlying principles that govern reactivity, providing you with the tools to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format, focusing on the mechanistic rationale behind the proposed solutions.

General Principles of Reactivity

Q1: What are the fundamental electronic factors governing reactivity in dihalogenated pyridines?

A: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density primarily from the C2 (ortho) and C4 (para) positions.[1] This makes these positions the most electrophilic and, consequently, the most susceptible to nucleophilic attack in SNAr reactions.[1] For transition-metal catalyzed cross-coupling reactions, oxidative addition of the palladium catalyst is also generally favored at the C2 and C4 positions.[1] The C3 and C5 positions are less electron-deficient and are the preferred sites for electrophilic aromatic substitution, although this is generally difficult on an already halogenated, electron-poor ring.[2][3]

Q2: My cross-coupling reaction on a 2,4-dihalopyridine is exclusively functionalizing the C2 position. Why is this the "conventional" outcome?

A: The C2 position (alpha to the nitrogen) is typically the most reactive site in palladium-catalyzed cross-couplings for several reasons.[4] First, the C2 carbon is highly electron-deficient, facilitating the initial oxidative addition step with the Pd(0) catalyst. Second, the nitrogen's lone pair can play a coordinating role, stabilizing the transition state of the oxidative addition at the adjacent C-X bond. Computational studies have shown that the C2–Cl bond often has the lowest bond dissociation energy (BDE) in various dichloropyridines, further supporting its higher reactivity.[1]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Q3: How can I reverse the "conventional" selectivity and functionalize the C4 position of a 2,4-dihalopyridine in a Suzuki-Miyaura coupling?

A: Achieving C4 selectivity requires overriding the intrinsic reactivity of the C2 position. This is a classic challenge that can be solved by manipulating steric factors through ligand choice.

  • Mechanism of Control: The key is to use a very bulky ligand on the palladium catalyst. While the C2 position is electronically favored, it is also flanked by the nitrogen atom. A sterically demanding ligand, such as a bulky N-heterocyclic carbene (NHC) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or a bulky phosphine like PtBu3, creates significant steric hindrance around the palladium center.[5][6] This steric clash is more pronounced at the more crowded C2 position, thereby increasing the relative rate of oxidative addition at the less hindered C4 position.[6]

  • Practical Steps:

    • Switch Ligand: Replace standard ligands like PPh3 or dppf with a bulky, electron-rich ligand. IPr and other hindered NHC ligands are highly effective.[5][6]

    • Use a Pre-catalyst: Employ a well-defined pre-catalyst like [Pd(IPr)Cl2]2 or Pd-PEPPSI-IPr to ensure a consistent palladium-to-ligand ratio and improve reproducibility.[6][7]

    • Optimize Conditions: C4-selective couplings can sometimes be achieved at room temperature, which can favor the kinetically controlled reaction at the C4 position.[5]

Q4: I am attempting a Suzuki coupling on 2,5-dichloropyridine and observing poor selectivity. Which position should be more reactive and how can I control it?

A: For 2,5-dihalopyridines, the C2 position is generally favored for oxidative addition due to the electronic factors previously discussed.[1] However, unconventional C5 selectivity can be achieved, remarkably, under ligand-free conditions, often referred to as "Jeffery" conditions. These conditions typically involve a phase-transfer catalyst (e.g., a tetraalkylammonium salt) in an aqueous solvent system. The exact mechanism for this reversal is complex, but it highlights that selectivity is not solely dependent on the ligand.[5]

Q5: My Buchwald-Hartwig amination of 2,4-dichloropyridine is giving me a mixture of products. How can I selectively aminate the C2 position?

A: Highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine is achievable and synthetically valuable.[8] The C2 position's inherent reactivity is an advantage here. To enhance selectivity:

  • Use a Mild Base: Employ a milder base such as K2CO3 or Cs2CO3 instead of stronger bases like NaOtBu or LHMDS, especially at lower temperatures. This can suppress the reaction at the less reactive C4 position.

  • Control Temperature: Run the initial amination at a moderate temperature (e.g., 80-100 °C). The second amination at C4 often requires a higher temperature.[8] This temperature differential can be exploited for selective mono-amination.

  • Ligand Choice: While many standard Buchwald-Hartwig ligands work, systems like Xantphos have been successfully used.[9] The key is often kinetic control under the mildest possible conditions that still afford a reasonable reaction rate.

Troubleshooting Directed ortho-Metalation (DoM)

Q6: When should I consider a Directed ortho-Metalation (DoM) strategy instead of cross-coupling for regiocontrol?

A: DoM is an excellent alternative when you need to install a functional group that is not easily accessible via cross-coupling (e.g., silylation, carboxylation) or when you want to leverage a directing group already present on the molecule. Halogens themselves can act as directing metalation groups (DMGs).[10][11] For a dihalogenated pyridine, DoM can provide access to otherwise difficult-to-make isomers. For example, lithiation of 3-chloropyridine with LDA occurs regioselectively at the C4 position, ortho to the chlorine DMG.[10][12] This allows for the introduction of an electrophile at C4, a position that can be challenging to functionalize directly.

Q7: I'm trying to lithiate a dihalopyridine with n-BuLi and getting a complex mixture, likely from nucleophilic addition. What am I doing wrong?

A: Using highly nucleophilic alkyllithium reagents like n-BuLi or s-BuLi on electron-deficient pyridine rings is a common pitfall. These reagents can add directly to the C=N bond (Chichibabin-type reaction) rather than performing the desired deprotonation.[13][14]

  • Solution: Use a non-nucleophilic, hindered amide base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are the reagents of choice.[12][14] These bases are sterically hindered, which prevents them from adding to the pyridine ring, and they are strong enough to deprotonate a C-H bond adjacent to a directing group. Always perform these reactions at low temperatures (typically -78 °C) to further suppress side reactions.[10]

Section 2: Data & Protocols

Comparative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Catalyst/Ligand SystemBaseSolventTemp (°C)C4:C2 SelectivityReference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100< 1:20 (C2 selective)[4]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~ 1:10 (C2 selective)[6]
Pd-PEPPSI-IPrK₂CO₃Dioxane/H₂O100~ 10:1 (C4 selective)[6]
PdCl₂ / IPr·HClK₃PO₄THF/H₂ORT~ 10:1 (C4 selective)[5]
PdCl₂ (ligand-free)K₃PO₄Dioxane/H₂O100> 99:1 (C4 selective)[5]
Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [5]

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 2,4-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, add PdCl₂ (2 mol%) and IPr·HCl (4 mol%).

  • Reaction Assembly: Add the catalyst mixture to the Schlenk tube. Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed THF and degassed H₂O (typically a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1-0.2 M.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the C4-coupled product.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine [8]

  • Setup: In a microwave vial or sealed tube, add 2,4-dichloropyridine (1.0 equiv), the desired aniline or heterocyclic amine (1.1 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (7.5 mol%).

  • Reaction Assembly: Seal the vial, then evacuate and backfill with argon.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C (conventional heating) or at 150 °C (microwave irradiation) for 30-60 minutes.

  • Monitoring: Monitor for the selective formation of the 4-chloro-N-arylpyridin-2-amine product.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the mono-aminated product.

Section 3: Visualization of Key Concepts

Diagram: Ligand Steric Effects on Regioselectivity

G cluster_c2 C2-Position (Conventional) cluster_c4 C4-Position (Unconventional) C2_Reactant 2,4-Dihalopyridine C2_TS Oxidative Addition Transition State (Low Steric Hindrance, Electronically Favored) C2_Reactant->C2_TS C2_Catalyst Pd(0)L₂ (L = Small Ligand, e.g., PPh₃) C2_Catalyst->C2_TS C2_Product C2-Functionalized Product C2_TS->C2_Product C4_Reactant 2,4-Dihalopyridine C4_TS Oxidative Addition Transition State (High Steric Hindrance, Kinetically Favored) C4_Reactant->C4_TS C4_Catalyst Pd(0)L₂ (L = Bulky Ligand, e.g., IPr) C4_Catalyst->C4_TS C4_Product C4-Functionalized Product C4_TS->C4_Product G start Poor Regioselectivity (Mixture of Isomers) q1 Reaction Type? start->q1 cross_coupling Cross-Coupling (Suzuki, Buchwald, etc.) q1->cross_coupling dom Directed Metalation (DoM) q1->dom q2_cc Desired Site? cross_coupling->q2_cc q2_dom Problem? dom->q2_dom c2_selective Increase C2 Selectivity: - Use smaller ligands (PPh₃, dppf) - Lower temperature - Use milder base q2_cc->c2_selective C2 (Conventional) c4_selective Increase C4/Distal Selectivity: - Use bulky ligands (IPr, P(tBu)₃) - Screen ligand-free conditions - Adjust solvent/base q2_cc->c4_selective C4/C5 (Unconventional) end Optimized Regioselectivity c2_selective->end c4_selective->end addition Nucleophilic Addition Side Product q2_dom->addition no_reaction No Reaction / Low Yield q2_dom->no_reaction sol_addition Solution: - Use hindered base (LDA, LTMP) - Ensure low temp (-78 °C) addition->sol_addition sol_no_reaction Solution: - Check base activity - Ensure anhydrous conditions - Confirm DMG efficacy no_reaction->sol_no_reaction sol_addition->end sol_no_reaction->end

References

Technical Support Center: Troubleshooting Low Yield in Triazolopyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the critical cyclization step. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting strategies in a practical question-and-answer format. Our goal is to not only offer solutions but to also explain the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: My triazolopyridine cyclization reaction is resulting in a very low yield. What are the most common initial factors I should investigate?

Low yields in triazolopyridine synthesis can often be traced back to a few key experimental parameters. Before delving into more complex troubleshooting, a systematic review of the following is recommended:

  • Purity of Starting Materials: The integrity of your starting materials, such as the aminopyridine and the cyclization partner (e.g., aldehyde, nitrile, hydrazide), is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary. Confirm their identity and purity using techniques like NMR or melting point analysis.

  • Solvent Selection and Purity: The solvent plays a crucial role in reactant solubility, reaction kinetics, and can even participate in the reaction.[2][3] The presence of moisture in anhydrous reactions is a frequent culprit for low yields.

    • Recommendation: Screen a variety of solvents. For instance, in microwave-assisted syntheses of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles, dry toluene was found to be superior to polar aprotic solvents like THF, DMSO, or DMF.[3] Always use freshly dried solvents appropriate for your reaction chemistry. The addition of molecular sieves can also be beneficial.[3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.[1][3]

    • Recommendation: Systematically optimize the reaction temperature. Some cyclizations proceed at room temperature, while others require heating.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts or degradation of the desired product over time. Microwave irradiation can sometimes significantly reduce reaction times and improve yields compared to conventional heating.[3][4]

In-Depth Troubleshooting Guides

Q2: I've confirmed the purity of my starting materials and am using an appropriate dry solvent, but my yield is still low. How do I optimize the reaction conditions further?

Once the fundamentals are in place, a more detailed optimization of reaction parameters is necessary. The interplay between reagents, temperature, and concentration is critical.

The choice and amount of reagents, including bases, catalysts, and oxidizing agents (in cases of oxidative cyclization), can dramatically influence the outcome.

  • Base Selection: In base-mediated cyclizations, the strength and nucleophilicity of the base are critical. A base that is too strong or nucleophilic can lead to undesired side reactions.[2]

    • Protocol for Base Screening:

      • Set up a parallel reaction array with your standard starting material concentrations.

      • In separate reaction vessels, use different bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, KOtBu, Et₃N).[3][5]

      • Run the reactions under your previously determined optimal temperature and time.

      • Analyze the yield of the desired product in each reaction using a quantitative method like qNMR or LC-MS with a standard.

  • Catalyst Choice and Loading: For catalyzed reactions, such as copper-catalyzed syntheses, the choice of catalyst and its loading level are key.[6]

    • Recommendation: If using a catalyst, screen different catalysts (e.g., CuBr, CuI) and ligands.[7] Also, optimize the catalyst loading; sometimes, higher loading does not equate to a higher yield and can lead to more byproducts.

  • Stoichiometry of Reactants: The ratio of your reactants can significantly affect the yield. For example, in the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, using a 2:1 molar ratio of hydrazide to enaminonitrile was found to be optimal.[3]

    • Recommendation: Perform a stoichiometry screen by varying the equivalents of one reactant while keeping the other constant.

Table 1: Example of Reaction Condition Optimization for a Microwave-Assisted Triazolopyridine Synthesis [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2THF12024No Reaction
3DMSO12024No Reaction
4DMF12024Low Yield
5Toluene140389
6Toluene1601.581

This table summarizes the effect of solvent and temperature on the yield of a specific triazolopyridine synthesis, highlighting the importance of optimizing these parameters.

Q3: My reaction produces a complex mixture of products, making purification difficult and lowering the isolated yield. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common challenge in heterocyclic chemistry. Understanding the potential side reactions in your specific triazolopyridine synthesis is key to mitigating them.

  • Dimerization of Intermediates: Reactive intermediates can sometimes dimerize, leading to undesired, higher molecular weight byproducts.[2]

  • Incomplete Cyclization/Hydrolysis: The intermediate before the final ring closure may be stable enough to be isolated or may hydrolyze during workup, especially if water is present.

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a possibility, which can complicate purification and lower the yield of the desired isomer.[1]

  • Over-oxidation or Side-chain Reactions: In oxidative cyclizations, the oxidizing agent might react with other functional groups in the molecule if not sufficiently selective.[8]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by disfavoring higher activation energy side reactions.

  • Order of Reagent Addition: The sequence in which reagents are added can be crucial. For multi-component reactions, a stepwise addition might be beneficial over a one-pot approach.

  • Use of a More Selective Reagent: If over-oxidation is an issue, consider a milder or more selective oxidizing agent. For example, N-Chlorosuccinimide (NCS) has been used for efficient oxidative cyclization under mild conditions.[9]

  • Flow Chemistry: Continuous flow processing can offer better control over reaction parameters like temperature and residence time, which can minimize the formation of byproducts and improve yield.[2]

Troubleshooting Workflow for Low Yield

G start Low Yield in Triazolopyridine Cyclization purity Check Starting Material Purity start->purity solvent Verify Solvent and Anhydrous Conditions purity->solvent Purity Confirmed temp_time Optimize Temperature and Reaction Time solvent->temp_time Conditions Verified reagents Screen Reagents (Base, Catalyst) & Stoichiometry temp_time->reagents Still Low Yield side_reactions Identify and Minimize Side Reactions reagents->side_reactions Still Low Yield / Impure Product purification Optimize Purification Protocol side_reactions->purification Byproducts Minimized success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low yields in triazolopyridine cyclization.

Q4: I have a good crude yield according to TLC/LC-MS, but I lose a significant amount of product during purification. How can I improve my purification strategy?

Product loss during purification is a frustrating yet common issue. Triazolopyridines can have varying polarities, making purification by column chromatography challenging.

  • Column Chromatography:

    • Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) if your compound is acid-sensitive.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase polarity. If isomers are co-eluting, a different solvent system or a specialized column may be necessary.[1]

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with various solvents to find the optimal one.[10]

    • Mixed Solvent Systems: If a single ideal solvent cannot be found, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent and add an "anti-solvent" (in which the compound is insoluble) dropwise until turbidity appears, then heat to redissolve and cool slowly.[10]

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and catalysts that can interfere with chromatography. Ensure the pH of the aqueous layer is adjusted to ensure your product is in its neutral form for efficient extraction into an organic solvent.

Proposed Cyclization Mechanism

G cluster_0 Example: Oxidative Cyclization start_materials 2-Hydrazinopyridine + Aldehyde hydrazone Hydrazone Intermediate start_materials->hydrazone Condensation oxidized_intermediate Oxidized Intermediate (e.g., Chlorohydrazone with NCS) hydrazone->oxidized_intermediate Oxidation [e.g., NCS] nitrilimine Nitrilimine Intermediate oxidized_intermediate->nitrilimine Elimination [e.g., -HCl] cyclization Intramolecular Electrocyclization nitrilimine->cyclization product Triazolopyridine Product cyclization->product

Caption: A generalized pathway for the oxidative cyclization to form a triazolopyridine.[9]

References

Validation & Comparative

A Comprehensive Guide to the Differential Reactivity of 6-Bromo and 3-Chloro Positions in Pyridine Scaffolds for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of heteroaromatic cores is a cornerstone of modern synthetic chemistry. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering two distinct handles for sequential modification. This guide provides an in-depth technical comparison of the reactivity between a bromine atom at the 6-position and a chlorine atom at the 3-position of a pyridine ring in the context of palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and leveraging experimental data, chemists can strategically design synthetic routes to access novel chemical space with precision and efficiency.

Fundamental Principles Governing Reactivity

The site-selectivity in cross-coupling reactions of dihalogenated pyridines is a nuanced interplay of electronic effects, steric hindrance, and the inherent properties of the carbon-halogen bonds. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The ease of this step is largely dictated by the carbon-halogen (C-X) bond dissociation energy (BDE).

The general trend for C-X BDEs is C-Cl > C-Br > C-I.[2] Consequently, a C-Br bond is weaker and more readily cleaved than a C-Cl bond, making aryl bromides generally more reactive than aryl chlorides in oxidative addition.[2][3]

The position of the halogen on the pyridine ring also profoundly influences its reactivity. The pyridine nitrogen is electron-withdrawing, which creates a polarization of the ring. Positions alpha (C2 and C6) and gamma (C4) to the nitrogen are more electron-deficient and thus more activated towards oxidative addition compared to the beta (C3 and C5) positions.[4]

Therefore, in a 6-bromo-3-chloropyridine scaffold, we have a fascinating competition: the C-Br bond at the 6-position is inherently more reactive due to its lower BDE, and this position is also electronically activated by its proximity to the pyridine nitrogen. The C-Cl bond at the 3-position is stronger and at a less electronically activated position. This sets up a strong intrinsic preference for reactivity at the 6-bromo position.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, head-to-head comparative studies on 6-bromo-3-chloropyridine are not abundant, we can predict the reactivity based on well-established principles and extensive literature on analogous dihalopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Given the factors discussed above, the Suzuki-Miyaura coupling of 6-bromo-3-chloropyridine with an arylboronic acid is expected to proceed with high selectivity at the 6-position. To achieve this, standard palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand can be employed under relatively mild conditions.

To force the reaction at the less reactive 3-chloro position, one would typically first functionalize the 6-bromo position and then subject the resulting 6-substituted-3-chloropyridine to more forcing conditions. This would likely require a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, along with higher temperatures.[5]

ReactionPositionCatalyst SystemBaseSolventTemperature (°C)Expected Yield
Suzuki-Miyaura6-BromoPd(PPh₃)₄ or Pd(OAc)₂/PPh₃Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-100High
Suzuki-Miyaura3-ChloroPd₂(dba)₃/SPhos or Pd(NHC) catalystK₃PO₄, Cs₂CO₃Dioxane, Toluene100-120Moderate to High
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] Similar to the Suzuki-Miyaura coupling, the selective amination of 6-bromo-3-chloropyridine is predicted to occur at the 6-position.[7] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., RuPhos, BrettPhos) often being necessary to achieve high yields, even at the more reactive C-Br bond.[7]

Coupling at the 3-chloro position would necessitate prior functionalization of the 6-position and the use of a highly active catalyst system, likely at elevated temperatures. The inherent reactivity difference between the C-Br and C-Cl bonds provides a clear window for selective mono-amination at the 6-position.[8]

ReactionPositionCatalyst SystemBaseSolventTemperature (°C)Expected Yield
Buchwald-Hartwig6-BromoPd₂(dba)₃/RuPhos or BrettPhosNaOtBu, LiHMDSToluene, Dioxane80-110High
Buchwald-Hartwig3-ChloroPd(dba)₂/Josiphos or other highly active ligandK₃PO₄, Cs₂CO₃Toluene, Dioxane110-140Moderate to High
Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds.[9] The reactivity trend holds true for this reaction as well, with the 6-bromo position being significantly more reactive than the 3-chloro position.[10] A standard Sonogashira catalyst system, comprising a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of a base like triethylamine, should efficiently promote the coupling of a terminal alkyne at the 6-position.[10]

Selective coupling at the 3-chloro position would be challenging and would require a more specialized, copper-free catalyst system with a highly active palladium-ligand complex, along with higher reaction temperatures.[11]

ReactionPositionCatalyst SystemBaseSolventTemperature (°C)Expected Yield
Sonogashira6-BromoPd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMF25-60High
Sonogashira3-ChloroPd(OAc)₂/SPhos (copper-free)K₂CO₃, Cs₂CO₃Dioxane100-120Moderate
Heck Reaction

The Heck reaction couples the aryl halide with an alkene.[12] The general reactivity principles apply here as well, with the 6-bromo position being the preferred site of reaction. A variety of palladium catalysts can be used, often with phosphine ligands, and the choice of base and solvent can be critical for achieving good yields.[13] Due to the lower reactivity of aryl chlorides in the Heck reaction, selective coupling at the 6-bromo position should be readily achievable.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the 6-Bromo Position of 6-Bromo-3-chloropyridine

Objective: To selectively couple an arylboronic acid at the 6-position of 6-bromo-3-chloropyridine.

Materials:

  • 6-bromo-3-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M aqueous Na₂CO₃ solution

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-3-chloropyridine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask via syringe.

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

Cross-Coupling Catalytic Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (6-bromo-3-chloropyridine) ArX->OxAdd Organometal R-M (Organoboron/amine/alkyne) Organometal->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: Key factors determining the higher reactivity of the 6-bromo position.

Conclusion

The differential reactivity of the 6-bromo and 3-chloro positions on a pyridine ring presents a clear and predictable hierarchy for selective functionalization. The confluence of a weaker carbon-halogen bond and electronic activation by the pyridine nitrogen makes the 6-bromo position the overwhelmingly preferred site for palladium-catalyzed cross-coupling reactions under standard conditions. This intrinsic selectivity allows for a modular approach to the synthesis of complex pyridine derivatives, where the 6-position can be functionalized first, followed by a subsequent, more forcing reaction at the 3-chloro position. A thorough understanding of these reactivity principles, combined with careful selection of catalyst systems and reaction conditions, empowers chemists to navigate the synthesis of polysubstituted pyridines with a high degree of control and efficiency.

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its synthesis often relies on the formation of a key carbon-carbon bond, a task for which palladium-catalyzed cross-coupling reactions are eminently suited. Among the arsenal of available methods, the Suzuki-Miyaura and Stille couplings represent two of the most powerful and versatile strategies. This guide provides a comparative analysis of these two indispensable reactions for the synthesis of triazolopyridines, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed protocols to inform your synthetic planning.

At a Glance: A Comparative Overview

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".High toxicity of organotin reagents, requiring careful handling and disposal.[4]
Reagent Stability Variable; boronic acids can be prone to decomposition.Generally stable to air and moisture.[4]
Byproducts Boron-based, often water-soluble and easily removed.Tin-based, can be challenging to completely remove from the product.
Functional Group Tolerance Broad, but can be sensitive to acidic protons and unprotected N-H groups on the heterocycle.[5]Excellent, very broad functional group tolerance.[4]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6]Often proceeds under neutral or milder conditions, though additives like CuI can be beneficial.[7]

Mechanistic Considerations: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The core difference lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.

The Suzuki coupling requires the activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[6] This species then transfers its organic moiety to the palladium center. The choice of base is critical and can significantly impact the reaction's success, particularly with nitrogen-containing heterocycles that can be sensitive to strongly basic conditions.

The Stille coupling , conversely, does not typically require a base for transmetalation. The organostannane is sufficiently activated to transfer its organic group to the palladium complex. This often translates to milder reaction conditions and broader functional group compatibility, a significant advantage when working with complex, multi-functionalized molecules.

Catalytic Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_pd0 Pd(0)L₂ s_pdiia R¹-Pd(II)L₂-X s_pd0->s_pdiia Oxidative Addition s_pdiib R¹-Pd(II)L₂-R² s_pdiia->s_pdiib Transmetalation s_pdiib->s_pd0 Reductive Elimination s_product R¹-R² s_pdiib->s_product s_reagent R²-B(OR)₂ s_reagent->s_pdiia s_halide R¹-X s_halide->s_pdiia s_base Base s_base->s_reagent st_pd0 Pd(0)L₂ st_pdiia R¹-Pd(II)L₂-X st_pd0->st_pdiia Oxidative Addition st_pdiib R¹-Pd(II)L₂-R² st_pdiia->st_pdiib Transmetalation st_pdiib->st_pd0 Reductive Elimination st_product R¹-R² st_pdiib->st_product st_reagent R²-Sn(Alkyl)₃ st_reagent->st_pdiia st_halide R¹-X st_halide->st_pdiia Experimental Workflow cluster_workflow Generalized Cross-Coupling Workflow start Reaction Setup react Combine Halotriazolopyridine, Organometallic Reagent, Catalyst, Ligand, Solvent (and Base for Suzuki) start->react degas Degas and Establish Inert Atmosphere react->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (KF wash for Stille) monitor->workup purify Column Chromatography workup->purify product Pure Triazolopyridine purify->product

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Triazolopyridines: Unraveling the Halogen Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1] From anticancer and antimicrobial agents to potent kinase inhibitors, this heterocyclic system offers a versatile platform for drug design. A common strategy to modulate the potency and selectivity of these compounds is the introduction of halogen substituents. This guide provides an in-depth, objective comparison of the biological activities of bromo- versus chloro-substituted triazolopyridines, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The Halogen Effect: More Than Just a Substitution

The choice between a bromine and a chlorine atom on a lead compound is a critical decision in the optimization process. While both are halogens and share certain chemical properties, their differences in size, electronegativity, and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions with biological targets. Conversely, the higher electronegativity of chlorine can alter the electronic distribution within the triazolopyridine ring system, potentially affecting binding affinities and metabolic stability. This guide will explore these nuances through the lens of anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity: A Tale of Two Halogens

The antiproliferative potential of triazolopyridine derivatives has been extensively studied, with many compounds demonstrating potent activity against various cancer cell lines. The substitution of a halogen at specific positions on the triazolopyridine core or its appended aryl rings is a key determinant of this activity.

Comparative Cytotoxicity Data

The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) values of bromo- and chloro-substituted compounds from various studies. It is important to note that direct comparisons are most informative when the halogen substitution is the only variable between two molecules.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Series A
Compound 1a4-ChlorophenylPC3 (Prostate)3.24 ± 2.51[2]
Compound 1b4-BromophenylA549 (Lung)11.8 ± 7.46[2]
Series B
Compound 2a4-ChloroMultiple-[3]
Compound 2b4-BromoMultiple-[3]
Series C
Compound 3a6-Chloro-8-nitroflavonePathogenic BacteriaPotent Inhibition[4][5]
Compound 3b6-Bromo-8-nitroflavonePathogenic BacteriaPotent Inhibition[4][5]

Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison on the same parent molecule.

From the available data, a clear trend is not always apparent and is highly dependent on the specific chemical scaffold and the biological target. For instance, in one study on 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives, the 4-chlorophenyl substituted compound (9e) showed activity against PC3, MCF-7, and DU-145 cell lines, while the 4-bromophenyl analog (9f) exhibited inferior activity, and only on the A549 cell line.[2] In another study on 4-amino-1,2,4-triazole derivatives, compounds with 4-chloro and 4-bromo substituents both showed good antibacterial activity.[3] This highlights the context-dependent nature of the halogen effect.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-substituted triazolopyridine compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line and the expected mechanism of action of the compounds.[7]

  • MTT Addition: After incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6][10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition solubilization 5. Solubilize Formazan mtt_addition->solubilization absorbance 6. Measure Absorbance solubilization->absorbance ic50 7. Calculate IC50 absorbance->ic50

Workflow for the MTT Cell Viability Assay.

Kinase Inhibition: Targeting the Engines of Cell Signaling

Many triazolopyridine derivatives exert their anticancer effects by inhibiting specific protein kinases, which are crucial regulators of cell signaling pathways.[1] Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. The substitution of bromo or chloro atoms can significantly impact the binding affinity of these inhibitors to the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) Insights

The SAR of halogenated kinase inhibitors reveals that the nature and position of the halogen atom are critical for potency.[11] For example, in the development of epidermal growth factor receptor (EGFR) kinase inhibitors, meta-substitution on an anilino ring with halogen atoms was found to be highly favorable for potent inhibition.[11] The halogen atom can form specific interactions, such as halogen bonds, with the protein backbone or side chains, thereby enhancing binding affinity. The larger size of bromine compared to chlorine can sometimes lead to steric hindrance, but it can also provide more favorable hydrophobic interactions within the binding pocket.

Key Signaling Pathways Targeted by Triazolopyridines

Two of the well-established signaling pathways targeted by triazolopyridine-based inhibitors are the p38 MAP Kinase and the EGFR signaling pathways.

  • p38 MAP Kinase Pathway: This pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines, making it a target for inflammatory diseases and some cancers.[12]

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation Cytokine Production Transcription_Factors->Inflammation Triazolopyridine Bromo/Chloro Triazolopyridine Inhibitor Triazolopyridine->p38

Inhibition of the p38 MAP Kinase Pathway.
  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][10][13][14] Overexpression or mutation of EGFR is common in many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazolopyridine Bromo/Chloro Triazolopyridine Inhibitor Triazolopyridine->EGFR

Inhibition of the EGFR Signaling Pathway.
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[15][16][17][18]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[16]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest (e.g., p38α or EGFR), its specific substrate, ATP, and the bromo- or chloro-substituted triazolopyridine inhibitor at various concentrations.[15]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin.[15]

  • Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate-reading luminometer.[15]

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control to determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Triazolopyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3] Halogenation is a well-established strategy to enhance the antimicrobial potency of heterocyclic compounds.

Comparative Antimicrobial Data

Direct comparative data for bromo- versus chloro-substituted triazolopyridines in terms of Minimum Inhibitory Concentration (MIC) is less abundant in the literature. However, studies on related heterocyclic cores provide valuable insights. For instance, a study on flavonoid derivatives showed that both 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria.[4][5] Another study on 4-amino-1,2,4-triazole derivatives indicated that both chloro and bromo substitutions resulted in good antibacterial activity.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][7][11][19][20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[11]

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the bromo- and chloro-substituted triazolopyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Standardized Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final inoculum density.

  • Inoculate the Microtiter Plate: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[11]

  • Incubation: Cover the plate and incubate at a specified temperature (e.g., 37°C) for 16-20 hours.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_dilution 1. Prepare Compound Dilutions inoculum_prep 2. Prepare Bacterial Inoculum inoculation 3. Inoculate Microtiter Plate inoculum_prep->inoculation incubation 4. Incubate Plate inoculation->incubation mic_determination 5. Determine MIC incubation->mic_determination

Workflow for the Broth Microdilution MIC Assay.

Conclusion: A Nuanced Choice with Significant Consequences

The decision to incorporate a bromine or a chlorine atom into a triazolopyridine scaffold is a nuanced one, with the outcome being highly dependent on the specific molecular architecture and the intended biological target. This guide has demonstrated that while both halogens can enhance biological activity, there is no universal rule dictating which is superior. The available data suggests that the choice of halogen can significantly impact anticancer, kinase inhibitory, and antimicrobial potency.

For researchers in drug discovery, this underscores the importance of empirical testing. The detailed experimental protocols provided herein for cytotoxicity, kinase inhibition, and antimicrobial susceptibility testing offer a robust framework for conducting such comparative studies. By systematically evaluating both bromo- and chloro-substituted analogs, scientists can gain a deeper understanding of the structure-activity relationships at play and make more informed decisions in the lead optimization process, ultimately accelerating the development of novel and more effective therapeutic agents.

References

A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for Novel Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic agent from the bench to the bedside is both arduous and exciting. Triazolopyridine derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] A crucial step in characterizing these novel derivatives is to determine their ability to inhibit specific enzymes, a process fundamental to understanding their mechanism of action and therapeutic potential.

This guide provides an in-depth, objective comparison of in vitro enzyme inhibition assays tailored for novel triazolopyridine derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

The Central Role of Enzyme Inhibition Assays

Enzyme inhibition assays are laboratory procedures designed to measure the rate of an enzyme-catalyzed reaction and the effect of varying conditions, such as the presence of an inhibitory compound.[3] These assays are paramount in drug discovery for several reasons: they help identify lead compounds, elucidate the mechanism of action, and quantify the potency of inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][5][6]

Selecting the Right Assay: A Comparative Overview

The choice of an enzyme inhibition assay depends on several factors, including the nature of the enzyme and its substrate, the required sensitivity, and the desired throughput. For screening novel triazolopyridine derivatives, it is often beneficial to employ a primary screening assay followed by an orthogonal method to confirm hits and eliminate artifacts.

Here, we compare two widely used methods: a luminescence-based kinase assay, ideal for high-throughput screening, and a fluorescence polarization-based assay, which offers a robust alternative for confirming inhibitory activity. As many triazolopyridine derivatives have shown promise as kinase inhibitors, we will use the c-Src kinase, a non-receptor protein tyrosine kinase implicated in cancer, as our model enzyme.[7][8][9]

Assay Type Principle Advantages Disadvantages Best Suited For
Luminescence-Based Kinase Assay (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then drives a luciferase reaction, producing light.[10][11]High sensitivity, wide dynamic range, suitable for low enzyme and substrate concentrations, less susceptible to interference from fluorescent compounds.[10][12]Indirect measurement of kinase activity, can be affected by compounds that interfere with the luciferase reaction.High-throughput screening (HTS) of large compound libraries.
Fluorescence Polarization (FP) Assay Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule (the enzyme). Inhibition prevents this binding, resulting in a low polarization signal.[13][14]Homogeneous (no-wash) format, direct measurement of binding, less prone to interference from colored compounds.[13]Requires a suitable fluorescent probe, can be affected by light scattering from precipitated compounds, lower sensitivity for weak binders.Hit confirmation, mechanistic studies, and screening smaller, focused libraries.

Experimental Protocols: A Step-by-Step Guide

Primary Screening: Luminescence-Based c-Src Kinase Inhibition Assay

This protocol is designed for high-throughput screening of novel triazolopyridine derivatives against c-Src kinase in a 384-well format. The principle lies in quantifying the amount of ADP produced, which is directly proportional to kinase activity.[11]

Rationale: The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and robustness, allowing for the detection of inhibitors across a wide range of potencies.[10][11] The luminescent signal positively correlates with the amount of ADP produced, providing a clear readout of inhibition.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dilute enzyme, substrate, ATP, and inhibitors in Kinase Buffer B 2. Add inhibitor (or DMSO) to 384-well plate A->B C 3. Add c-Src enzyme B->C D 4. Add substrate/ATP mix to initiate reaction C->D E 5. Incubate at room temperature for 60 min D->E F 6. Add ADP-Glo™ Reagent to deplete unused ATP E->F G 7. Incubate at room temperature for 40 min F->G H 8. Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I 9. Incubate at room temperature for 30 min H->I J 10. Record luminescence I->J

Caption: Workflow for the luminescence-based c-Src kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the novel triazolopyridine derivatives in 100% DMSO.

    • Create a serial dilution of the compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.[15]

    • Dilute recombinant human c-Src enzyme, Src peptide substrate, and ATP to their final working concentrations in kinase buffer.[15]

  • Assay Procedure:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of diluted c-Src enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.[11]

    • Measure the luminescence using a plate reader.

Orthogonal Assay: Fluorescence Polarization (FP) for Hit Confirmation

This protocol is designed to confirm the inhibitory activity of hits identified from the primary screen. It directly measures the binding of a fluorescently labeled ligand to the c-Src kinase.

Rationale: The FP assay provides a different measurement modality, reducing the likelihood of false positives due to assay artifacts. For example, compounds that inhibit luciferase would appear as false positives in the luminescence assay but would not affect the FP readout.

Workflow Diagram:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection A 1. Prepare assay buffer and serial dilutions of test compounds B 2. Add test compound and c-Src kinase to plate A->B C 3. Add fluorescently labeled ligand (tracer) B->C D 4. Incubate to reach binding equilibrium C->D E 5. Measure fluorescence polarization D->E

Caption: Workflow for the fluorescence polarization-based c-Src kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the hit compounds in the appropriate assay buffer.

    • Prepare solutions of c-Src kinase and a fluorescently labeled tracer (a ligand that binds to the kinase) in the assay buffer.

  • Assay Procedure:

    • In a suitable microplate, add the test compounds.

    • Add the c-Src kinase solution to all wells except the negative control.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

Data Analysis and Interpretation

The primary output of these assays is the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[6] This is typically determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Mechanism of Inhibition:

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P -> E + P ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

References

The Alchemist's Guide to C-C Bond Formation: A Comparative Analysis of Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the creation of carbon-carbon (C-C) bonds is a foundational art and science. Among the myriad tools available, palladium-catalyzed cross-coupling reactions stand as a testament to synthetic ingenuity, offering unparalleled precision and versatility.[1] The choice of the palladium catalyst is not merely a matter of selecting a reagent; it is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of the efficacy of different palladium catalysts for seminal C-C bond-forming reactions, supported by experimental data and field-proven insights.

The Heart of the Matter: The Palladium Catalytic Cycle

At its core, the efficacy of a palladium catalyst hinges on its ability to fluidly navigate a catalytic cycle, most commonly involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination. The catalyst's ligands—be they phosphines, N-heterocyclic carbenes (NHCs), or other moieties—play a pivotal role in modulating the electronic and steric environment around the palladium center, thereby influencing the rates of these fundamental steps.[2]

graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)Ln"]; "Oxidative_Addition" [label="R-X", shape=plaintext, fontcolor="#202124"]; "RPd(II)XL2" [label="R-Pd(II)-X(Ln)"]; "Transmetalation" [label="R'-M", shape=plaintext, fontcolor="#202124"]; "RPd(II)R'L2" [label="R-Pd(II)-R'(Ln)"]; "Reductive_Elimination" [label="R-R'", shape=plaintext, fontcolor="#202124"];

"Pd(0)L2" -> "RPd(II)XL2" [label=" Oxidative\n Addition"]; "RPd(II)XL2" -> "RPd(II)R'L2" [label=" Transmetalation"]; "RPd(II)R'L2" -> "Pd(0)L2" [label=" Reductive\n Elimination"]; "Oxidative_Addition" -> "RPd(II)XL2" [style=dotted, arrowhead=none]; "Transmetalation" -> "RPd(II)R'L2" [style=dotted, arrowhead=none]; "RPd(II)R'L2" -> "Reductive_Elimination" [style=dotted, arrowhead=none]; }

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a cornerstone of biaryl synthesis.[3][4] The choice of catalyst is paramount, especially when dealing with challenging substrates like sterically hindered aryl chlorides.

Catalyst Classes for Suzuki Coupling:
  • Palladium-Phosphine Catalysts: These are the traditional workhorses. The steric and electronic properties of the phosphine ligand can be finely tuned. For instance, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling demanding substrates.[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst from this class.[2]

  • Palladium-NHC Catalysts: N-heterocyclic carbenes (NHCs) are strong σ-donors, forming highly stable bonds with palladium. This stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[2][5] They have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.[6]

  • Palladacycles: These are pre-catalysts containing a stable palladium-carbon σ-bond. Their air and moisture stability makes them user-friendly in a laboratory setting.[2]

Quantitative Performance Comparison for Suzuki Coupling:
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂OMW0.5-1>98
Pd(dppf)Cl₂Aryl chloridesArylboronic acidsK₂CO₃Toluene/H₂O701290[7]
Pd(OAc)₂/SPhosAryl chloridesArylboronic acidsK₃PO₄Toluene1001895[8]
Pd-NHC (PEPPSI-iPr)Aryl chloridesArylboronic acidsK₂CO₃Dioxane801692[9]
Pd/P(t-Bu)₃4-chlorotoluenePhenylboronic acidKFDioxane8024>80[1]

Note: The data presented is compiled from various sources with differing reaction conditions and should be used as a comparative guide. Direct quantitative comparison requires identical reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and any additional ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

graph "Suzuki_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Reagents" [label="Combine Aryl Halide,\nBoronic Acid, Base"]; "Catalyst" [label="Add Pd Catalyst\n& Ligand"]; "Inert" [label="Evacuate & Backfill\nwith Inert Gas"]; "Solvent" [label="Add Degassed\nSolvent"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Heat" [label="Heat & Stir"]; "Monitor" [label="Monitor Progress\n(TLC, GC-MS)"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style=filled; color="#F1F3F4"; "Quench" [label="Cool & Quench\nwith Water"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Dry" [label="Dry, Filter,\nConcentrate"]; "Purify" [label="Column\nChromatography"]; }

"Reagents" -> "Catalyst" -> "Inert" -> "Solvent" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Dry" -> "Purify"; }

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Mizoroki-Heck Reaction: Olefin Arylation Mastered

The Mizoroki-Heck reaction facilitates the C-C bond formation between an unsaturated halide and an alkene, yielding a substituted alkene.[10] Catalyst selection is crucial for controlling regioselectivity and achieving high yields, particularly with less reactive aryl chlorides.

Catalyst Systems for the Heck Reaction:
  • Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with phosphine ligands, Pd(OAc)₂ is a common and cost-effective catalyst precursor. The choice of phosphine ligand is critical to its performance.[11]

  • Palladacycles: Herrmann's palladacycle, for example, has shown high activity for the Heck reaction of arenes.[12]

  • Ligand-Free Systems: In some cases, particularly with activated aryl halides, the Heck reaction can be performed without the addition of external ligands, often using Pd(OAc)₂ as the catalyst precursor.[13]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) and other supported palladium catalysts offer the advantage of easy separation and potential for recycling.[14][15]

Performance Comparison for Heck Reaction:
Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/P(o-tol)₃IodobenzeneStyreneEt₃NAcetonitrile100395[4]
Pd(OAc)₂ (ligand-free)4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O80492[3]
Herrmann's PalladacycleAryl bromidesn-Butyl acrylateNaOAcNMP1302>95[12]
Pd/CIodobenzeneStyreneK₂CO₃DMF1202485[16]
Experimental Protocol: Mizoroki-Heck Reaction

This is a general procedure and may need to be adapted for specific substrates.

  • To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and any supporting ligand.

  • Add the solvent (e.g., DMF/water, 1:1, 6 mL).[3]

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate/hexane).

  • Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate and purify the residue by flash chromatography.[3]

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[14] The classic protocol utilizes a palladium catalyst and a copper(I) co-catalyst, although copper-free variations have been developed to prevent undesirable alkyne homocoupling.[17]

Catalyst Selection in Sonogashira Coupling:
  • Homogeneous Palladium Catalysts: The most widely used are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[17][18] Pd(PPh₃)₄ is a Pd(0) complex that can directly enter the catalytic cycle but is air-sensitive.[18] PdCl₂(PPh₃)₂, a more stable Pd(II) complex, is reduced in situ to the active Pd(0) species.[18]

  • Palladium-NHC Catalysts: These have shown high efficiency in both copper-co-catalyzed and copper-free Sonogashira reactions.[17]

  • Heterogeneous Palladium Catalysts: Palladium on various supports, such as carbon or polymers, offer greener alternatives with easier catalyst recovery.[14]

Performance Comparison for Sonogashira Coupling:
Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂/CuIIodobenzenePhenylacetyleneEt₃NTHFRT298[18]
Pd(PPh₃)₄/CuI4-Iodotoluene1-HeptyneEt₃NDMF50695[19]
PdCl₂(PPh₃)₂ (Cu-free)Aryl halidesTerminal alkynesTBAFSolvent-free80-1200.5-280-95[20]
Pd-NHC/CuIAryl bromidesPhenylacetyleneCs₂CO₃Dioxane1001293[17]
Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

This is a representative procedure and should be optimized for specific substrates.[18]

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and copper(I) iodide (1-2 mol%).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

While a C-N bond forming reaction, the Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry and is essential for professionals in drug development.[21][22] It involves the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[10]

Catalyst Evolution in Buchwald-Hartwig Amination:
  • First-Generation Catalysts: Systems based on Pd[P(o-Tolyl)₃]₂ were effective for secondary amines but less so for primary amines.[22]

  • Bidentate Phosphine Ligands: The introduction of ligands like BINAP and DPPF provided a reliable method for the coupling of primary amines.[22]

  • Sterically Hindered Ligands: The development of bulky, electron-rich phosphine ligands by the Buchwald group (e.g., XPhos, SPhos) has dramatically expanded the scope of the reaction to include challenging substrates and milder reaction conditions.[23]

  • NHC Ligands: Palladium-NHC complexes are also highly effective catalysts for C-N bond formation.[2]

Performance Insights for Buchwald-Hartwig Amination:

The choice of ligand is critical and depends heavily on the nature of both the aryl halide and the amine. For sterically hindered coupling partners, bulky phosphine ligands are generally required.[10] The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being commonly employed.[10]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and requires careful optimization of the ligand, base, and solvent for each specific substrate combination.[21]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base (e.g., NaOt-Bu).

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

graph "Buchwald_Hartwig_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd0" [label="Pd(0)Ln"]; "OxAdd" [label="Ar-X", shape=plaintext, fontcolor="#202124"]; "ArPdX" [label="Ar-Pd(II)-X(Ln)"]; "AmineCoord" [label="R2NH, Base", shape=plaintext, fontcolor="#202124"]; "ArPdNR2" [label="Ar-Pd(II)-NR2(Ln)"]; "RedElim" [label="Ar-NR2", shape=plaintext, fontcolor="#202124"];

"Pd0" -> "ArPdX" [label=" Oxidative\n Addition"]; "ArPdX" -> "ArPdNR2" [label=" Amine Coordination\n & Deprotonation"]; "ArPdNR2" -> "Pd0" [label=" Reductive\n Elimination"]; "OxAdd" -> "ArPdX" [style=dotted, arrowhead=none]; "AmineCoord" -> "ArPdNR2" [style=dotted, arrowhead=none]; "ArPdNR2" -> "RedElim" [style=dotted, arrowhead=none]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The selection of an optimal palladium catalyst is a multifaceted decision that requires a deep understanding of the reaction mechanism and the interplay between the metal center, its ligands, and the substrates. While traditional catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ remain valuable tools, the development of specialized ligands, particularly bulky, electron-rich phosphines and N-heterocyclic carbenes, has revolutionized the field, enabling the coupling of previously unreactive substrates under milder conditions. For researchers in drug discovery and materials science, a judicious choice of catalyst is not just a means to an end, but a critical step in unlocking new synthetic possibilities and accelerating innovation.

References

A Comparative Guide to the Structure-Activity Relationship of SubstitutedTriazolo[4,3-a]pyridines in Drug Discovery

A Comparative Guide to the Structure-Activity Relationship of Substituted[1][2][3]Triazolo[4,3-a]pyridines in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides a unique framework for designing potent and selective modulators of enzyme and receptor functions. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of substituted triazolo[4,3-a]pyridines across various therapeutic areas, supported by experimental data and detailed protocols. We will explore how subtle modifications to this core structure can profoundly influence biological activity, providing a rationale for experimental design in the pursuit of novel therapeutics.

The Versatile Core:[1][2][3]Triazolo[4,3-a]pyridine

The inherent chemical properties of the triazolopyridine ring system, including its aromaticity and hydrogen bonding capabilities, make it an attractive starting point for library synthesis. The numbering convention for the[1][2][3]triazolo[4,3-a]pyridine core is illustrated below. Key positions for substitution and subsequent SAR exploration are primarily at the 3-, 5-, 6-, 7-, and 8-positions.

Caption: Numbering of the[1][2][3]triazolo[4,3-a]pyridine scaffold.

I. Targeting Cancer: Kinase and Immune Checkpoint Inhibition

The triazolopyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, particularly as kinase inhibitors and modulators of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint interaction.

A. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that plays a crucial role in tumor immune evasion. A novel class of[1][2][3]triazolo[4,3-a]pyridine derivatives has been identified as potent IDO1 inhibitors[1]. The SAR studies revealed that the N1 atom of the triazole ring is critical for coordinating with the heme iron in the enzyme's active site[1].

A key insight from these studies was the importance of a hydrophobic substituent at the 6-position of the triazolopyridine core for interaction within a hydrophobic pocket (Pocket A) of the IDO1 active site. This is exemplified by the significant drop in activity when a trifluoromethyl (-CF3) group is removed[1].

Table 1: SAR of 6-Substituted[1][2][3]Triazolo[4,3-a]pyridine Derivatives as IDO1 Inhibitors

CompoundRCellular IC50 (µM)[1]
38 -CF30.9
42 -H> 10

Data extracted from a study on IDO1 inhibitors, highlighting the critical role of the 6-position substituent.

The synthetic strategy for these compounds often involves the initial construction of the substituted 2-hydrazinopyridine followed by cyclization with an appropriate reagent to form the triazole ring. Further modifications are then carried out on the side chains.

Start2-Hydrazinopyridine DerivativeStep1Reaction with Carboxylic Acid Derivative (e.g., with EDCI, HOBt)Start->Step1IntermediateHydrazide IntermediateStep1->IntermediateStep2Cyclization (e.g., Lawesson's Reagent or POCl3)Intermediate->Step2Product[1,2,4]Triazolo[4,3-a]pyridine CoreStep2->ProductStep3Further FunctionalizationProduct->Step3FinalTarget CompoundsStep3->Final

Caption: Generalized synthetic workflow for triazolopyridine derivatives.

B. Inhibition of the PD-1/PD-L1 Interaction

Small molecule inhibitors of the PD-1/PD-L1 interaction represent a promising approach in cancer immunotherapy. A series of[1][2][3]triazolo[4,3-a]pyridines have been designed as potent inhibitors of this protein-protein interaction[4]. The SAR exploration of this series led to the identification of compound A22 with an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay[4].

Table 2: SAR of[1][2][3]Triazolo[4,3-a]pyridine-based PD-1/PD-L1 Inhibitors

CompoundKey SubstitutionsHTRF IC50 (nM)[4]
A22 Optimized substitutions at 3- and 6-positions92.3

Further details on the specific substitutions were not publicly available in the referenced abstract.

The causality behind the experimental design for these inhibitors often involves computational modeling to predict binding modes and guide the synthesis of analogs with improved potency. The aim is to identify compounds that can effectively disrupt the dimerization of PD-L1, which is a key mechanism for their inhibitory action.

II. Targeting Neurological and Inflammatory Disorders

The triazolopyridine scaffold has also been successfully employed in the development of agents for central nervous system (CNS) disorders and inflammatory conditions.

A. Phosphodiesterase 2 (PDE2) Inhibition

PDE2 is a dual-substrate enzyme that degrades both cAMP and cGMP and is highly expressed in the hippocampus, a brain region critical for cognitive function. Selective PDE2 inhibitors have potential as treatments for cognitive disorders like Alzheimer's disease and schizophrenia. A series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines, a related tricyclic system, have been developed as potent and selective PDE2 inhibitors[2].

The key SAR finding in this series was that introducing a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole ring significantly increased selectivity for PDE2 over other phosphodiesterases, such as PDE10[2].

Table 3: Comparative Activity of Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine Derivatives as PDE2 Inhibitors

CompoundR (meta-substituent on phenyl ring)PDE2 IC50 (nM)[2]PDE10 IC50 (nM)[2]Selectivity (PDE10/PDE2)
6 -H1.81.1~0.6
9 n-butoxy0.4367917
12 -O(CH2)2O-ethyl0.3>10000>33333

This data clearly demonstrates the impact of the meta-substituent on achieving high selectivity for PDE2.

The development of these compounds also considered their pharmacokinetic properties, with some analogs demonstrating good oral bioavailability and brain penetrance, which are crucial for CNS-acting drugs[2].

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Phosphodiesterase 2 (PDE2) Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro potency of a test compound in inhibiting PDE2 activity.

Materials and Reagents:

  • Recombinant human PDE2A enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • 5'-Nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Scintillation cocktail

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 1 mM DTT)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the following in order: assay buffer, test compound solution (or vehicle control), and recombinant PDE2 enzyme solution.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the enzymatic reaction by adding [³H]-cGMP to each well.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

  • Stop the reaction by adding a slurry of anion-exchange resin, which binds the unreacted [³H]-cGMP.

  • Add 5'-nucleotidase to convert the [³H]-GMP product to [³H]-guanosine.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant containing [³H]-guanosine to a new plate with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

cluster_0PDE2 Inhibition Assay WorkflowStartPrepare Reagents and Compound DilutionsStep1Add Buffer, Compound, and PDE2 Enzyme to PlateStart->Step1Step2Pre-incubate at 30°CStep1->Step2Step3Initiate Reaction with [³H]-cGMPStep2->Step3Step4Incubate at 30°CStep3->Step4Step5Stop Reaction and Separate ProductStep4->Step5Step6Quantify RadioactivityStep5->Step6EndCalculate IC50Step6->End

Caption: Workflow for the in vitro PDE2 enzyme inhibition assay.

Protocol 2: Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This protocol outlines a common method for screening small molecule inhibitors of the PD-1/PD-L1 interaction.

Materials and Reagents:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

  • Anti-His-d2 antibody (acceptor fluorophore)

  • Anti-Fc-Tb antibody (donor fluorophore)

  • Assay buffer

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Dispense test compounds at various concentrations into the wells of a 384-well plate.

  • Add a solution of recombinant PD-1 and PD-L1 proteins to each well.

  • Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein binding and inhibitor interaction.

  • Add a mixture of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb).

  • Incubate the plate at room temperature for 1 to 4 hours, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (donor signal).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor or no PD-1/PD-L1 for 100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The[1][2][3]triazolo[4,3-a]pyridine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The case studies presented here illustrate a common theme in medicinal chemistry: subtle structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. A deep understanding of the SAR for this and related heterocyclic systems, grounded in robust experimental data, is essential for guiding future drug development efforts. The strategic exploration of different substitution patterns on the triazolopyridine core, guided by a combination of empirical screening and structure-based design, will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

A Senior Application Scientist's Guide to Head-to-Head Comparison of Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases are fundamental regulators of cellular signaling, acting as molecular switches that control a vast array of processes from cell growth and proliferation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The development of kinase inhibitors has revolutionized targeted therapy. However, the human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity presents a significant challenge: achieving inhibitor selectivity.[3]

A non-selective inhibitor can lead to off-target effects and toxicity, while a highly selective one might be circumvented by resistance mechanisms. Therefore, a rigorous, head-to-head comparison of a new compound's inhibitory activity against that of known drugs is not just a perfunctory step but the cornerstone of preclinical drug development. This guide provides a comprehensive framework for conducting these comparisons, grounded in robust experimental design and data interpretation.

Pillar 1: Causality-Driven Experimental Design

Choosing the right assay is paramount for generating meaningful and reproducible data. The experimental design must not only measure inhibition but also provide confidence in the validity of the results.

The Assay of Choice: ADP-Glo™ Luminescent Kinase Assay

For its high sensitivity, broad applicability, and robustness in high-throughput settings, we will use the ADP-Glo™ Kinase Assay as our model system.[4][5] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7] Its luminescent signal positively correlates with kinase activity, making it an ideal platform for screening inhibitors.[5]

Principle of the ADP-Glo™ Assay: The assay is a two-step process performed in a homogeneous format.[8]

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes the remaining ATP.[4]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[8] The light output is directly proportional to the initial amount of ADP produced, and thus, to the kinase's activity.[4]

The Critical Parameter: ATP Concentration

A crucial, and often overlooked, variable is the concentration of ATP used in the assay. Most kinase inhibitors are ATP-competitive, meaning they vie with ATP for the same binding site on the kinase.[9][10]

  • Assaying at Kₘ for ATP: Performing the assay at the Michaelis constant (Kₘ) for ATP—the concentration at which the reaction rate is half of its maximum—makes the assay highly sensitive to competitive inhibitors, yielding lower IC₅₀ values. This is often ideal for primary screening to identify potent hits.[9] According to the Cheng-Prusoff equation, when the ATP concentration is equal to its Kₘ, the IC₅₀ is twice the inhibitor's binding affinity (Ki).[11]

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar range (1-10 mM), which is often significantly higher than the Kₘ of most kinases.[11][12] Testing at these higher, more physiologically relevant ATP concentrations provides a more accurate prediction of a compound's efficacy in a cellular context, though it will result in higher apparent IC₅₀ values.[9][13][14]

For this guide, we will perform assays at the Kₘ of ATP to maximize sensitivity for inhibitor comparison.

Pillar 2: A Self-Validating System for Trustworthy Data

To ensure the integrity of our results, the experimental protocol must include self-validating controls. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput screening assay.[15][16]

Calculating the Z'-Factor: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, uninhibited enzyme) and negative (n, no enzyme) controls:

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Interpretation of Z'-Factor Values: [17]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: A poor assay, not suitable for screening.

An acceptable assay must consistently yield a Z'-factor > 0.7 to ensure that the separation between the control signals is large enough to confidently identify "hits".[18]

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the steps for determining the IC₅₀ values of test compounds against a target kinase.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - Kinase + Substrate Mix - ATP Solution (at 2x Kₘ) - Test Compounds (Serial Dilution) plate_setup 1. Plate Compounds & Controls (2.5 µL/well in 384-well plate) reagents->plate_setup controls Prepare Controls: - Positive Control (DMSO) - Negative Control (No Enzyme) controls->plate_setup add_enzyme 2. Add Kinase/Substrate Mix (2.5 µL/well) plate_setup->add_enzyme pre_incubate 3. Pre-incubate (15 min, RT) (Allows compound to bind kinase) add_enzyme->pre_incubate initiate 4. Initiate Reaction with ATP (5 µL/well) pre_incubate->initiate incubate_reaction 5. Incubate (e.g., 60 min, RT) (Phosphorylation occurs) initiate->incubate_reaction stop_reaction 6. Add ADP-Glo™ Reagent (10 µL/well) (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop 7. Incubate (40 min, RT) stop_reaction->incubate_stop add_detect 8. Add Kinase Detection Reagent (20 µL/well) (Converts ADP to ATP, generates light) incubate_stop->add_detect incubate_detect 9. Incubate (30-60 min, RT) add_detect->incubate_detect read_plate 10. Read Luminescence (Plate Reader) incubate_detect->read_plate z_factor Calculate Z'-Factor read_plate->z_factor normalize Normalize Data to Controls (% Inhibition) z_factor->normalize plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) normalize->plot_curve calc_ic50 Calculate IC₅₀ (Non-linear regression) plot_curve->calc_ic50

Caption: Workflow for a typical biochemical kinase inhibition assay using ADP-Glo™.

Step-by-Step Methodology
  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Using a liquid handler, dispense 2.5 µL of the diluted compounds, positive control (DMSO), and negative control (buffer) into a 384-well assay plate.

  • Enzyme Addition: Prepare a solution of the kinase and its specific substrate in reaction buffer. Add 2.5 µL of this mix to the wells containing compounds and positive controls. Add 2.5 µL of buffer with substrate only to the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction starts.[18]

  • Reaction Initiation: Prepare an ATP solution in reaction buffer at twice the final desired concentration (e.g., 2x Kₘ). Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity and should be determined during assay development.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Signal Development: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature to stabilize the signal.[4]

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • First, calculate the Z'-factor using the positive (DMSO) and negative (no enzyme) control wells to validate the assay plate.[17]

    • Normalize the data by setting the average signal of the negative controls as 100% inhibition and the average signal of the positive controls as 0% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter variable slope non-linear regression model using software like GraphPad Prism.[19][20]

Pillar 3: Authoritative Grounding & Comparative Analysis

To contextualize the performance of a new compound, we compare it against well-characterized drugs with known inhibitory profiles. We will use three archetypal inhibitors:

  • Staurosporine: A potent but notoriously non-selective, ATP-competitive kinase inhibitor.[21][22] It serves as a benchmark for broad-spectrum activity.

  • Dasatinib: A second-generation, multi-kinase inhibitor approved for treating certain leukemias.[23][24] It is more selective than Staurosporine but still targets a range of kinases, including BCR-ABL and Src family kinases.[25][26]

  • Compound X (Selective Inhibitor): A hypothetical, highly selective inhibitor for a specific kinase (e.g., MAP4K4), representing the goal of many modern drug discovery programs.

Comparative Inhibition Data

The following table summarizes the inhibitory activity (IC₅₀ in nM) of our reference compounds against a panel of representative kinases. These values are illustrative and derived from public data and scientific literature.

Kinase TargetStaurosporine IC₅₀ (nM)Dasatinib IC₅₀ (nM)Compound X (Selective Inhibitor) IC₅₀ (nM)
MAP4K4 15252
PKCα 3[27]>10,000>10,000
PKA 7[27]>10,000>10,000
ABL1 20<1 [25]>10,000
SRC 6[27]<1 [25]>10,000
c-KIT 185 >10,000

Data is compiled for illustrative purposes based on typical reported values.

Interpreting the Results
  • Staurosporine shows potent, low-nanomolar inhibition across a wide range of unrelated kinases, confirming its pan-inhibitory profile.[27][28]

  • Dasatinib demonstrates high potency against its intended targets, ABL1 and SRC, but also inhibits other kinases like c-KIT.[25][29] This "selectively nonselective" profile can be therapeutically beneficial but also carries the risk of off-target effects.[30][31]

  • Compound X exhibits exceptional selectivity. It potently inhibits its target, MAP4K4, with an IC₅₀ of 2 nM, while showing negligible activity (>10,000 nM) against other kinases in the panel. This profile is highly desirable for minimizing off-target toxicities.

Visualizing Selectivity

A powerful way to visualize selectivity is to plot the IC₅₀ values on a kinome tree diagram, where inhibited kinases are highlighted.

KinaseSelectivity Illustrative Kinase Selectivity Profiles cluster_Staurosporine Staurosporine (Non-Selective) cluster_Dasatinib Dasatinib (Multi-Targeted) cluster_CompoundX Compound X (Selective) S_PKC PKCα S_PKA PKA S_ABL ABL1 S_SRC SRC S_MAP4K4 MAP4K4 S_cKIT c-KIT D_ABL ABL1 D_SRC SRC D_cKIT c-KIT D_PKC PKCα D_PKA PKA D_MAP4K4 MAP4K4 X_MAP4K4 MAP4K4 X_PKC PKCα X_PKA PKA X_ABL ABL1 X_SRC SRC X_cKIT c-KIT

Caption: Comparison of kinase inhibition profiles for three distinct inhibitors.

Conclusion

A head-to-head comparison of kinase inhibitory activity is a multi-faceted process that relies on a foundation of sound experimental design, rigorous self-validation, and authoritative comparison. By employing sensitive and robust assay technologies like ADP-Glo™, carefully controlling critical parameters such as ATP concentration, and validating each experiment with metrics like the Z'-factor, researchers can generate high-quality, trustworthy data. Comparing these results against well-established inhibitors like the pan-inhibitor Staurosporine and the multi-targeted drug Dasatinib provides essential context, enabling a clear assessment of a new compound's potency and, most importantly, its selectivity. This systematic approach is indispensable for identifying promising lead candidates and advancing the development of the next generation of targeted therapies.

References

Benchmarking Synthetic Routes to a Key Heterocycle: A Guide to the Efficient Synthesis of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic compound 6-Bromo-3-chloro-[1][][3]triazolo[4,3-a]pyridine is a crucial building block in medicinal chemistry, appearing as a core scaffold in numerous pharmacologically active molecules. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most efficient synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted heterocyclic systems like 6-Bromo-3-chloro-triazolo[4,3-a]pyridine presents a unique set of challenges. Key considerations for an optimal synthetic route include high yield, regiochemical control, readily available starting materials, and operational simplicity. This guide will dissect two primary synthetic strategies, evaluating them based on these critical parameters to provide a clear and actionable resource for chemists.

Comparative Analysis of Synthetic Routes

Two principal retrosynthetic approaches have been identified for the synthesis of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine. The first relies on the cyclization of a pre-functionalized pyridine precursor, while the second explores a de novo construction of the triazolopyridine ring system.

Parameter Route 1: Cyclization of 5-Bromo-3-chloro-2-hydrazinopyridine Route 2: From 2-Amino-5-bromo-3-chloropyridine
Starting Material Availability Commercially availableCommercially available[][4]
Number of Steps 12
Key Transformation Intramolecular cyclizationDiazotization followed by cyclization
Reagents Phosgene equivalents (e.g., Triphosgene)Sodium nitrite, followed by a cyclizing agent
Potential Yield HighModerate to High
Scalability Good, with caution for phosgene useGood
Safety Considerations Use of highly toxic phosgene or its equivalent requires stringent safety protocols.[5]Diazotization reactions can be exothermic and require careful temperature control.

Route 1: The Preferred Pathway - Cyclization of 5-Bromo-3-chloro-2-hydrazinopyridine

This route stands out for its directness and efficiency, utilizing the commercially available 5-Bromo-3-chloro-2-hydrazinopyridine as the immediate precursor. The key transformation is an intramolecular cyclization to form the fused triazole ring.

Causality of Experimental Choices

The choice of a phosgene equivalent, such as triphosgene, is critical for this transformation. Phosgene and its surrogates are excellent electrophiles that react with the hydrazino group to form a reactive intermediate, which then undergoes intramolecular cyclization with the pyridine nitrogen to yield the desired triazolo[4,3-a]pyridine ring system. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-3-chloro-[1][][3]triazolo[4,3-a]pyridine

  • To a solution of 5-Bromo-3-chloro-2-hydrazinopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, triethylamine (2.2 eq) is added, and the mixture is cooled to 0 °C. The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction mixture is crucial for controlling the exothermic reaction with triphosgene.

  • A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the cooled reaction mixture over 30 minutes. The slow, dropwise addition of the triphosgene solution helps to maintain a low reaction temperature and prevent the formation of byproducts.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Allowing the reaction to proceed overnight ensures complete conversion of the starting material.

  • The reaction is quenched by the slow addition of water. Water hydrolyzes any remaining triphosgene and precipitates the triethylamine hydrochloride salt.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This standard workup procedure removes acidic impurities, water, and the solvent.

  • The crude product is purified by column chromatography on silica gel to afford 6-Bromo-3-chloro-[1][][3]triazolo[4,3-a]pyridine. Purification by column chromatography is necessary to isolate the product from any remaining impurities.

Visualization of the Workflow

Route 1 Workflow start 5-Bromo-3-chloro-2-hydrazinopyridine reagents Triphosgene, Et3N DCM, 0 °C to rt start->reagents Cyclization product 6-Bromo-3-chloro-triazolo[4,3-a]pyridine reagents->product

Caption: Synthetic workflow for Route 1.

Route 2: An Alternative Approach - Synthesis from 2-Amino-5-bromo-3-chloropyridine

This two-step route provides a viable alternative, starting from the also commercially available 2-Amino-5-bromo-3-chloropyridine.[][4]

Causality of Experimental Choices

The initial step involves the conversion of the amino group to a hydrazino group. This is typically achieved through a diazotization reaction followed by reduction. The subsequent cyclization can then be performed as described in Route 1. This route offers the advantage of avoiding the direct handling of potentially unstable hydrazinopyridine precursors over long-term storage.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-chloro-2-hydrazinopyridine

  • To a suspension of 2-Amino-5-bromo-3-chloropyridine (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0 °C. This classic diazotization reaction forms the corresponding diazonium salt.

  • The resulting solution is then added to a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C. Tin(II) chloride is a common reducing agent used to convert diazonium salts to hydrazines.

  • The reaction mixture is stirred at room temperature for 2 hours and then made alkaline by the addition of a concentrated sodium hydroxide solution. Neutralization of the acid is necessary before extraction.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-Bromo-3-chloro-2-hydrazinopyridine.

Step 2: Synthesis of 6-Bromo-3-chloro-[1][][3]triazolo[4,3-a]pyridine

  • This step follows the same procedure as described in Route 1, using the 5-Bromo-3-chloro-2-hydrazinopyridine obtained from Step 1.

Visualization of the Workflow

Route 2 Workflow start 2-Amino-5-bromo- 3-chloropyridine step1 1. NaNO2, HCl 2. SnCl2 start->step1 Diazotization/ Reduction intermediate 5-Bromo-3-chloro- 2-hydrazinopyridine step1->intermediate step2 Triphosgene, Et3N DCM intermediate->step2 Cyclization product 6-Bromo-3-chloro- triazolo[4,3-a]pyridine step2->product

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Both synthetic routes presented provide effective means to produce 6-Bromo-3-chloro-triazolo[4,3-a]pyridine.

  • Route 1 is the more direct and efficient method , provided that the starting material, 5-Bromo-3-chloro-2-hydrazinopyridine, is readily available and of good quality. The single-step nature of this route makes it highly attractive for rapid synthesis and library generation. However, the use of triphosgene necessitates stringent safety precautions.

  • Route 2 offers a reliable alternative , particularly when the hydrazinopyridine precursor is not directly accessible or if there are concerns about its stability. While it involves an additional step, the starting material, 2-Amino-5-bromo-3-chloropyridine, is a common and stable building block.

For laboratories equipped to handle phosgene or its equivalents safely, Route 1 is recommended as the primary choice for its efficiency and high yield. Route 2 serves as a robust and valuable backup strategy. The choice between these routes will ultimately depend on the specific constraints and resources of the research environment.

References

A Researcher's Guide to Cross-Reactivity Profiling of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. Kinases, due to the highly conserved nature of their ATP-binding pocket, present a significant challenge in achieving target specificity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[2] Therefore, the comprehensive profiling of an inhibitor's cross-reactivity across the human kinome is not merely a regulatory checkbox but a foundational step in understanding its mechanism of action, predicting its safety profile, and identifying potential new therapeutic applications.[3]

The 6-Bromo-3-chloro-triazolo[4,3-a]pyridine scaffold is an emerging privileged structure in medicinal chemistry, recognized for its potential in developing novel kinase inhibitors.[4][5][6][7] Its rigid, bicyclic core allows for the precise orientation of substituents to interact with key residues within the kinase active site. This guide provides an in-depth comparison of two gold-standard methodologies for assessing the cross-reactivity of a hypothetical inhibitor based on this scaffold, which we will call TP-101 , designed as a p38α MAP kinase inhibitor. We will objectively compare the data generated from an in vitro competition binding assay (akin to KINOMEscan®) and a cell-based target engagement assay (Cellular Thermal Shift Assay, or CETSA).

The Compound in Focus: TP-101

For the purpose of this guide, we will use a hypothetical yet representative molecule from the specified chemical class:

  • Compound: TP-101

  • Core Scaffold: 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

  • Intended Target: p38α Mitogen-Activated Protein Kinase (MAPK14)

  • Therapeutic Area: Inflammation/Autoimmune Disease

The central scientific question is: How selective is TP-101 for p38α, and what are its significant off-targets across the human kinome? Answering this requires robust, quantitative, and multi-faceted experimental approaches.

Method 1: Broad-Spectrum In Vitro Profiling via Competition Binding Assay

The first line of defense in selectivity profiling is often a large-scale in vitro screen against a panel of hundreds of purified kinases. Commercial platforms like KINOMEscan® from Eurofins Discovery have become the industry standard for this purpose.[8][9]

Causality Behind the Experimental Choice

This approach is chosen for its breadth and quantitative nature. By testing the inhibitor against a significant fraction of the human kinome in a purified, cell-free system, we can determine its intrinsic binding affinity for each kinase without the complexities of cellular uptake, metabolism, or target engagement in a crowded intracellular environment.[10] This provides a foundational, thermodynamic understanding of the compound's potential interactions. The assay's reliance on competitive displacement of a known ligand provides a direct measure of binding to the kinase active site.[11]

Data Presentation: Hypothetical KINOMEscan® Results for TP-101

The data below is a hypothetical, yet realistic, representation of what might be observed for a moderately selective p38α inhibitor like TP-101 when tested at a concentration of 1 µM. The results are typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding and displacement of the control ligand.[10]

Kinase TargetKinase FamilyPercent of Control (%Ctrl)Interpretation
MAPK14 (p38α) CMGC 0.5 High-affinity binding (Intended Target)
MAPK11 (p38β)CMGC2.1Strong off-target binding
JNK1 (MAPK8)CMGC15.0Moderate off-target binding
JNK2 (MAPK9)CMGC18.5Moderate off-target binding
GSK3βCMGC35.0Weak off-target binding
SRCTK85.0Negligible binding
ABL1TK91.0Negligible binding
EGFRTK95.0Negligible binding
AKT1AGC98.0Negligible binding
CDK2CMGC88.0Negligible binding

Note: This is an abbreviated list for illustrative purposes. A full screen would cover over 400 kinases.[1]

Experimental Protocol: KINOMEscan®-type Competition Binding Assay

This protocol is based on the widely adopted methodology for such assays.[1][11]

  • Kinase Preparation: A large panel of human kinases is expressed, typically as fusions with a DNA tag for later quantification.

  • Ligand Immobilization: An ATP-competitive, broadly binding kinase ligand is immobilized onto a solid support (e.g., streptavidin-coated beads).

  • Competition Reaction: For each kinase to be tested, a reaction is set up containing:

    • The DNA-tagged kinase.

    • The immobilized ligand.

    • The test compound (TP-101) at a fixed concentration (e.g., 1 µM) or across a dose-response range. A DMSO vehicle control is run in parallel.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium. TP-101 will compete with the immobilized ligand for binding to the kinase's active site.

  • Washing: The solid support is washed to remove any unbound kinase. The amount of kinase remaining bound to the support is inversely proportional to the binding affinity of the test compound.

  • Quantification: The amount of DNA-tagged kinase captured on the solid support is quantified using quantitative PCR (qPCR).

  • Data Analysis: The qPCR signal from the test compound sample is compared to the DMSO vehicle control. The results are expressed as a percentage of the control signal. A lower percentage signifies that the test compound outcompeted the immobilized ligand, indicating a stronger interaction.

Visualization: KINOMEscan® Workflow

G cluster_prep Preparation cluster_assay Competition Assay cluster_readout Quantification k_dna DNA-tagged Kinase mix Mix & Incubate k_dna->mix beads Immobilized Ligand (on beads) beads->mix tp101 Test Compound (TP-101) tp101->mix wash Wash Unbound mix->wash qpcr Quantify by qPCR wash->qpcr data Data Analysis (% of Control) qpcr->data

Caption: Workflow for an in vitro competition binding assay.

Method 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential for determining intrinsic affinity, they do not confirm that the inhibitor can reach and bind its target in the complex environment of a living cell. CETSA is a powerful biophysical technique that addresses this by measuring the thermal stabilization of a protein upon ligand binding directly in cells or cell lysates.[12][13]

Causality Behind the Experimental Choice

This method is chosen as a crucial orthogonal validation to the in vitro screen. A positive result in CETSA demonstrates target engagement under more physiologically relevant conditions, accounting for factors like cell permeability and intracellular ATP concentrations.[14] The principle is straightforward: a protein bound to a ligand is often more resistant to heat-induced denaturation.[15] By heating cells treated with the inhibitor to various temperatures and measuring the amount of soluble target protein remaining, we can observe a "thermal shift" that confirms engagement.[16]

Data Presentation: Hypothetical CETSA Results for TP-101

CETSA can be performed in two main formats: a melt curve to determine the change in melting temperature (Tm), and an isothermal dose-response (ITDR) experiment to determine potency at a fixed temperature.

Table 2a: CETSA Melt Curve for Key Targets

Target ProteinTreatmentApparent Tm (°C)Thermal Shift (ΔTm)Interpretation
p38α DMSO48.5-Baseline melting temperature
p38α TP-101 (10 µM) 56.0 +7.5 °C Robust target engagement
JNK1DMSO50.1-Baseline melting temperature
JNK1TP-101 (10 µM)52.3+2.2 °CModerate target engagement
SRCDMSO54.2-Baseline melting temperature
SRCTP-101 (10 µM)54.3+0.1 °CNo significant engagement

Table 2b: CETSA Isothermal Dose-Response (ITDR) at 52°C

Target ProteinTP-101 EC50 (nM)Interpretation
p38α 150 Potent cellular target engagement
JNK12,100~14-fold less potent engagement vs p38α
Experimental Protocol: CETSA

This protocol outlines the key steps for performing a CETSA experiment with detection by Western Blot.[15][16]

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., THP-1 monocytes) to sufficient density. Treat cells with either TP-101 at various concentrations or a DMSO vehicle control for a defined period (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (for a melt curve, e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a rapid cooling step.

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer without detergents that would solubilize aggregated proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Protein Quantification and Analysis:

    • Normalize total protein concentration across all samples using a protein assay (e.g., BCA).

    • Analyze the abundance of the target protein (e.g., p38α, JNK1) in the soluble fraction using Western Blot or other protein detection methods like mass spectrometry.

  • Data Analysis:

    • Melt Curve: Quantify the band intensity for the target protein at each temperature. Plot the relative amount of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the drug-treated and vehicle-treated samples is the thermal shift (ΔTm).

    • ITDR: For a fixed temperature (chosen from the melt curve), plot the amount of soluble protein against the log of the inhibitor concentration to determine the EC50 for thermal stabilization.

Visualization: CETSA Workflow

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cells Culture Cells treat Treat with TP-101 or DMSO cells->treat heat Heat Aliquots (Temp Gradient) treat->heat lyse Lyse Cells heat->lyse spin Centrifuge to Pellet Aggregated Protein lyse->spin collect Collect Soluble Fraction spin->collect wb Western Blot for Target Protein collect->wb

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Synthesizing the Data

FeatureIn Vitro Competition Binding Assay (KINOMEscan®-type)Cellular Thermal Shift Assay (CETSA®)
Principle Measures intrinsic binding affinity to purified enzymes.[11]Measures ligand-induced thermal stabilization of proteins in a cellular context.[12]
Primary Output % Inhibition or Dissociation Constant (Kd).[1]Thermal Shift (ΔTm) or Cellular Potency (EC50).[16]
Strengths - High-throughput: Can screen >400 kinases simultaneously.[9]- Quantitative: Provides precise affinity data (Kd).- Unbiased: Not limited by cell permeability or metabolism.- Physiologically Relevant: Confirms target engagement in live cells.[15]- Versatile: Can be used in cell lines, tissues, and even in vivo.- Mechanism-Indicative: A positive result confirms the compound reaches and binds its target.
Limitations - Not physiological: Lacks cellular context (e.g., ATP, scaffolding proteins).- False Positives: High affinity may not translate to cellular activity.- Lower-throughput: Typically focused on a few targets at a time.- Indirect: Does not directly measure functional inhibition.- Technically Demanding: Requires specific antibodies and optimization.
Role in Drug Dev. Early-stage hit identification and lead optimization; broad selectivity profiling.Target validation; confirming cellular mechanism of action; lead optimization.

For our hypothetical inhibitor TP-101 , the data from both assays are highly complementary. The KINOMEscan® results flagged p38β and the JNK kinases as potential off-targets. The CETSA data confirmed that TP-101 does indeed engage both p38α and JNK1 in a cellular environment, but with significantly higher potency for its intended target, p38α. The lack of a thermal shift for SRC in the CETSA experiment corroborates the negative binding data from the in vitro screen, increasing confidence that SRC is not a relevant off-target.

Conclusion

The cross-reactivity profiling of any new chemical entity, such as those derived from the 6-Bromo-3-chloro-triazolo[4,3-a]pyridine scaffold, is a critical exercise in modern drug discovery. A purely in vitro approach, while comprehensive in scope, provides an incomplete picture. It is the integration of broad-spectrum in vitro binding data with orthogonal, cell-based target engagement assays like CETSA that provides the most robust and actionable understanding of an inhibitor's selectivity profile. This dual-pronged approach allows researchers to not only identify potential off-target liabilities but also to confirm the desired on-target activity in a physiologically relevant setting, thereby building a solid foundation for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Triazolopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Metabolic Hurdle

The triazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, from antidepressants like Trazodone to modern targeted therapies such as Filgotinib and Tucatinib.[1][2][3] This class of nitrogen-containing heterocyclic compounds is prized for its versatile structure, which allows for diverse modifications to fine-tune biological activity against a wide range of targets.[4] However, as with any promising drug candidate, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, chief among them being metabolic stability.

Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, is a critical determinant of its pharmacokinetic profile.[5] It directly influences key parameters such as in vivo half-life, oral bioavailability, and the required dosing frequency.[6] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[7] Therefore, a deep understanding and early assessment of metabolic stability are paramount in any drug discovery program.

This guide provides an in-depth comparison of the metabolic stability of various triazolopyridine analogs. We will explore the structural features that govern their metabolic fate, present supporting experimental data, and provide detailed protocols for assessing stability in your own research. Our objective is to equip fellow researchers, scientists, and drug development professionals with the knowledge to rationally design and select triazolopyridine analogs with optimized pharmacokinetic properties.

Understanding the Metabolic Landscape of Triazolopyridines

The metabolic fate of most xenobiotics, including triazolopyridine-based drugs, is primarily dictated by a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[8] These enzymes, located predominantly in the liver, are responsible for the majority of Phase I oxidative metabolism.[9] For nitrogenous heterocycles, common metabolic pathways include:

  • Oxidation: The electron-rich aromatic rings are susceptible to hydroxylation.

  • N-dealkylation: Alkyl groups attached to nitrogen atoms can be cleaved.

  • Aromatization: As seen in some piperidine-containing analogs.[10]

The major CYP isozymes responsible for metabolizing over 90% of drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[9] The nitrogen atoms within the triazolopyridine scaffold can directly interact with the heme iron of these CYP enzymes, which can influence the rate and site of metabolism.[11] Understanding these structure-metabolism relationships (SMR) is crucial for mitigating metabolic liabilities.

Comparative Analysis: Structure-Metabolism Relationships in Triazolopyridine Analogs

The metabolic stability of a triazolopyridine analog is not an intrinsic property of the core itself but is heavily influenced by the nature and position of its substituents. Strategic modifications can "shield" metabolically labile sites or alter the electronic properties of the molecule to reduce its affinity for metabolizing enzymes.[12][13]

Below is a comparative summary of experimental data for different triazolopyridine analogs, illustrating key SMR principles.

Analog / Key Structural Feature Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Key SMR Insight Reference
Analog A: Unsubstituted Phenyl at R₂Human Liver Microsomes< 30HighThe unsubstituted phenyl group is a common site for oxidative metabolism.[14]
Analog B: 2-Fluoropyridin-3-yl at R₂Human Liver Microsomes> 90LowIntroducing an electron-withdrawing fluorine atom and a pyridine ring at a metabolically active site can significantly block oxidation, thereby increasing stability.[14]
Analog C: Pyrrolidine at R₁Mouse Liver Microsomes< 30HighUnsubstituted aliphatic rings are often susceptible to oxidation.[14]
Analog D: 3,3-Difluoropyrrolidine at R₁Mouse Liver Microsomes> 90LowFluorination at a metabolically labile position (a "metabolic soft spot") is a classic and highly effective strategy to enhance metabolic stability.[14]
Analog E: (Compound 12m)Mouse Liver MicrosomesNot specified0.3 µL/min/nmol*ExcellentThis complex structure demonstrates that a combination of optimized substituents can lead to very high metabolic stability.
Analog F: Imidazopyridine ScaffoldHuman Liver MicrosomesModerateModerate-[12]
Analog G: Triazolopyridine ScaffoldHuman Liver MicrosomesHighLowScaffold hopping from an imidazopyridine to a more electron-deficient 1,2,4-triazolopyridine can increase robustness towards CYP-mediated oxidation.[12]
Note: Units reported in the source publication. Conversion to µL/min/mg protein depends on the specific P450 concentration, which was not provided.

Experimental Protocols for Assessing Metabolic Stability

To generate reliable and reproducible data for compound comparison, standardized in vitro assays are essential. The liver microsomal stability assay is a workhorse in early drug discovery for its simplicity, high-throughput nature, and focus on Phase I metabolism.[5][15]

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[7]

Causality Behind Experimental Choices:

  • Liver Microsomes: These subcellular fractions contain a high concentration of Phase I enzymes, providing a robust system for evaluating oxidative metabolism.[16]

  • NADPH (Cofactor): Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reaction. Incubations without NADPH serve as a negative control to account for non-enzymatic degradation.[15]

  • Incubation at 37°C: This temperature mimics physiological conditions.

  • Quenching with Acetonitrile: A cold organic solvent is used to stop the enzymatic reaction by precipitating the microsomal proteins and to prepare the sample for analysis.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying the remaining parent compound at each time point due to its high sensitivity and specificity.[6]

  • Positive Controls: Compounds with known metabolic fates (e.g., high-clearance Testosterone, low-clearance Verapamil) are included to validate the assay's performance.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase A Prepare Microsome/Buffer Solution (e.g., 0.5 mg/mL in PBS) D Pre-warm Microsome Solution A->D B Prepare Test Compound Stock (e.g., 10 mM in DMSO) E Add Test Compound (Final Conc. ~1 µM) Pre-incubate for 5 min B->E C Prepare NADPH Solution (Cofactor) F Initiate Reaction by Adding NADPH C->F D->E E->F G Aliquots Taken at Time Points (e.g., 0, 5, 15, 30 min) F->G H Immediately Add to Quenching Solution (Cold Acetonitrile with Internal Standard) G->H I Vortex and Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L L K->L Calculate t½ and CLint

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the triazolopyridine analog in DMSO.

    • Prepare a solution of the NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsome solution.

    • Add the test compound to the microsomes to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately transfer the aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard for analytical normalization).

  • Sample Processing & Analysis:

    • Once all time points are collected, vortex the quenched sample plate and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Interpreting the Data: Guiding Lead Optimization

The output of these stability assays—half-life and intrinsic clearance—provides a quantitative basis for ranking compounds. This data is crucial for making informed decisions in a lead optimization campaign.

  • High Clearance (t½ < 30 min): Indicates poor metabolic stability. The compound is likely to be rapidly cleared in vivo, leading to low exposure. Medicinal chemistry efforts should focus on identifying and blocking the "metabolic soft spots," for instance, by using strategies like fluorination.[14]

  • Moderate Clearance (t½ 30-90 min): The compound may have acceptable properties, but improvements are desirable. Further profiling in hepatocyte assays (which include Phase II metabolism) is warranted.[7]

  • Low Clearance (t½ > 90 min): Suggests good metabolic stability. These compounds are promising candidates for further in vivo pharmacokinetic studies.[17]

G cluster_decisions Decision Pathway cluster_actions Next Steps Start Metabolic Stability Data (CLint) High High Clearance (Poor Stability) Start->High High Moderate Moderate Clearance Start->Moderate Moderate Low Low Clearance (Good Stability) Start->Low Low Action_High Metabolite ID Studies Redesign to Block Metabolic 'Soft Spots' High->Action_High Action_Moderate Advance to Hepatocyte Assay (Assess Phase II Metabolism) Moderate->Action_Moderate Action_Low Advance to in vivo Pharmacokinetic Studies Low->Action_Low

Caption: Decision tree for lead optimization based on metabolic stability data.

Conclusion

The metabolic stability of triazolopyridine analogs is a multifaceted property that can be rationally engineered through informed medicinal chemistry. By understanding the common metabolic pathways and employing systematic structure-metabolism relationship studies, researchers can effectively mitigate metabolic liabilities. Key strategies, such as the introduction of fluorine atoms at metabolically labile positions and the use of more electron-deficient heterocyclic scaffolds, have proven highly successful in enhancing stability.[12][14]

The routine use of robust in vitro assays, like the microsomal stability assay detailed here, is indispensable for the early identification and prioritization of compounds with favorable pharmacokinetic potential. This data-driven approach not only increases the probability of success but also conserves valuable resources, ultimately accelerating the development of novel triazolopyridine-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-chloro-triazolo[4,3-a]pyridine

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine, a halogenated heterocyclic compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks.

The causality behind these stringent protocols is rooted in the chemical nature of halogenated compounds. Their inherent stability can lead to environmental persistence, and improper disposal, such as incineration at inadequate temperatures, can generate highly toxic byproducts like dioxins and furans. Therefore, a dedicated and correctly segregated waste stream is not merely a regulatory formality but a critical scientific necessity.

Hazard Assessment and Chemical Profile

Similar halogenated pyridine and triazolopyridine derivatives are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, precautionary measures should be taken as if the compound possesses these characteristics.

Table 1: Chemical and Inferred Hazard Profile

PropertyValue / InformationSource
Chemical Name 6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine[4]
CAS Number 1020036-34-3[5]
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol [1]
Inferred Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), Potential for respiratory irritation, Harmful if swallowed.[3]
Waste Class Regulated Chemical Waste; Halogenated Organic Waste.[6][7]

Personal Protective Equipment (PPE) and Decontamination

A self-validating safety protocol begins with robust personal protection. The choice of PPE is dictated by the inferred hazards of skin, eye, and respiratory irritation.

Required PPE:

  • Gloves: Nitrile rubber gloves are a minimum requirement. For extended handling or cleaning up spills, consider double-gloving or using thicker, chemical-resistant gloves (e.g., Viton).[6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.[6]

  • Lab Coat: A fully buttoned lab coat must be worn at all times.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Decontamination: All glassware and equipment contaminated with 6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine must be decontaminated before being removed from the fume hood. Rinse surfaces with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as halogenated chemical waste. Do not wash contaminated glassware directly in a sink.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][10] The primary directive is to manage it as a regulated, halogenated organic waste.

Step 1: Waste Segregation This is the most critical step. Halogenated waste streams must be kept separate from non-halogenated waste.[7] This is because halogenated compounds require specific disposal methods (often high-temperature incineration) and mixing them with other waste types complicates the disposal process and significantly increases costs.[7]

Step 2: Select an Appropriate Waste Container

  • Use a clearly marked, dedicated container for "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a screw-top, leak-proof cap.[6]

  • The container must be in good condition, free from cracks or damage.

Step 3: Label the Waste Container Proper labeling is a key compliance and safety requirement.

  • Affix a hazardous waste tag to the container before adding the first drop of waste.[7]

  • The label must include:

    • The words "Hazardous Waste."

    • A clear identification of the contents. List "6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine" and any solvents used. Do not use abbreviations or chemical formulas.

    • The approximate concentrations of each component.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage

  • Solid Waste: Collect pure or grossly contaminated solid waste (e.g., leftover compound, contaminated weighing paper) in a designated, labeled solid waste container.

  • Liquid Waste: Collect solutions and solvent rinses in a labeled liquid waste container.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should be in a secondary containment tray to prevent spills.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[7]

Step 5: Arrange for Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash.[6]

  • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor. The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," is a standard directive for such chemicals.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Ensure appropriate PPE is worn, especially respiratory protection if dust is present.[8]

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal. Avoid creating dust.

  • Label the container as hazardous waste with a full description of the contents.

  • For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of 6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine.

Gcluster_prepPreparation & Handlingcluster_waste_genWaste Generationcluster_disposalDisposal ProtocolADon Appropriate PPE(Gloves, Goggles, Lab Coat)BHandle Compound inChemical Fume HoodA->BCWaste Generated(Solid Residue, Contaminated Materials, Solutions)B->CDIs the waste halogenated?C->DEPlace in Labeled'Halogenated Waste'ContainerD->E  YesFPlace in 'Non-Halogenated'Waste ContainerD->F  NoGSeal Container When Not in UseE->GHStore in Secondary Containmentin Satellite Accumulation AreaG->HIContact EHS for Pickupand Final DisposalH->I

Caption: Disposal workflow for 6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine.

Personal protective equipment for handling 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Comprehensive Safety and Handling Guide for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine

Hazard Assessment and Core Principles

6-Bromo-3-chloro-[1][2]triazolo[4,3-a]pyridine is a solid, heterocyclic compound containing both bromine and chlorine.[3][4] Halogenated aromatic and heterocyclic compounds are often used in synthetic chemistry as building blocks. While specific toxicity data for this compound is limited, the safety data sheet for a structurally similar compound, 6-bromo-7-methyl-[5][1][2]triazolo[4,3-a]pyridin-3(2H)-one, suggests a potential for respiratory irritation.[6] The general class of halogenated organic compounds necessitates careful handling to prevent adverse health effects and environmental contamination.[5]

Core Safety Principle: In the absence of comprehensive toxicological data, treat 6-Bromo-3-chloro-[5][1][2]triazolo[4,3-a]pyridine with a high degree of caution. All handling procedures should be designed to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or N100) particulate filters or a powdered air-purifying respirator (PAPR). - Chemical splash goggles. - Nitrile or neoprene gloves (double-gloving recommended). - Flame-resistant lab coat. - Closed-toe shoes.
In-Solution Handling (e.g., reaction setup, workup) - Chemical splash goggles. - Face shield if there is a significant splash risk.[7] - Nitrile or neoprene gloves.[8] - Flame-resistant lab coat. - Closed-toe shoes.
Emergency Spill Cleanup - Self-contained breathing apparatus (SCBA) may be required depending on the spill size.[9] - Chemical-resistant suit or apron. - Heavy-duty chemical-resistant gloves (e.g., butyl rubber). - Chemical-resistant boots.

Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. When working with solutions, consider the solvent's compatibility with the glove material. For prolonged operations, changing gloves periodically is recommended.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk. All manipulations of 6-Bromo-3-chloro-[5][1][2]triazolo[4,3-a]pyridine should be performed within a certified chemical fume hood.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • When handling the solid, perform these actions in a fume hood to avoid inhalation of any dust particles.

    • Use a spatula for transfers. Avoid creating dust.

    • Close the container immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Ensure the reaction vessel is properly secured.

  • Post-Reaction Workup and Cleanup:

    • Quench the reaction carefully within the fume hood.

    • All glassware that has come into contact with the compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.[5]

Workflow Visualization

The following diagram illustrates the critical steps for safely handling 6-Bromo-3-chloro-[5][1][2]triazolo[4,3-a]pyridine.

cluster_prepPreparationcluster_handlingHandling in Fume Hoodcluster_cleanupCleanup and Disposalprep_fume_hoodVerify Fume Hood Operationgather_materialsGather Materials & Equipmentprep_fume_hood->gather_materialsdon_ppeDon Appropriate PPEgather_materials->don_ppeweigh_transferWeigh and Transfer Soliddon_ppe->weigh_transferdissolve_reactDissolve and/or Initiate Reactionweigh_transfer->dissolve_reactdecontaminateDecontaminate Glasswaredissolve_react->decontaminatesegregate_wasteSegregate Halogenated Wastedecontaminate->segregate_wastedisposeDispose via EHSsegregate_waste->dispose

Caption: Workflow for Safe Handling of 6-Bromo-3-chloro-[5][1][2]triazolo[4,3-a]pyridine.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Proper disposal is essential to prevent environmental contamination.[5]

  • Waste Segregation: All waste containing 6-Bromo-3-chloro-[5][1][2]triazolo[4,3-a]pyridine, including contaminated consumables and solvent rinsates, must be collected in a designated, labeled "Halogenated Organic Waste" container.[5][2] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[5]

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the EHS office.[5] Incineration at high temperatures (around 1200 K) is a common and effective disposal method for halogenated compounds to avoid the formation of toxic byproducts like dioxins and furans.[11]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.